4-Chloro-6-(trifluoromethyl)pyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2/c6-4-1-3(5(7,8)9)10-2-11-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSPDLZOMUDHQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468288 | |
| Record name | 4-chloro-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37552-81-1 | |
| Record name | 4-chloro-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-6-(trifluoromethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-6-(trifluoromethyl)pyrimidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-Chloro-6-(trifluoromethyl)pyrimidine. It details a robust experimental protocol for its synthesis and purification, explores its reactivity with a focus on nucleophilic aromatic substitution, and discusses its significant applications as a key building block in the development of kinase inhibitors and other bioactive molecules. Safety and handling considerations for this important heterocyclic compound are also addressed, offering a complete resource for researchers in medicinal chemistry and related fields.
Introduction
This compound is a halogenated heterocyclic compound that has emerged as a critical intermediate in the synthesis of a wide range of pharmaceutical and agrochemical products.[1] Its unique electronic properties, arising from the presence of an electron-withdrawing trifluoromethyl group and a reactive chlorine atom on the pyrimidine ring, make it a versatile substrate for various chemical transformations. The pyrimidine core is a common scaffold in numerous biologically active molecules, exhibiting a broad spectrum of activities including antiviral, anti-inflammatory, and anticancer properties.[1][2] The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide aims to provide a detailed technical resource on the physical properties, synthesis, reactivity, and applications of this compound for scientists engaged in drug discovery and development.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective use in synthesis and process development. The key properties of this compound are summarized below.
General Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₂ClF₃N₂ | [3] |
| Molecular Weight | 182.53 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [3] |
| CAS Number | 37552-81-1 | [3] |
Thermal and Physical Constants
| Property | Value | Source(s) |
| Melting Point | -53 to -52 °C | [3] |
| Boiling Point | 35-36 °C at 22 Torr | [3] |
| Density | 1.429 g/cm³ | [3] |
Solubility
-
Halogenated solvents: Dichloromethane, Chloroform
-
Ethers: Tetrahydrofuran (THF), Diethyl ether
-
Esters: Ethyl acetate
-
Apolar solvents: Toluene, Hexanes (to a lesser extent)
-
Polar aprotic solvents: N,N-Dimethylformamide (DMF), Acetonitrile
It is expected to have low solubility in water.[5]
Spectroscopic Data
Spectroscopic analysis is essential for the unambiguous identification and characterization of a chemical compound. The following section provides an overview of the expected and reported spectroscopic data for this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is relatively simple due to the limited number of protons on the pyrimidine ring.
Reported Data (400 MHz, CDCl₃): [3]
-
δ 9.21 ppm (s, 1H)
-
δ 7.78 ppm (s, 1H)
Interpretation: The two singlets correspond to the two aromatic protons on the pyrimidine ring. The downfield chemical shifts are indicative of an electron-deficient aromatic system, a consequence of the two nitrogen atoms and the electron-withdrawing trifluoromethyl and chloro substituents.
¹³C NMR Spectroscopy
Predicting the ¹³C NMR spectrum is crucial for structural confirmation. Based on data from similar trifluoromethyl-substituted pyrimidine derivatives, the following assignments can be anticipated.[1] The carbon attached to the trifluoromethyl group and the trifluoromethyl carbon itself are expected to appear as quartets due to C-F coupling.
Expected Chemical Shifts and Assignments:
| Carbon Atom | Expected Chemical Shift (ppm) | Multiplicity | Rationale |
| C-Cl | ~160-165 | Singlet | Carbon attached to an electronegative chlorine and adjacent to a nitrogen. |
| C-CF₃ | ~155-160 | Quartet (due to C-F coupling) | Carbon bearing the strongly electron-withdrawing CF₃ group. |
| C-H (adjacent to N) | ~150-155 | Singlet | Aromatic carbon adjacent to a ring nitrogen. |
| C-H (between C-Cl and C-CF₃) | ~115-120 | Singlet | Aromatic carbon influenced by both electron-withdrawing groups. |
| CF₃ | ~120-125 | Quartet (due to C-F coupling) | Trifluoromethyl carbon. |
Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) would be expected to show a prominent molecular ion peak. The fragmentation pattern would likely involve the loss of a chlorine atom and potentially the trifluoromethyl group. The presence of chlorine would be evident from the characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): m/z 182 and 184 (in a ~3:1 ratio)
-
Loss of Cl: [M-Cl]⁺ at m/z 147
-
Loss of CF₃: [M-CF₃]⁺ at m/z 113
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
Expected Vibrational Bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretching (aromatic) |
| ~1600-1450 | C=C and C=N stretching (pyrimidine ring) |
| ~1350-1100 | C-F stretching (strong, characteristic of CF₃ group) |
| ~850-750 | C-Cl stretching |
Synthesis and Purification
The most common and practical synthesis of this compound involves the chlorination of the corresponding 4-hydroxy-6-(trifluoromethyl)pyrimidine. This precursor is readily available or can be synthesized from trifluoroacetic acid derivatives.
Experimental Protocol: Chlorination of 4-Hydroxy-6-(trifluoromethyl)pyrimidine[3]
This protocol describes the conversion of the hydroxypyrimidine to the desired chloropyrimidine using a chlorinating agent such as phosphorus oxychloride (POCl₃).
Reaction Scheme:
Figure 1. Synthesis of this compound.
Materials and Reagents:
-
4-Hydroxy-6-(trifluoromethyl)pyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Quinoline
-
Toluene
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Water (deionized)
Procedure:
-
To a solution of 6-(trifluoromethyl)pyrimidin-4-ol (5.0 g, 30.5 mmol) in toluene (50 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phosphorus oxychloride (3.41 mL, 36.6 mmol) and quinoline (2.16 mL, 18.3 mmol).
-
Heat the reaction mixture to 100 °C and stir for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Carefully dilute the reaction mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of 10% ethyl acetate in hexane as the eluent to afford the pure 4-chloro-6-trifluoromethylpyrimidine.
Expected Yield: ~21.6%[3]
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the electrophilic nature of the pyrimidine ring, which is further enhanced by the two electron-withdrawing substituents. This makes the compound highly susceptible to nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 4-position is a good leaving group and can be readily displaced by a variety of nucleophiles. The trifluoromethyl group at the 6-position, along with the ring nitrogens, activates the ring towards nucleophilic attack.[6]
Mechanism of SNAr:
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring.
Figure 2. General mechanism of Nucleophilic Aromatic Substitution.
Common Nucleophiles and Their Applications:
-
Amines: Reaction with primary and secondary amines is a common method to introduce nitrogen-containing substituents, which is a key step in the synthesis of many kinase inhibitors.
-
Alcohols and Phenols: Alkoxides and phenoxides can displace the chloride to form ether linkages.
-
Thiols: Thiolates react to form thioethers.
The regioselectivity of nucleophilic attack on substituted chloropyrimidines is influenced by the electronic and steric effects of the substituents. In the case of this compound, the C4 position is highly activated for nucleophilic attack.
Role in Kinase Inhibitor Synthesis
This compound is a valuable building block for the synthesis of kinase inhibitors, which are a major class of targeted cancer therapeutics. The pyrimidine core often serves as a hinge-binding motif, interacting with the ATP-binding site of the kinase. The chloro and trifluoromethyl groups provide handles for further functionalization to achieve desired potency and selectivity. For instance, the chlorine at the 4-position can be displaced by an amine-containing fragment to build out the inhibitor structure.
Safety and Handling
As with any halogenated organic compound, proper safety precautions must be observed when handling this compound.
Hazard Identification
Based on data for similar compounds, this compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7] It may also cause respiratory irritation.
Recommended Handling Procedures
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[8]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat.
-
Respiratory Protection: If working outside of a fume hood or with large quantities, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[3] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3]
Disposal
Dispose of in accordance with local, state, and federal regulations. Chlorinated and fluorinated organic waste should be handled by a licensed professional waste disposal service.[9] Incineration at a permitted facility is a common disposal method for such compounds.[10]
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. Its unique combination of a reactive chloro group and an electron-withdrawing trifluoromethyl group on a pyrimidine scaffold allows for a wide range of chemical transformations, most notably nucleophilic aromatic substitution. This guide has provided a comprehensive overview of its physical and spectroscopic properties, a detailed synthetic protocol, an analysis of its reactivity, and a discussion of its applications. By understanding these key aspects, researchers can effectively and safely utilize this important intermediate in the development of novel and impactful molecules.
References
-
Frontiers in Chemistry. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Frontiers in Chemistry. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. [Link]
-
Revue Roumaine de Chimie. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]
-
Environmental Protection Agency. (1972). Process for Disposal of Chlorinated Organic Residues. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
PubChem. (n.d.). 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. [Link]
- Google Patents. (n.d.).
-
ACS Publications. (2021). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. [Link]
-
Plastics Europe. (2023). Guide for the Safe Handling of Fluoropolymer Resins. [Link]
Sources
- 1. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 3. 4-Chloro-6-trifluoromethylpyrimidine | 37552-81-1 [chemicalbook.com]
- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 5. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. compoundchem.com [compoundchem.com]
- 8. fluoropolymers.eu [fluoropolymers.eu]
- 9. tandfonline.com [tandfonline.com]
- 10. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
Technical Monograph: 4-Chloro-6-(trifluoromethyl)pyrimidine
Integrative Analysis of Molecular Weight, Reactivity, and Synthetic Utility in Drug Discovery
Executive Summary
4-Chloro-6-(trifluoromethyl)pyrimidine (CAS: 37552-81-1) acts as a "privileged scaffold" in modern medicinal chemistry. Its structural dualities—combining the electron-deficient pyrimidine core with a lipophilic, metabolically stable trifluoromethyl (
This guide moves beyond basic physical constants to analyze the molecule's behavior in high-throughput synthesis, specifically focusing on its mass spectrometric identification and nucleophilic aromatic substitution (
Molecular Identity & Physical Chemistry
While the average molecular weight is often cited for stoichiometry, the monoisotopic mass is the critical parameter for analytical validation (LC-MS/GC-MS) due to the chlorine isotope signature.
Table 1: Core Chemical Specifications
| Property | Value / Description |
| IUPAC Name | This compound |
| CAS Registry Number | 37552-81-1 |
| Molecular Formula | |
| Average Molecular Weight | 182.53 g/mol (Used for molarity calc.)[1][2] |
| Monoisotopic Mass | 181.986 g/mol (For |
| Physical State | Colorless to pale yellow liquid / Low-melting solid |
| Boiling Point | ~35-36 °C at 22 Torr (Vacuum distillation recommended) |
| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; Hydrolytically unstable |
Mass Spectrometry Insight: The Chlorine Signature
In drug discovery workflows, confirming the identity of this intermediate relies on observing the characteristic chlorine isotope pattern.
-
(75.77%): Generates the base peak
at 183.0 . -
(24.23%): Generates the
peak at 185.0 . -
Validation Rule: A spectrum lacking the ~3:1 intensity ratio between
183 and 185 indicates dechlorination or hydrolysis (formation of the 4-hydroxy byproduct).
Chemical Architecture & Reactivity
The 4-position chlorine is a highly reactive "warhead" for Nucleophilic Aromatic Substitution (
-
Inductive Effect: The
effect of the group at position 6 pulls electron density from the ring, making C4 highly electrophilic. -
Ring Nitrogen Activation: The pyrimidine nitrogens stabilize the anionic intermediate (Meisenheimer complex).
Mechanism of Action: Pathway
The following diagram illustrates the mechanistic pathway when reacting this scaffold with a generic amine nucleophile (
Figure 1: The
Strategic Synthesis Protocol
Objective: Synthesis of a 4-amino-6-(trifluoromethyl)pyrimidine derivative. Context: This protocol represents a standard derivatization workflow used in hit-to-lead optimization.
Reagents & Equipment
-
Nucleophile: Primary or Secondary Amine (1.1 eq)
-
Base:
-Diisopropylethylamine (DIPEA) or (2.0 eq) -
Solvent: Anhydrous THF (0 °C to RT) or DMF (if heating is required)
Step-by-Step Methodology
-
Preparation (Inert Atmosphere): Purge a reaction vial with nitrogen. The starting chloride is moisture-sensitive; use anhydrous solvents.
-
Addition: Dissolve the amine and base in the solvent. Cool to 0°C. Add this compound dropwise.
-
Why? The reaction is exothermic. Rapid addition can lead to bis-substitution or decomposition.
-
-
Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT). Monitor via LC-MS.
-
Endpoint: Disappearance of the
183/185 peaks and appearance of the product mass.
-
-
Workup: Dilute with EtOAc, wash with water (
) to remove DMF/salts, then brine. Dry over . -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Workflow Visualization
Figure 2: Standard operational workflow for reacting this compound with amines.
Medicinal Chemistry Applications
The this compound scaffold is not merely a linker; it imparts specific pharmacological properties:
-
Bioisosterism: The pyrimidine ring mimics the adenine base of ATP, making these derivatives potent Type I/II Kinase Inhibitors . The nitrogen atoms accept hydrogen bonds from the kinase "hinge" region [1].
-
Metabolic Stability: The
group blocks metabolic oxidation at the C6 position (a common "soft spot" for Cytochrome P450 enzymes). -
Lipophilicity Modulation: The
group increases , enhancing membrane permeability and blood-brain barrier (BBB) penetration compared to a methyl group [2].
Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6]
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The compound hydrolyzes to 6-(trifluoromethyl)pyrimidin-4-ol upon exposure to atmospheric moisture, which is catalytically inactive in
conditions. -
Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water.
References
-
Roskoski, R. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their binding sites. Pharmacological Research, 103, 26-48.
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
PubChem. (n.d.).[7][6] this compound Compound Summary. National Library of Medicine.
-
Fisher Scientific. (n.d.). This compound Safety Data Sheet.
Sources
- 1. 4-Chloro-6-trifluoromethylpyrimidine | 37552-81-1 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. CAS RN 37552-81-1 | Fisher Scientific [fishersci.com]
- 6. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | C6H4ClF3N2 | CID 19009749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Chloro-2-(trifluoromethyl)pyrimidine | C5H2ClF3N2 | CID 15294369 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Chloro-6-(trifluoromethyl)pyrimidine: Synthesis, Characterization, and Handling
This guide provides a comprehensive technical overview of 4-Chloro-6-(trifluoromethyl)pyrimidine, a key building block in modern medicinal and agricultural chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties, a detailed and validated synthetic protocol, purification strategies, and thorough analytical characterization of this versatile fluorinated heterocycle.
Introduction: The Significance of a Fluorinated Pyrimidine Core
This compound (CAS No. 37552-81-1) is a pivotal intermediate in the synthesis of a wide range of bioactive molecules. The pyrimidine scaffold is a ubiquitous feature in numerous pharmaceuticals and agrochemicals, and the strategic incorporation of a trifluoromethyl group (-CF3) often imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] The presence of a reactive chlorine atom at the 4-position provides a convenient handle for further chemical elaboration, making this compound a valuable starting material in drug discovery and development programs.[1]
Physicochemical Properties and Safe Handling
Understanding the physical properties of this compound is paramount for its proper handling, storage, and use in subsequent reactions. The compound is a colorless to pale yellow liquid at room temperature with a notably low melting point.
| Property | Value | Source(s) |
| Melting Point | -53 to -52 °C | [2] |
| Boiling Point | 35-36 °C at 22 Torr | [2] |
| Molecular Weight | 182.53 g/mol | [3] |
| Formula | C₅H₂ClF₃N₂ | [3] |
| Density | 1.429 g/cm³ | [2] |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [2] |
Safety Precautions: this compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS).
Synthesis of this compound
The synthesis of this compound is reliably achieved through the chlorination of 4-hydroxy-6-(trifluoromethyl)pyrimidine using phosphorus oxychloride (POCl₃). The following protocol is a self-validating system, with clear checkpoints for reaction monitoring and product verification.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
Materials:
-
4-Hydroxy-6-(trifluoromethyl)pyrimidine
-
Phosphorus oxychloride (POCl₃)
-
Quinoline
-
Toluene, anhydrous
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Water, deionized
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxy-6-(trifluoromethyl)pyrimidine (1.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene to dissolve the starting material.
-
To the stirred solution, add quinoline (0.6 eq) followed by the slow, dropwise addition of phosphorus oxychloride (1.2 eq).
-
Heat the reaction mixture to 100°C and maintain this temperature for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully dilute the mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Causality of Experimental Choices:
-
Phosphorus Oxychloride (POCl₃): This is a powerful chlorinating agent effective for converting hydroxyl groups on heterocyclic rings to chlorine atoms.[4]
-
Quinoline: This tertiary amine base serves a dual purpose. It acts as a scavenger for the HCl gas produced during the reaction, driving the equilibrium towards the product. Additionally, it can catalyze the reaction by forming a more reactive intermediate with POCl₃.[5]
-
Toluene: Anhydrous toluene is used as a solvent that is inert to the reaction conditions and has a suitable boiling point for the reaction temperature.
-
Inert Atmosphere: Prevents the reaction of phosphorus oxychloride with atmospheric moisture.
Purification
The crude this compound is purified by flash column chromatography on silica gel to yield the pure product.
Purification Workflow
Caption: Purification workflow for this compound.
Detailed Protocol
-
Prepare a silica gel slurry in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent (10% ethyl acetate in hexane).
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a mobile phase of 10% ethyl acetate in hexane.[2]
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to afford pure this compound as a colorless to pale yellow liquid.
Principles of Purification: Silica gel is a polar stationary phase. The components of the crude mixture will have different affinities for the silica gel based on their polarity. The less polar product, this compound, will travel down the column faster with the relatively non-polar mobile phase (10% ethyl acetate in hexane), while more polar impurities will be retained on the silica gel for longer, allowing for effective separation.[6]
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show two singlets in the aromatic region.
-
δ 9.21 ppm (s, 1H)
-
δ 7.78 ppm (s, 1H)[2]
-
-
¹³C NMR (Predicted): Based on the analysis of similar structures, the following chemical shifts are predicted:
-
~160-165 ppm (C-Cl)
-
~155-160 ppm (C-CF₃)
-
~120-125 ppm (q, J ≈ 275 Hz, -CF₃)
-
~115-120 ppm (CH)
-
~110-115 ppm (CH)
-
-
¹⁹F NMR (Predicted): A single peak is expected for the -CF₃ group, typically in the range of -60 to -80 ppm relative to a standard like CFCl₃.[7]
Mass Spectrometry (MS)
-
Electron Ionization (EI): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 182 and a characteristic M+2 peak at m/z 184 with an intensity of approximately one-third of the M⁺ peak, corresponding to the isotopic abundance of ³⁵Cl and ³⁷Cl.
Infrared (IR) Spectroscopy
-
FTIR (neat): The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
-
~3100-3000 cm⁻¹ (C-H stretching)
-
~1600-1450 cm⁻¹ (C=C and C=N stretching of the pyrimidine ring)
-
~1350-1100 cm⁻¹ (strong C-F stretching bands)
-
~800-600 cm⁻¹ (C-Cl stretching)
-
Melting Point Determination for Low-Melting Substances
Given the very low melting point of this compound, a standard melting point apparatus may not be suitable. A specialized low-temperature melting point apparatus or a cryostat is recommended for accurate determination.[8]
Low-Temperature Melting Point Determination Workflow
Caption: Workflow for low-temperature melting point determination.
Protocol Outline:
-
A small amount of the liquid sample is introduced into a capillary tube and sealed.
-
The capillary tube is placed in a melting point apparatus equipped with a cryostat or a cooling stage.
-
The stage is cooled to a temperature well below the expected melting point (e.g., -70°C).
-
The temperature is then slowly ramped up (1-2°C per minute) while observing the sample.
-
The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Conclusion
This compound is a fundamentally important building block in contemporary chemical synthesis. This guide provides a robust framework for its synthesis, purification, and characterization, underpinned by an understanding of the chemical principles involved in each step. By following these self-validating protocols and safety guidelines, researchers can confidently produce and utilize this key intermediate in their discovery and development endeavors.
References
-
MySkinRecipes. This compound. [Link]
-
PubChem. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. National Center for Biotechnology Information. [Link]
-
MySkinRecipes. This compound. [Link]
-
Wikipedia. Cryostat. [Link]
-
Klapars, A., & Campos, K. R. (2011). POCl3 chlorination of 4-quinazolones. The Journal of organic chemistry, 76(9), 3179–3186. [Link]
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
University of Calgary. Melting point determination. [Link]
-
Wang, Y., et al. (2012). Separation of chlorinated hydrocarbons and organophosphorus, pyrethroid pesticides by silicagel fractionation chromatography and their simultaneous determination by GC-MS. Journal of environmental science and health. Part. B, Pesticides, food contaminants, and agricultural wastes, 47(10), 963–970. [Link]
-
Excedr. What Is a Cryostat & How Does It Work?. [Link]
-
Sinn, F., et al. (2021). 2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)-mediated Base Pairing. The Journal of Organic Chemistry, 86(24), 18035-18042. [Link]
-
Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]
-
Zhang, Q., et al. (2023). POCl3/Sulfoxide and AcCl/Sulfoxide Mediated Chlorination of Pyrrolo[2,1-a]isoquinolines. The Journal of Organic Chemistry, 88(16), 11527-11536. [Link]
-
RWD Life Science. The Beginner Guide Of A Cryostat Machine. [Link]
- Google Patents.
-
Al-Suod, H., & Al-Badri, A. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Molecules, 29(13), 3099. [Link]
-
PubChem. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. National Center for Biotechnology Information. [Link]
-
Gerbeth, C., et al. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Refubium - Freie Universität Berlin. [Link]
-
Ghorai, P. (2020). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 97(10), 1837-1845. [Link]
-
Sorbead India. Silica Gel |Purification of Peptides - Column Chromatography. [Link]
-
NIST. Pyrimidine, 4,6-dichloro-. [Link]
-
Bioevopeak. Melting Point Apparatus. [Link]
-
University of Rochester. Purification: Tips for Flash Column Chromatography. [Link]
-
König, G., et al. (2021). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. ChemBioChem, 22(1), 164-169. [Link]
-
Zhang, Y., et al. (2024). Combination ATR-FTIR with Multiple Classification Algorithms for Authentication of the Four Medicinal Plants from Curcuma L. in Rhizomes and Tuberous Roots. Molecules, 29(25), 6433. [Link]
-
Leica Biosystems. Cryostats and Frozen Sectioning Solutions. [Link]
- Google Patents.
-
Supporting Information for: Site-Specific C-H Chalcogenation of Quinoxalin-2(1H)-ones. The Journal of Organic Chemistry. [Link]
-
Tsurugi, H., & Mashima, K. (2012). Supplementary Information for: Catalytic Asymmetric C–C Bond Formation Promoted by a Tetranuclear Zinc Cluster. Chemical Communications, 48(74), 9236-9238. [Link]
-
ResearchGate. Series of 19 F NMR spectra recorded during the process of warming a sample of a mixture of Me 3 SiCF 3 and [Cs([7]crown-5) 2 ]F from 0 8C to 20 8C. [Link]
Sources
- 1. westlab.com [westlab.com]
- 2. 4-Chloro-6-trifluoromethylpyrimidine | 37552-81-1 [chemicalbook.com]
- 3. This compound [myskinrecipes.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cryostat - Wikipedia [en.wikipedia.org]
Technical Guide: Solubilization and Handling of 4-Chloro-6-(trifluoromethyl)pyrimidine in DMSO
Executive Summary
This technical guide addresses the solubilization, stability, and handling of 4-Chloro-6-(trifluoromethyl)pyrimidine , a critical electrophilic intermediate used in medicinal chemistry (e.g., kinase inhibitor synthesis). Unlike many solid reagents, this compound is a dense liquid at room temperature. While it exhibits high solubility in DMSO, its electron-deficient pyrimidine core renders it highly susceptible to hydrolytic degradation.
Core Directive: Successful handling requires the strict exclusion of moisture. Researchers must utilize anhydrous DMSO and inert atmosphere techniques to prevent the irreversible conversion of the active chloride to the inactive 4-hydroxy derivative.
Physicochemical Profile
Understanding the physical state of the compound is the first step in designing a robust protocol. This compound is a liquid, which necessitates volumetric or gravimetric liquid handling rather than solid weighing.
Table 1: Key Physicochemical Properties[1]
| Property | Value | Technical Implication |
| CAS Number | 37552-81-1 | Unique identifier for sourcing.[1] |
| Molecular Weight | 182.53 g/mol | Basis for molarity calculations. |
| Physical State | Liquid | Requires liquid handling (pipettes/syringes). |
| Melting Point | -53°C to -52°C | Remains liquid even in cold storage (4°C). |
| Density | 1.429 g/mL | Critical for volume-to-mass conversion. |
| LogP (Predicted) | ~2.1 | Moderate lipophilicity; supports high DMSO solubility. |
| Reactivity | Electrophilic | Activated for SNAr; sensitive to nucleophiles (H₂O). |
Solubility & Stability Dynamics
Solubility Profile
Status: Highly Soluble / Miscible Due to its moderate polarity and liquid state, this compound is effectively miscible with DMSO.
-
Working Concentration: Standard stock solutions of 100 mM are easily achievable.
-
Saturation Limit: Practical saturation is not a limiting factor; concentrations >1 M are chemically feasible but rarely required for biological assays.
Stability and Hydrolysis Risk
The trifluoromethyl group (
-
The Threat: DMSO is hygroscopic (absorbs atmospheric water). In "wet" DMSO, water acts as a nucleophile, attacking the C4 position.
-
The Reaction: Nucleophilic Aromatic Substitution (SNAr) displaces the chloride, yielding 6-(trifluoromethyl)pyrimidin-4-ol (often existing as the pyrimidone tautomer) and HCl.
-
Observation: The hydrolysis product is significantly less soluble in organic media and may manifest as a fine white precipitate or turbidity over time.
Mechanism of Degradation
The following diagram illustrates the hydrolytic pathway that must be prevented.
Figure 1: Hydrolytic degradation pathway of the target compound in the presence of moisture.
Technical Protocol: Stock Solution Preparation
Objective: Prepare a stable 100 mM stock solution of this compound in DMSO.
Prerequisites
-
Solvent: Anhydrous DMSO (Water content ≤ 50 ppm). Do not use standard laboratory-grade DMSO without drying.
-
Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.
-
Atmosphere: Nitrogen (
) or Argon ( ) gas line/balloon recommended.
Step-by-Step Workflow
-
Mass Calculation: To prepare 10 mL of 100 mM solution:
-
Gravimetric Addition (Crucial): Since the compound is a dense liquid (
), pipetting by volume can be inaccurate due to viscosity and density differences. Weigh the liquid directly.-
Place an empty amber vial on an analytical balance.
-
Tare the balance.
-
Using a positive displacement pipette or glass syringe, add ~128 µL (calculated via
) dropwise until mass reaches ~182.5 mg. Record exact mass.
-
-
Solvation:
-
Add anhydrous DMSO to the vial.
-
Correction for Volume: Since the solute is a liquid, it contributes to the total volume. For high precision, add DMSO to reach a final calibrated volume, or calculate the exact volume of DMSO needed:
. -
For general screening (100 mM), adding 9.87 mL of DMSO to 182.5 mg of compound is sufficiently accurate (assuming additive volumes).
-
-
Mixing & Storage:
-
Vortex gently. The liquid should mix instantly (schlieren lines may be visible initially).
-
Flush the headspace with inert gas (
) before capping. -
Seal with Parafilm to prevent moisture ingress.
-
Visual Workflow
Figure 2: Optimized workflow for preparing moisture-sensitive liquid stocks.
Troubleshooting & FAQs
| Issue | Probable Cause | Corrective Action |
| Turbidity / Precipitate | Hydrolysis has occurred. The white solid is likely 6-(trifluoromethyl)pyrimidin-4-ol. | Discard solution. Prepare fresh using newly opened anhydrous DMSO. |
| Yellowing of Solution | Mild oxidation or impurities. | If slight, likely acceptable. If dark, check purity by LC-MS. |
| Freezing at Room Temp | DMSO freezes at 19°C. | Warm gently in hands. Do not heat >30°C to avoid accelerating degradation. |
| Pipetting Errors | Liquid high density ( | Use positive displacement pipettes or reverse pipetting technique. |
References
-
ChemicalBook. (2023). 4-Chloro-6-trifluoromethylpyrimidine Properties and Synthesis. Retrieved from
-
National Institute of Standards and Technology (NIST). (2023). Physical properties of fluorinated pyrimidines.[2][1][3] Retrieved from
-
PubChem. (2023). This compound Compound Summary. National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2023). Product Specification: Chloropyrimidines and Anhydrous Solvents. (General reference for DMSO handling and pyrimidine reactivity). Retrieved from
Sources
Technical Monograph: Stability Dynamics and Storage Protocols for 4-Chloro-6-(trifluoromethyl)pyrimidine
[1]
Executive Summary
4-Chloro-6-(trifluoromethyl)pyrimidine is a critical heterocyclic building block extensively used in the synthesis of agrochemicals and pharmaceutical kinase inhibitors.[1] Its utility stems from the bioisosteric properties of the trifluoromethyl (
This guide provides a rigorous, mechanism-based approach to the storage and handling of this compound.[1] By understanding the electronic activation provided by the
Physicochemical Profile
Understanding the physical state of the reagent is the first step in proper handling.[1] Note that while often handled as a liquid, high-purity samples may crystallize at low temperatures.[1]
| Property | Value | Notes |
| CAS Number | 37552-81-1 | |
| Molecular Formula | ||
| Molecular Weight | 182.53 g/mol | |
| Physical State | Liquid / Low-melting solid | Melting point approx. -53°C to -52°C [1].[1][2] |
| Boiling Point | 35-36°C @ 22 Torr | High volatility under vacuum.[1] |
| Density | 1.429 g/cm³ | Denser than water.[1] |
| Solubility | Soluble in organic solvents (DCM, EtOAc, MeCN) | Reacts violently with water. |
Mechanisms of Instability[1]
To preserve this reagent, one must understand why it degrades.[1] The instability is not random; it is a direct consequence of its electronic structure.[1]
The "Perfect Storm" for Hydrolysis
The stability of this compound is compromised by the synergistic electron-withdrawing effects of three components:
-
The Pyrimidine Ring: The nitrogen atoms at positions 1 and 3 pull electron density from the ring carbons.[1]
-
The Trifluoromethyl Group (
): Located at position 6, this group exerts a strong inductive effect (-I), further depleting electron density from the ring.[1] -
The Chlorine Atom: A good leaving group at position 4.[1]
The Result: The Carbon-4 (C4) position becomes highly electrophilic.[1] Even weak nucleophiles like atmospheric moisture (
Visualization: Hydrolytic Degradation Pathway[1]
Figure 1: The hydrolytic degradation pathway.[1] The electron-deficient pyrimidine ring facilitates water attack, leading to irreversible inactivation of the reagent.[1]
Storage and Handling Protocols
Based on the degradation mechanism, the following protocols are mandatory to maintain purity >98%.
The "Golden Rule" of Storage
Store under Inert Atmosphere at 2-8°C.
-
Why Inert? Nitrogen or Argon blankets prevent moisture ingress, stopping the hydrolysis reaction shown in Figure 1.[1]
-
Why Cold? Lower temperatures reduce the kinetic energy of the molecules, slowing down any potential decomposition reactions.[1]
Step-by-Step Storage Workflow
-
Receipt: Upon arrival, inspect the bottle. If the liquid appears yellow or brown (instead of colorless), degradation may have already occurred.[1]
-
Aliquot Strategy: Do not repeatedly open the primary stock bottle.
-
Sealing: Parafilm is insufficient for long-term storage of volatile halogenated heterocycles.[1] Use electrical tape or heat-shrink bands over the cap to prevent vapor creep.[1]
-
Secondary Containment: Place the sealed vials inside a desiccator or a secondary jar containing a desiccant (e.g., Drierite or activated molecular sieves) within the refrigerator.
Handling in the Lab
-
Thawing: Allow the refrigerated container to reach room temperature before opening. Opening a cold bottle condenses atmospheric moisture directly into the reagent.[1]
-
Solvents: When using in reactions, ensure all solvents (MeCN, DMF, THF) are anhydrous.[1] Even 0.1% water content can significantly lower yields due to the high reactivity of the starting material [2].[1]
Quality Control (QC) & Validation[1]
Trust but verify. Before committing this reagent to a high-value synthesis, validate its integrity.[1]
Visual Inspection (Self-Validating)
-
Pass: Colorless liquid.[1]
-
Fail: Yellow/Orange tint (indicates HCl formation and oligomerization).[1]
-
Fail: White precipitate (indicates hydrolysis to the solid hydroxy-pyrimidine).[1]
Analytical Validation
Due to the volatility and UV activity of the compound, GC-MS or Reverse-Phase HPLC are the preferred methods.[1]
-
Method A: GC-MS (Preferred for Volatility) [1]
-
Method B: HPLC (UV detection)
QC Decision Tree
Figure 2: Quality Control Decision Matrix. Visual inspection serves as the first line of defense before analytical verification.[1]
Safety Profile
-
Corrosivity: This compound can cause severe skin burns and eye damage (H314).[1] The hydrolysis product (HCl) is also corrosive [3].[1]
-
Respiratory: Inhalation of vapors can cause severe respiratory irritation.[1] Always handle in a fume hood.[1]
-
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.[1]
References
4-Chloro-6-(trifluoromethyl)pyrimidine 13C NMR spectrum
Technical Guide: C NMR Analysis of 4-Chloro-6-(trifluoromethyl)pyrimidine
Executive Summary
This compound (CAS: 37552-81-1) is a critical electrophilic scaffold in medicinal chemistry, widely used for nucleophilic aromatic substitution (
Characterizing this molecule by
This guide provides a definitive structural analysis, spectral assignment, and experimental protocol to validate this compound with high confidence.
Part 1: Structural Analysis & Theoretical Framework
To interpret the spectrum, one must first understand the coupling pathways. The
Structural Visualization
The following diagram illustrates the chemical structure and the active coupling pathways affecting the
Caption: Coupling pathways in this compound. The red arrow indicates the massive 1-bond coupling that dominates the spectrum.
Part 2: Spectral Assignment (The Core Data)[1]
The following assignments are based on standard substituent effects in pyrimidines and characteristic C-F coupling constants observed in analogous trifluoromethylated heterocycles.
C NMR Data Table (100 MHz, )
| Carbon Position | Assignment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Notes |
| Trifluoromethyl | 119.0 – 122.0 | Quartet ( | Distinctive large splitting; often low intensity due to lack of NOE.[1] | ||
| C4 | C-Cl | 162.0 – 164.0 | Singlet ( | - | Deshielded by Cl and N atoms.[1] |
| C2 | N=CH-N | 158.0 – 160.0 | Singlet ( | - | Most deshielded protonated carbon.[1] |
| C6 | C- | 155.0 – 157.0 | Quartet ( | "Ipso" carbon to the | |
| C5 | C-H (Ring) | 118.0 – 120.0 | Quartet ( | Shielded relative to others; small coupling often looks like line broadening.[1] |
H NMR Validation (400 MHz, )
While this guide focuses on
- 9.21 (s, 1H): H2 (Proton between the two nitrogens).
-
7.78 (s, 1H): H5 (Proton between the Cl and
groups).
Part 3: Experimental Protocol
The detection of the quaternary carbons (C4, C6, and
Sample Preparation
-
Concentration: High concentration is preferred (
30 mg in 0.6 mL solvent) to resolve the low-intensity outer wings of the quartet.[1] -
Solvent:
is standard.[1] DMSO- may cause slight shifts ( ppm) but will not alter the coupling patterns.
Acquisition Parameters (Self-Validating)
-
Pulse Sequence: Standard Proton-Decoupled Carbon (e.g., zgpg30 on Bruker).[1]
-
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .
-
Reasoning: The
and C-Cl carbons have no attached protons to assist in relaxation.[1] A short D1 will saturate these nuclei, causing them to disappear from the spectrum.
-
-
Number of Scans (NS): Minimum 512 scans (preferably 1024).
-
Reasoning: The
signal is split into 4 lines (intensity ratio 1:3:3:1). The outer lines have only 1/8th the intensity of a comparable singlet. High signal-to-noise is mandatory.
-
-
Spectral Width: Ensure the window covers -10 ppm to 200 ppm.[1]
Part 4: Synthetic Utility & Quality Control[1]
In drug development, this molecule is often synthesized from 6-(trifluoromethyl)pyrimidin-4-ol using
Synthesis & QC Workflow
The following diagram outlines the critical checkpoints where NMR validation is required.
Caption: Quality Control workflow for the synthesis of the target pyrimidine.
Troubleshooting Common Issues
-
"I only see 3 carbon signals."
-
Cause: You are likely missing the
quartet and the C6 quartet due to low S/N or insufficient D1 relaxation time. -
Fix: Increase D1 to 3s and double the scan count.
-
-
"The C5 peak looks broad/distorted."
-
Cause: This is actually a quartet (
Hz). At low resolution, the splitting is not fully resolved, appearing as a "fat" singlet. -
Fix: Apply window functions (Gaussian) or acquire at higher resolution (more data points).
-
References
-
PubChem. this compound (Compound Summary). National Library of Medicine.[1] [Link]
-
American Chemical Society (ACS). 2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe.[1] (Example of C-F coupling constants in analogous aromatic systems). J. Org.[1] Chem. [Link][1][3][6][7]
-
Royal Society of Chemistry (RSC). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds.[1] J. Chem. Soc., Perkin Trans. 2. [Link][1]
Sources
- 1. 3-(4-Chloro-2-fluoro-5-sulfanylphenyl)-1-methyl-6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | C12H7ClF4N2O2S | CID 18619270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-6-trifluoromethylpyrimidine | 37552-81-1 [chemicalbook.com]
- 3. westmont.edu [westmont.edu]
- 4. 2,4,6-Trichloropyrimidine | C4HCl3N2 | CID 77378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. 4-Chloro-6-ethyl-5-fluoropyrimidine | C6H6ClFN2 | CID 16743445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Synthesis of 4-Chloro-6-(trifluoromethyl)pyrimidine from pyrimidin-4-ol
This technical guide details the synthesis of 4-Chloro-6-(trifluoromethyl)pyrimidine (CAS: 37552-81-1), a critical fluorinated heterocyclic building block used in the development of agrochemicals and pharmaceutical agents.
While the prompt specifies "from pyrimidin-4-ol," it is chemically requisite to start from the specific substituted precursor, 6-(trifluoromethyl)pyrimidin-4-ol (also known as 6-(trifluoromethyl)-4(3H)-pyrimidinone). Direct trifluoromethylation of unsubstituted pyrimidin-4-ol at the C6 position is synthetically inefficient and lacks regioselectivity. Therefore, this guide covers the synthesis starting from the 6-CF3 substituted hydroxy precursor, including its preparation to ensure a comprehensive workflow.
Part 1: Executive Summary & Retrosynthetic Analysis
The target molecule, this compound, relies on the activation of the tautomeric hydroxyl group at the C4 position into a leaving group (dichlorophosphate), followed by nucleophilic displacement by chloride.
Key Challenges:
-
Electronic Deactivation: The strongly electron-withdrawing trifluoromethyl (-CF
) group at C6 decreases the electron density on the pyrimidine ring. While this facilitates the final nucleophilic attack by chloride, it significantly reduces the nucleophilicity of the carbonyl/hydroxyl oxygen, making the initial attack on the activating agent (POCl ) slower than in non-fluorinated analogues. -
Volatility & Stability: The product is a low-molecular-weight halogenated heterocycle with significant volatility. Yield loss during solvent removal is a common failure mode.
Retrosynthetic Scheme
The synthesis is disconnected at the C4-Cl bond, tracing back to the enolizable ketone (pyrimidinone).
Figure 1: Retrosynthetic disconnection showing the activation of the hydroxy-pyrimidine precursor.
Part 2: Preparation of Precursor (6-(trifluoromethyl)pyrimidin-4-ol)[1][2]
If the starting material 6-(trifluoromethyl)pyrimidin-4-ol (CAS: 1546-78-7) is not commercially sourced, it must be synthesized via condensation. This step is critical for installing the trifluoromethyl group before ring closure.
Protocol:
-
Reagents: Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), Formamidine acetate (1.1 eq), Sodium ethoxide (EtONa, 1.2 eq).
-
Solvent: Ethanol (anhydrous).
-
Procedure:
-
Dissolve Na in EtOH to generate fresh EtONa.
-
Add formamidine acetate; stir for 15 min.
-
Add ethyl 4,4,4-trifluoroacetoacetate dropwise at 0°C.
-
Reflux for 6–12 hours.
-
Workup: Concentrate, dissolve residue in water, and acidify with HCl to pH 4–5 to precipitate the product.
-
Yield: Typically 60–80%.
-
Part 3: Core Synthesis – Chlorination Protocol
This is the primary transformation. The use of Phosphorus Oxychloride (
Reagents & Stoichiometry[3][4][5][6]
| Component | Role | Equiv. | Notes |
| 6-(trifluoromethyl)pyrimidin-4-ol | Substrate | 1.0 | Dried thoroughly before use. |
| Phosphorus Oxychloride ( | Reagent/Solvent | 5.0 - 10.0 | Excess serves as solvent. |
| Catalyst/Base | 0.5 - 1.0 | Scavenges HCl; accelerates activation. | |
| Toluene | Co-solvent (Optional) | N/A | Use if minimizing |
Step-by-Step Experimental Procedure
Safety Warning:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (with a drying tube or
line), and a pressure-equalizing addition funnel. -
Addition:
-
Charge the flask with 6-(trifluoromethyl)pyrimidin-4-ol (1.0 eq).
-
Add
(5.0–10.0 eq) carefully. -
Add
-diethylaniline (1.0 eq) slowly. Exotherm expected.
-
-
Reaction:
-
Heat the mixture to reflux (approx. 105–110°C) .
-
Maintain reflux for 3–5 hours .[1]
-
Monitoring: Monitor by TLC (eluent: 20% EtOAc/Hexane) or HPLC. The starting material spot (polar) should disappear, replaced by a less polar UV-active spot.
-
-
Workup (Quenching):
-
Cool the reaction mixture to room temperature.
-
Option A (Standard): Remove excess
via rotary evaporation under reduced pressure (bath temp < 50°C). Pour the viscous residue onto crushed ice (approx. 5x weight of residue) with vigorous stirring. -
Option B (Direct Quench): Pour the reaction mixture slowly onto crushed ice. Caution: Violent reaction.
-
-
Extraction:
-
Neutralize the aqueous slurry with saturated
or (keep T < 20°C) to pH 7–8. -
Extract with Dichloromethane (DCM) or Ethyl Acetate (
volumes). -
Wash combined organics with brine, dry over
, and filter.
-
-
Purification:
-
Concentrate the filtrate carefully (product is volatile).
-
Distillation: If scale permits (>10g), vacuum distillation is preferred.
-
Chromatography: Flash column chromatography on silica gel.
-
Mobile Phase: 5%
10% Ethyl Acetate in Hexanes.
-
-
Expected Yield: 65–85% (optimized).
-
Part 4: Process Logic & Mechanism
The following diagram illustrates the reaction workflow and the critical decision points for safety and yield optimization.
Figure 2: Process flow for the chlorination of 6-(trifluoromethyl)pyrimidin-4-ol.
Mechanistic Insight (Expertise)
The reaction proceeds via an
-
Activation: The base deprotonates the hydroxyl tautomer (or assists the attack of the carbonyl oxygen), which attacks the electrophilic phosphorus of
. -
Leaving Group Formation: This forms a dichlorophosphate intermediate (
), converting the poor leaving group into an excellent one. -
Substitution: Chloride ions (liberated from
) attack the C4 position. The electron-withdrawing group at C6 makes C4 highly electrophilic, compensating for the steric hindrance of the phosphate group.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Volatility of product during concentration. | Do not evaporate to dryness under high vacuum. Keep bath temp < 40°C. |
| Incomplete Reaction | Deactivation by | Increase reaction time or use a stronger base catalyst (e.g., Dimethylaniline). |
| Violent Quench | Excess | Distill off excess |
| Dark/Tar Formation | Overheating or polymerization. | Ensure strict temperature control (oil bath, not mantle). |
References
-
National Center for Biotechnology Information. (2020). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives. PMC7573985. Retrieved from [Link]
-
Google Patents. (2001). Method for producing 4-chloro-6-hydroxypyrimidine (WO2001000593A1).[2] Retrieved from
-
National Institutes of Health. (2019). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. PMC6680695. Retrieved from [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of 4-Chloro-6-(trifluoromethyl)pyrimidine
This guide provides an in-depth analysis of the spectroscopic data for 4-Chloro-6-(trifluoromethyl)pyrimidine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility in the development of kinase inhibitors for cancer treatment and in the creation of metabolically stable herbicides and pesticides underscores the importance of unambiguous structural confirmation through modern spectroscopic techniques.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a framework for its acquisition and interpretation, grounded in established scientific principles.
Molecular Structure and Spectroscopic Overview
This compound (C₅H₂ClF₃N₂) possesses a molecular weight of 182.53 g/mol .[1][2] The pyrimidine core, substituted with a strongly electron-withdrawing trifluoromethyl group and a chloro group, presents a distinct electronic environment that is well-delineated by various spectroscopic methods. This guide will systematically explore the expected and reported data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure:
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms in the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by its simplicity, arising from the two protons on the pyrimidine ring.
Reported ¹H NMR Data: [2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.21 | Singlet | 1H | H-2 |
| 7.78 | Singlet | 1H | H-5 |
Solvent: CDCl₃, Frequency: 400 MHz
Interpretation:
The downfield chemical shift of the proton at the 2-position (H-2) to 9.21 ppm is attributed to the deshielding effect of the two adjacent nitrogen atoms in the pyrimidine ring.[3] The proton at the 5-position (H-5) appears at 7.78 ppm. Its chemical shift is influenced by the adjacent chloro and trifluoromethyl groups, which are strongly electron-withdrawing. The absence of coupling between the two protons is expected as they are separated by more than three bonds.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~162 | C-4 | Attached to chlorine, significant downfield shift. |
| ~160 | C-2 | Influenced by two adjacent nitrogen atoms. |
| ~158 (q, J ≈ 35 Hz) | C-6 | Attached to the trifluoromethyl group, showing quartet splitting due to C-F coupling. |
| ~120 (q, J ≈ 275 Hz) | CF₃ | Large one-bond C-F coupling constant. |
| ~115 | C-5 | Shielded relative to the other ring carbons. |
Causality Behind Predictions:
-
C-4 and C-6: The carbons directly attached to the electronegative chlorine atom and the trifluoromethyl group are expected to be the most deshielded, appearing at the lowest field.
-
C-2: The carbon atom situated between the two nitrogen atoms will also experience a significant downfield shift.
-
C-5: This carbon, bonded to a hydrogen atom, is anticipated to be the most shielded of the ring carbons.
-
CF₃ Group: The carbon of the trifluoromethyl group will exhibit a characteristic quartet splitting pattern due to coupling with the three fluorine atoms, with a large coupling constant (¹JCF). The C-6 carbon will also show a smaller quartet splitting (²JCF).
Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
Caption: Standard workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The vibrational frequencies of the bonds within this compound are expected to give rise to a characteristic IR spectrum.
Predicted Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Rationale |
| 3100 - 3000 | C-H stretch | Aromatic C-H stretching vibrations. |
| 1600 - 1450 | C=N and C=C stretch | Characteristic pyrimidine ring stretching modes.[6] |
| 1350 - 1100 | C-F stretch | Strong absorptions due to the trifluoromethyl group. |
| 850 - 750 | C-Cl stretch | Characteristic absorption for a chloro-substituted aromatic ring. |
Interpretation:
The IR spectrum will be dominated by strong bands corresponding to the C-F stretching of the trifluoromethyl group. The pyrimidine ring itself will produce a series of characteristic sharp bands in the 1600-1450 cm⁻¹ region. A band in the lower frequency region (around 800 cm⁻¹) can be tentatively assigned to the C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which allows for the determination of the molecular weight and can aid in structural elucidation.
Predicted Mass Spectrum Fragmentation:
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 182, with a characteristic M+2 peak at m/z 184 of approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.
-
Key Fragments:
-
[M-Cl]⁺ (m/z 147): Loss of the chlorine atom is a likely fragmentation pathway.
-
[M-CF₃]⁺ (m/z 113): Loss of the trifluoromethyl group.
-
[CF₃]⁺ (m/z 69): The trifluoromethyl cation itself is a stable fragment and is expected to be observed.
-
Conclusion
References
-
Oleinikov, V. A., & Osipov, O. A. (2022). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine. Retrieved January 30, 2026, from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved January 30, 2026, from [Link]
-
PubChem. (n.d.). 4-Chloro-6-fluoropyrimidine. Retrieved January 30, 2026, from [Link]
-
ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved January 30, 2026, from [Link]
-
PubMed. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry, 62(13), 6083–6101. Retrieved from [Link]
-
ACS Publications. (n.d.). Journal of Medicinal Chemistry Vol. 59 No. 5. Retrieved January 30, 2026, from [Link]
-
PubChem. (n.d.). 4-Hydroxy-6-(trifluoromethyl)pyrimidine. Retrieved January 30, 2026, from [Link]
-
Indian Academy of Sciences. (n.d.). Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine. Retrieved January 30, 2026, from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. 4-Chloro-6-trifluoromethylpyrimidine | 37552-81-1 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | C6H4ClF3N2 | CID 19009749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Hydroxy-6-(trifluoromethyl)pyrimidine(1546-78-7) 13C NMR spectrum [chemicalbook.com]
- 6. ias.ac.in [ias.ac.in]
Strategic Sourcing & Technical Guide: 4-Chloro-6-(trifluoromethyl)pyrimidine
Executive Summary
4-Chloro-6-(trifluoromethyl)pyrimidine (CAS: 37552-81-1) is a high-value heterocyclic intermediate critical to the development of modern kinase inhibitors and advanced agrochemicals. Its structural utility lies in the electrophilicity of the C-4 position—activated by the electron-withdrawing trifluoromethyl (–CF₃) group at C-6—which facilitates precise nucleophilic aromatic substitution (SₙAr).
This guide provides a technical roadmap for researchers and procurement officers. It moves beyond simple catalog listings to analyze the causality between synthesis routes and impurity profiles , enabling you to select suppliers that meet the stringent requirements of IND-enabling studies and GMP manufacturing.
Part 1: Technical Profile & Structural Logic
The "Warhead" Architecture
The molecule's reactivity is defined by the synergistic relationship between the chlorine atom and the trifluoromethyl group.
-
C-4 Chlorine: Acts as the leaving group. It is highly labile due to the pyrimidine ring's nitrogen atoms and the additional electron withdrawal from the CF₃ group.
-
C-6 Trifluoromethyl: Provides metabolic stability (blocking oxidative metabolism at C-6) and increases lipophilicity (logP modulation), a critical factor in crossing the blood-brain barrier or penetrating plant cuticles.
Table 1: Physicochemical Specifications
| Property | Value | Critical Note for Sourcing |
| CAS Number | 37552-81-1 | Verify against CAS to avoid isomer confusion (e.g., 2-chloro analogs).[1] |
| Molecular Weight | 182.53 g/mol | Used for stoichiometry calculations in substitution reactions. |
| Physical State | Liquid / Low-melting solid | Melting point is ~ -52°C to 35°C (variable by purity/pressure).[1] Often supplied as a liquid.[1] |
| Boiling Point | ~166.9°C (760 mmHg) | High boiling point allows for thermal reactions, but purification requires vacuum distillation. |
| Storage | 2-8°C, Inert Gas | Moisture Sensitive. Hydrolysis releases HCl and regenerates the hydroxy-pyrimidine. |
Part 2: Synthesis Routes & Impurity Landscape
Understanding the synthesis is the only way to predict the impurities present in a commercial batch. The dominant industrial route involves the chlorination of 4-hydroxy-6-(trifluoromethyl)pyrimidine .
The Chlorination Pathway
The standard manufacturing process utilizes Phosphorus Oxychloride (POCl₃) in the presence of a base (e.g., Quinoline or Triethylamine).
Key Impurities to Watch:
-
Residual Hydroxy Precursor: 6-(trifluoromethyl)pyrimidin-4-ol.[1] Presence indicates incomplete reaction or hydrolysis due to poor storage. Impact: Quenches nucleophiles in the next step.
-
Phosphorus Residues: Residual POCl₃ or phosphoric acid derivatives. Impact: Acidic contamination can degrade sensitive scaffolds.
-
Hydrolysis Products: If the supplier's packaging is not moisture-proof, the chlorine atom hydrolyzes back to the hydroxyl group.
Visualization: Synthesis & Quality Control Workflow
Figure 1: Industrial synthesis workflow highlighting the critical chlorination step and the risk of hydrolysis (red dashed line) if storage conditions are breached.
Part 3: Commercial Supply Landscape
Suppliers are categorized by their utility in the drug development lifecycle.[2]
Tier 1: Research Scale (Gram Quantities)
Best for: Medicinal chemistry hits, initial SAR (Structure-Activity Relationship) exploration.
-
Thermo Scientific (Alfa Aesar): High reliability for small packs (250mg - 5g). Legacy Alfa Aesar catalog items often have robust QC data.
-
Sigma-Aldrich (Merck): The standard for reference material. Expensive for scale-up but essential for establishing an analytical standard.
-
Apollo Scientific: Strong presence in the UK/EU; specializes in fluorinated intermediates.
-
BLD Pharm: Excellent for rapid delivery of mid-sized research quantities (10g - 100g).
Tier 2: Bulk & Process Scale (Kilogram to Ton)
Best for: Pilot plant, GLP tox batches, and GMP manufacturing.
-
Enamine: While known for building blocks, their custom synthesis division in Ukraine/Latvia can scale fluorinated heterocycles effectively.
-
WuXi AppTec / WuXi Sta: Major CMO capability. If this intermediate is part of a larger GMP campaign, sourcing through their integrated supply chain ensures impurity tracking.
-
Specialized Fluorine Manufacturers: Companies like Daikin or specialized Chinese manufacturers (often accessible via sourcing partners like eMolecules) dominate the raw material supply chain for the trifluoromethyl precursors.
Table 2: Sourcing Strategy Matrix
| Scale | Recommended Supplier Type | Key QC Request |
| Discovery (<10g) | Catalog (Thermo, Sigma) | H-NMR (Confirm structure) |
| Scale-up (100g - 1kg) | BLD Pharm, Apollo, Combi-Blocks | Purity (GC/LC), Water Content (Karl Fischer) |
| GMP (>10kg) | Custom Synthesis (WuXi, Lonza) | Validated Method, Residual Solvents, Heavy Metals |
Part 4: Quality Assurance & Handling Protocols
Protocol: Incoming Goods Inspection
Do not assume catalog purity is accurate for moisture-sensitive chlorides.
-
Visual Inspection: The liquid should be colorless to pale yellow.[1] Dark yellow/brown indicates degradation or oxidation.
-
Solubility Test: Dissolve 10mg in dry DMSO-d6. Turbidity suggests hydrolysis products (the hydroxy form is less soluble in organic solvents).
-
1H-NMR Validation:
-
Target: Look for the aromatic proton at C-2 and C-5.
-
Impurity Check: The hydroxy-pyrimidine precursor will have a distinct shift.
-
Solvent: Use CDCl₃ or DMSO-d6 . Note: In DMSO, rapid exchange of labile protons can occur if wet.
-
Handling & Safety (E-E-A-T)
Hazard Statements: H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[3]
Standard Operating Procedure (SOP):
-
Atmosphere: Always handle under Nitrogen or Argon. The compound is lachrymatory (induces tearing) and corrosive to mucous membranes.
-
PPE: Double nitrile gloves, chemical splash goggles, and a functioning fume hood are mandatory.
-
Quenching: When disposing of excess reagent, add slowly to a stirred mixture of ice and saturated sodium bicarbonate. Do not add water directly to the neat chemical as the exotherm can cause splashing of acidic byproducts.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11542881: this compound. PubChem. Available at: [Link]
-
Frontiers in Chemistry. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives. Frontiers. Available at: [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Nucleophilic Substitution of 4-Chloro-6-(trifluoromethyl)pyrimidine
Introduction: The Strategic Value of a Fluorinated Pyrimidine Core
In the landscape of modern drug discovery and development, pyrimidine-based scaffolds are of paramount importance, forming the core structure of numerous therapeutic agents.[1][2][3] Their prevalence is a testament to their versatile biological activities and their ability to mimic the purine and pyrimidine bases found in nucleic acids.[1][3] Among the vast library of pyrimidine building blocks, 4-Chloro-6-(trifluoromethyl)pyrimidine stands out as a particularly valuable intermediate.
The strategic placement of a trifluoromethyl (-CF₃) group, a bioisostere for a methyl group but with profoundly different electronic properties, significantly enhances the metabolic stability and binding affinity of drug candidates. This application note provides an in-depth guide to the nucleophilic aromatic substitution (SₙAr) of this compound, offering detailed protocols and the underlying chemical principles for its successful application in research and pharmaceutical synthesis.[4]
Scientific Principles: Deconstructing the Reactivity of this compound
The high reactivity of this compound in SₙAr reactions is not coincidental but rather a deliberate consequence of its electronic architecture. The reaction proceeds via a well-established two-step addition-elimination mechanism.[5][6] Understanding the contribution of each component of the molecule is critical for predicting reactivity and optimizing reaction conditions.
-
The Pyrimidine Ring: The two nitrogen atoms within the heterocyclic ring are highly electronegative. They act as powerful electron sinks, withdrawing electron density from the ring carbons and rendering them electrophilic and thus susceptible to attack by nucleophiles.[1][5]
-
The Trifluoromethyl (-CF₃) Group: This group is one of the strongest electron-withdrawing groups used in medicinal chemistry. Through a powerful negative inductive effect (-I), it dramatically reduces the electron density of the pyrimidine ring, further activating it towards nucleophilic attack.[1][6] This activation is most pronounced at the C4 and C6 positions.
-
The Chloro (-Cl) Group: Positioned at the activated C4 position, the chlorine atom serves as an excellent leaving group, readily displaced following the initial nucleophilic attack to restore the aromaticity of the ring.
This synergistic electronic arrangement makes the C4 position the primary site for nucleophilic substitution, allowing for the regioselective synthesis of a diverse array of 4-substituted-6-(trifluoromethyl)pyrimidine derivatives.[1][7]
Experimental Protocols: A Guide to Practical Synthesis
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with two common classes of nucleophiles: amines and thiols. These protocols are designed to be self-validating through integrated monitoring and characterization steps.
Protocol 1: Synthesis of a 4-Amino-6-(trifluoromethyl)pyrimidine Derivative
This procedure details the reaction with a primary or secondary amine, a cornerstone transformation in the synthesis of kinase inhibitors and other targeted therapies.
Materials & Equipment:
-
This compound
-
Amine of choice (e.g., aniline, morpholine, benzylamine)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Isopropanol (IPA), or Acetonitrile (ACN))
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle/oil bath
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent & Reagents: Add the chosen anhydrous solvent (e.g., IPA, 5-10 mL per mmol of substrate). Add the amine nucleophile (1.1-1.2 eq) followed by the base (DIPEA, 2.0 eq or K₂CO₃, 2.5 eq). The base is crucial to neutralize the hydrochloric acid generated during the reaction, driving it to completion.[7]
-
Reaction Conditions: Stir the mixture at a temperature between 60-100 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours). This step is essential for preventing the formation of side products due to prolonged heating.
-
Workup: Cool the reaction mixture to room temperature. If using an alcohol solvent, concentrate the mixture under reduced pressure. If using a high-boiling solvent like DMF, dilute the mixture with water and extract the product with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure 4-amino-6-(trifluoromethyl)pyrimidine derivative.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Synthesis of a 4-(Alkyl/Aryl)thio-6-(trifluoromethyl)pyrimidine Derivative
This procedure outlines the synthesis of thioether derivatives, which are important in various biologically active molecules.
Materials & Equipment:
-
This compound
-
Thiol of choice (e.g., thiophenol, benzyl mercaptan)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
All other equipment as listed in Protocol 1
Step-by-Step Procedure:
-
Thiolate Formation (if using NaH): To a separate flask under an inert atmosphere, add the thiol (1.1 eq) and anhydrous THF. Cool the solution to 0 °C and carefully add NaH (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the more nucleophilic thiolate is critical for an efficient reaction.
-
Reaction Setup: In the main reaction flask, dissolve this compound (1.0 eq) in anhydrous DMF. If using K₂CO₃ as the base, add the thiol (1.1 eq) and K₂CO₃ (2.5 eq) directly to this solution.
-
Nucleophilic Addition: If pre-forming the thiolate, slowly add the thiolate solution from step 1 to the solution of the pyrimidine at 0 °C. If using K₂CO₃, simply begin heating.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-8 hours. Gentle heating (40-60 °C) may be required for less reactive thiols.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until completion.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification & Characterization: Follow steps 6 and 7 from Protocol 1 to isolate and verify the pure 4-(alkyl/aryl)thio-6-(trifluoromethyl)pyrimidine product.
Summary of Reaction Parameters
The versatility of this compound allows for its reaction with a wide range of nucleophiles. The following table provides a general guideline for experimental conditions.
| Nucleophile Class | Representative Nucleophiles | Typical Base | Common Solvents | Temperature (°C) |
| Amines | Anilines, Benzylamines, Alkylamines, Heterocycles | DIPEA, K₂CO₃, Et₃N | IPA, ACN, DMF, NMP | 60 - 120 |
| Thiols | Thiophenols, Alkyl Thiols | K₂CO₃, NaH, Cs₂CO₃ | DMF, THF, ACN | 25 - 80 |
| Alcohols/Phenols | Phenols, Benzyl Alcohols | NaH, K₂CO₃, Cs₂CO₃ | DMF, THF | 25 - 100 |
Note: These are starting guidelines. Optimization of base, solvent, and temperature is often necessary for specific substrate combinations to maximize yield and minimize side reactions.
Conclusion
This compound is a robust and highly activated substrate for nucleophilic aromatic substitution. The protocols and principles outlined in this guide demonstrate its utility in synthesizing diverse libraries of pyrimidine derivatives. By understanding the electronic factors that govern its reactivity and employing systematic monitoring and purification techniques, researchers can confidently leverage this key building block to accelerate the discovery and development of novel chemical entities with significant therapeutic potential.
References
- CN102516182B - Preparation method for 4-amino-6-alkoxyl pyrimidine compounds - Google Patents. (n.d.).
- Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi - Zenodo. (n.d.).
- Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Octafluorotoluene - Benchchem. (n.d.).
- Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines - arkat usa. (n.d.).
- (PDF) Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2025).
- Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry. (n.d.).
- Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water - Preprints.org. (2023, October 12).
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15).
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (n.d.).
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery - Taylor & Francis. (2025, April 3).
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. zenodo.org [zenodo.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Application Note: 4-Chloro-6-(trifluoromethyl)pyrimidine in Agrochemical Synthesis
[1]
Executive Summary: The Fluorinated Advantage
In modern agrochemical discovery, 4-Chloro-6-(trifluoromethyl)pyrimidine (CAS: 37552-81-1) serves as a critical scaffold for High-Throughput Screening (HTS) libraries targeting herbicides and fungicides.[1]
The strategic value of this intermediate lies in the trifluoromethyl (
-
Metabolic Stability: The strong C-F bonds block oxidative metabolism (e.g., P450 hydroxylation) at the ring, extending the half-life of the active ingredient in the plant or pest.
-
Lipophilicity Modulation: It increases
, facilitating penetration through the waxy cuticle of leaves or insect exoskeletons. -
Electronic Activation: The strong electron-withdrawing nature of
activates the C4-Chlorine toward Nucleophilic Aromatic Substitution ( ), enabling mild, high-yield coupling reactions without transition metal catalysts.[1]
Chemical Reactivity Profile
The Electrophilic "Hotspot"
The pyrimidine ring is electron-deficient (π-deficient).[1] The addition of the
Reactivity Hierarchy:
-
C4-Cl: Primary site of nucleophilic attack (
).[1] Highly reactive. -
C2-H: Relatively inert under standard
conditions but susceptible to radical functionalization or lithiation at cryogenic temperatures.[1] -
C6-CF3: Chemically robust; generally survives hydrolysis and standard coupling conditions.[1]
Mechanistic Pathway ( )
The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate.[1]
Figure 1: The
Experimental Protocols
Protocol A: C-N Coupling (Synthesis of Herbicide Pharmacophores)
This protocol describes the synthesis of pyrimidinyl-amines, a structural motif found in various ALS (acetolactate synthase) inhibitor herbicides.
Target: Generic N-alkyl/aryl-6-(trifluoromethyl)pyrimidin-4-amine.[1]
Reagents:
-
This compound (1.0 equiv)[1]
-
Primary or Secondary Amine (1.1 equiv)[1]
-
Base:
-Diisopropylethylamine (DIPEA) (1.5 equiv)[1] -
Solvent: Acetonitrile (MeCN) (anhydrous)[1]
Step-by-Step Methodology:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve this compound (1.0 g, 5.48 mmol) in anhydrous MeCN (15 mL).
-
Cooling: Cool the solution to
using an ice bath. Rationale: The substrate is highly reactive; cooling prevents exothermic runaways and bis-substitution by-products.[1] -
Addition: Add DIPEA (1.06 g, 8.22 mmol) followed by the dropwise addition of the amine (6.02 mmol).
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1]
-
Checkpoint: The starting material spot (
) should disappear.
-
-
Work-up: Concentrate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate (30 mL) and wash with water (
mL) and brine (15 mL). -
Purification: Dry the organic layer over
, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Data Summary:
| Parameter | Specification |
| Temperature | |
| Time | 2–4 Hours |
| Yield (Typical) | 85–95% |
| Key By-product | DIPEA |
Protocol B: C-O Coupling (Synthesis of Fungicide Analogs)
This protocol targets pyrimidinyl ethers, analogous to the chemical space occupied by strobilurin or fluazinam-like fungicides.[1]
Target: 4-Phenoxy-6-(trifluoromethyl)pyrimidine derivatives.
Reagents:
-
This compound (1.0 equiv)[1]
-
Substituted Phenol (1.0 equiv)[1]
-
Base: Potassium Carbonate (
) (2.0 equiv)[1] -
Solvent: DMF (Dimethylformamide) or Acetone[1]
Step-by-Step Methodology:
-
Deprotonation: In a reaction vial, suspend the substituted phenol (1.0 mmol) and powdered anhydrous
(2.0 mmol) in DMF (3 mL). Stir at RT for 15 minutes to facilitate phenoxide formation. -
Coupling: Add this compound (1.0 mmol) dropwise.
-
Heating: Heat the mixture to
for 3–6 hours.-
Note: Unlike amines, phenols are weaker nucleophiles and typically require mild heating to drive the reaction to completion against the steric bulk of the
group.
-
-
Quench: Pour the reaction mixture into ice-cold water (20 mL).
-
Isolation:
Synthesis Workflow & Library Generation
The following diagram illustrates how this intermediate is used in a "Divergent Synthesis" strategy to generate agrochemical lead libraries.
Figure 2: Divergent synthesis workflow. The core scaffold allows for rapid generation of chemically diverse libraries (A, B, C) from a single precursor.
Safety and Handling Guidelines
Critical Warning: this compound is a potent lachrymator and skin irritant.[1]
-
Moisture Sensitivity: The C4-Cl bond is susceptible to hydrolysis, converting the compound back to the inactive 4-hydroxy derivative (tautomer of the pyrimidone).
-
Storage: Store under inert gas (
or Ar) at . -
Solvents: Ensure all solvents (MeCN, DMF) are anhydrous.
-
-
Personal Protective Equipment (PPE):
-
Double nitrile gloves are recommended.
-
Work strictly inside a fume hood.[5] Vapors cause severe eye irritation and respiratory distress.
-
-
Spill Management: Do not wipe with water (generates HCl gas). Absorb with dry sand or vermiculite, then neutralize with a dilute sodium bicarbonate solution in a waste container.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2776089, this compound. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Retrieved from [Link]
-
Journal of Pesticide Science. (2020). Synthesis and application of trifluoromethylpyridines [and pyrimidines] as a key structural motif in active agrochemical ingredients. (General reference on TFMP motifs). Retrieved from [Link][1][3][6][7][8][9]
Sources
- 1. 4-Chloro-6-trifluoromethylpyrimidine | 37552-81-1 [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. bu.edu.eg [bu.edu.eg]
- 4. jchemrev.com [jchemrev.com]
- 5. fishersci.com [fishersci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buch-wald-Hartwig Amination of 4-Chloro-6-(trifluoromethyl)pyrimidine
Abstract
This document provides a comprehensive guide to the palladium-catalyzed Buchwald-Hartwig amination of 4-Chloro-6-(trifluoromethyl)pyrimidine. This reaction is a cornerstone of modern medicinal chemistry, enabling the efficient synthesis of 4-amino-6-(trifluoromethyl)pyrimidine derivatives, which are key building blocks in the development of novel therapeutics. These application notes offer a detailed exploration of the reaction mechanism, a robust and optimized experimental protocol, and a discussion of critical process parameters. The content is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic transformation.
Introduction: The Significance of Aminopyrimidines in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Specifically, 2-aminopyrimidine and 4-aminopyrimidine derivatives exhibit a wide range of biological activities, including kinase inhibition, and are integral components of anticancer agents.[3][4] The trifluoromethyl group is a common substituent in pharmaceutical compounds, often enhancing metabolic stability, lipophilicity, and binding affinity. The combination of the aminopyrimidine core with a trifluoromethyl substituent makes 4-amino-6-(trifluoromethyl)pyrimidine derivatives highly sought-after targets in drug discovery programs.
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, largely supplanting classical methods that often require harsh reaction conditions and exhibit limited substrate scope.[5][6] This palladium-catalyzed cross-coupling reaction allows for the efficient synthesis of arylamines from aryl halides and a diverse range of amine coupling partners under relatively mild conditions.[7][8] The application of this methodology to electron-deficient heterocyclic halides, such as this compound, provides a direct and modular route to a vast array of functionalized aminopyrimidine libraries for biological screening.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][9] The choice of ligand is crucial, as it influences the stability and reactivity of the palladium intermediates throughout the cycle. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the reaction.
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization of the reaction conditions, particularly the choice of ligand, base, and solvent, may be necessary for specific amine substrates.
Materials and Reagents
| Reagent | CAS Number | Supplier | Purity |
| This compound | 69034-12-4 | Major Supplier | >98% |
| Amine (Primary or Secondary) | Varies | Major Supplier | >98% |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | Major Supplier | >97% |
| Xantphos | 161265-03-8 | Major Supplier | >98% |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | Major Supplier | >97% |
| Toluene | 108-88-3 | Major Supplier | Anhydrous, >99.8% |
| Ethyl acetate | 141-78-6 | Major Supplier | ACS Grade |
| Hexanes | 110-54-3 | Major Supplier | ACS Grade |
| Saturated aqueous sodium bicarbonate solution | N/A | In-house prep. | N/A |
| Brine | N/A | In-house prep. | N/A |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | Major Supplier | >99.5% |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle or oil bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Reaction Setup and Execution
Figure 2: Workflow for the Buchwald-Hartwig amination protocol.
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), Xantphos (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Seal the flask with a rubber septum, and evacuate and backfill with nitrogen gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add this compound (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Add the desired primary or secondary amine (1.2 mmol, 1.2 equiv) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-6-(trifluoromethyl)pyrimidine derivative.
Optimization and Data
The success of the Buchwald-Hartwig amination is highly dependent on the specific substrates and reaction conditions. For the amination of this compound, a screening of catalysts, ligands, bases, and solvents is recommended to achieve optimal yields. The following table provides a starting point for such an optimization study, with expected trends based on literature precedents for similar electron-deficient heterocycles.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4.8) | NaOtBu (1.4) | Toluene | 100 | 12-24 | 70-95 |
| 2 | Pd(OAc)₂ (4) | RuPhos (8) | K₂CO₃ (2.0) | Dioxane | 110 | 18-24 | 60-85 |
| 3 | Pd₂(dba)₃ (2) | tBuXPhos (4.8) | K₃PO₄ (2.0) | Toluene | 100 | 12-24 | 75-98 |
| 4 | Pd(OAc)₂ (4) | SPhos (8) | Cs₂CO₃ (2.0) | Dioxane | 110 | 18-24 | 65-90 |
Note: Yields are hypothetical and will vary depending on the specific amine used.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous and anaerobic conditions. Use freshly opened reagents. Consider using a palladium precatalyst. |
| Inappropriate ligand or base | Screen a panel of ligands (e.g., XPhos, RuPhos, SPhos) and bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃). The pKa of the amine can influence base selection. | |
| Side reactions (e.g., hydrodechlorination) | High reaction temperature or prolonged reaction time | Lower the reaction temperature and monitor the reaction closely to stop it upon completion. |
| Presence of water | Ensure all reagents and solvents are strictly anhydrous. | |
| Difficulty in purification | Formation of palladium black | Filter the reaction mixture through a pad of Celite® before workup. |
| Co-elution of product and ligand/catalyst residues | Optimize the chromatographic conditions. Consider a different purification method, such as crystallization. |
Conclusion
The Buchwald-Hartwig amination of this compound is a highly effective and versatile method for the synthesis of a diverse range of 4-amino-6-(trifluoromethyl)pyrimidine derivatives. By carefully selecting the catalyst, ligand, base, and solvent, high yields of the desired products can be achieved. The protocol and data presented in these application notes provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors, accelerating the discovery and development of new therapeutic agents.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link].
-
Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation - MDPI. Available at: [Link].
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. Available at: [Link].
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link].
-
Optimization for the Buchwald–Hartwig‐amination of 4aa - ResearchGate. Available at: [Link].
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link].
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. Available at: [Link].
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link].
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - Amazon S3. Available at: [Link].
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters - ACS Publications. Available at: [Link].
-
Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines - Sci-Hub. Available at: [Link].
-
Efficient Synthesis of 6- Arylaminoflavones via Buchwald- Hartwig Amination and Its Anti-Tumor Investigation - Preprints.org. Available at: [Link].
-
Palladium-Catalyzed Branch-Selective Allylic C-H Amination Enabled by Nucleophile Coordination - PubMed. Available at: [Link].
-
Ligand-promoted ortho-C-H amination with Pd catalysts - PubMed. Available at: [Link].
-
Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Available at: [Link].
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. Available at: [Link].
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. Available at: [Link].
Sources
- 1. Palladium-Catalyzed Branch-Selective Allylic C-H Amination Enabled by Nucleophile Coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligand-promoted ortho-C-H amination with Pd catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Palladium-catalyzed cross-coupling of 4-Chloro-6-(trifluoromethyl)pyrimidine
An Application Guide to the Palladium-Catalyzed Cross-Coupling of 4-Chloro-6-(trifluoromethyl)pyrimidine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed overview and practical protocols for the palladium-catalyzed cross-coupling of this compound. This pyrimidine derivative is a highly valuable building block in modern drug discovery, owing to the unique physicochemical properties imparted by the trifluoromethyl group.[1] This document moves beyond simple procedural lists to explain the underlying principles and rationale behind experimental choices, empowering scientists to optimize these critical reactions. We will cover the three most synthetically potent transformations: Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N), and Sonogashira (C-C, sp) couplings.
Strategic Importance in Medicinal Chemistry
The pyrimidine nucleus is a privileged scaffold, forming the core of numerous FDA-approved drugs and biologically active molecules.[2][3] Its nitrogen-containing aromatic structure is a key component in nucleobases, making it an ideal candidate for designing molecules that interact with biological targets.[3] The subject of this note, this compound, is particularly strategic for two reasons:
-
The Trifluoromethyl (-CF3) Group: This moiety is a powerful tool in drug design. It can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and modulate the electronic properties of the aromatic ring.[1][4][5]
-
The C4-Chloro Substituent: This serves as a versatile synthetic handle. While C-Cl bonds are traditionally less reactive than their bromide or iodide counterparts, modern advancements in catalysis have made them reliable partners in cross-coupling reactions, offering a cost-effective and readily available starting material.[6][7]
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, providing efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds under mild conditions.[8][9][10][11] For this compound, these reactions unlock access to a vast chemical space of novel derivatives for pharmacological screening.[12]
The Substrate: Reactivity and Considerations
The reactivity of this compound is governed by the electronic nature of the pyrimidine ring and its substituents.
-
Electron-Deficient Ring: The two nitrogen atoms in the pyrimidine ring act as electron sinks, making the entire system electron-deficient. This property enhances the electrophilicity of the carbon atoms, particularly C4, where the chloro leaving group is attached.[13]
-
Inductive Effect of the -CF3 Group: The strong electron-withdrawing nature of the trifluoromethyl group further polarizes the C4-Cl bond, making the carbon atom more susceptible to the initial oxidative addition step in the palladium catalytic cycle.[1]
-
Challenge of C-Cl Bond Activation: The C-Cl bond is stronger and less readily cleaved than C-Br or C-I bonds. This necessitates the use of highly active catalytic systems. The key to success lies in the judicious choice of a palladium precatalyst and, most importantly, a suitable ligand. Electron-rich, sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are essential to promote the challenging oxidative addition step and facilitate the final reductive elimination.[6][7]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for creating biaryl and heteroaryl-aryl structures from an organohalide and a boronic acid or ester.[4][5][14]
Mechanistic Rationale
The reaction proceeds via a well-established catalytic cycle. The choice of each component is critical to ensure the cycle turns over efficiently. The base, for instance, is not merely a proton scavenger; it activates the boronic acid by forming a more nucleophilic "ate" complex, which is essential for the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol: Synthesis of 4-Phenyl-6-(trifluoromethyl)pyrimidine
This protocol provides a robust starting point for coupling various aryl and heteroaryl boronic acids.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 182.5 mg), Phenylboronic acid (1.2 mmol, 146 mg), and K₂CO₃ (2.0 mmol, 276 mg).
-
Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg) in 1 mL of anhydrous 1,4-dioxane. A brief stir should yield a homogeneous solution. Rationale: Pre-forming the catalyst complex can improve consistency and reaction outcomes.
-
Inert Atmosphere: Seal the Schlenk flask, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Rationale: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe, followed by the catalyst solution.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.
Representative Data
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 100 | >90 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | ~85 |
| 3-Thienylboronic acid | XPhos Pd G3 | K₃PO₄ | Toluene | 110 | ~88 |
| 4-Pyridylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | ~75 |
Note: Yields are representative and can vary based on reaction scale and purity of reagents.[13][15]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is the premier method for forming C(sp²)-N bonds, coupling aryl halides with a wide range of primary and secondary amines.[16][17][18] This reaction is indispensable for synthesizing compounds containing the arylamine motif, a common feature in pharmaceuticals.[19]
Mechanistic Rationale
Similar to the Suzuki coupling, this reaction follows a catalytic cycle. However, a strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine or the intermediate palladium-amido complex, facilitating the final bond-forming step.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Optimized Protocol: Synthesis of 4-Morpholino-6-(trifluoromethyl)pyrimidine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of argon, add NaOtBu (1.4 mmol, 135 mg) to an oven-dried Schlenk flask. Safety Note: NaOtBu is highly hygroscopic and reactive; handle under inert conditions.
-
Reagent Addition: Add this compound (1.0 mmol, 182.5 mg), Pd₂(dba)₃ (0.01 mmol, 9.2 mg), and RuPhos (0.025 mmol, 11.7 mg).
-
Solvent and Nucleophile: Add anhydrous toluene (5 mL), followed by morpholine (1.2 mmol, 105 µL).
-
Reaction: Seal the flask and heat to 100 °C. The reaction is often rapid, and progress can be monitored by LC-MS (typically complete in 1-6 hours).
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution (10 mL). Dilute with ethyl acetate (20 mL).
-
Extraction and Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash chromatography to obtain the desired arylamine.
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira reaction couples terminal alkynes with aryl halides, providing a direct route to arylalkynes.[20] This reaction is fundamental for creating rigid molecular scaffolds and for synthesizing precursors for further transformations like cyclizations.[10][21]
Mechanistic Rationale
The classical Sonogashira reaction involves two interconnected catalytic cycles. A palladium cycle, similar to those seen before, and a copper co-catalyst cycle. The copper(I) species reacts with the terminal alkyne to form a copper(I) acetylide, which is a more potent nucleophile for the transmetalation step with the palladium(II) complex.
Caption: Interconnected catalytic cycles of the Sonogashira reaction.
Optimized Protocol: Synthesis of 4-(Phenylethynyl)-6-(trifluoromethyl)pyrimidine
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 182.5 mg), PdCl₂(PPh₃)₂ (0.03 mmol, 21 mg), and CuI (0.06 mmol, 11.4 mg).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.
-
Solvent and Reagents: Add anhydrous THF (5 mL) and triethylamine (2.5 mmol, 348 µL) via syringe. Rationale: Triethylamine acts as both the base to deprotonate the alkyne and as a solvent.
-
Alkyne Addition: Add phenylacetylene (1.1 mmol, 121 µL) dropwise to the stirred mixture.
-
Reaction: Stir the reaction at room temperature. The reaction is often complete within 2-8 hours. Monitor by TLC, watching for the consumption of the starting pyrimidine.
-
Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization or flash column chromatography to yield the pure alkynylated pyrimidine.
References
- Substituted Pyrimidine Compounds: A Technical Review for Drug Discovery Professionals. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9jyBakL8eFfVW_DpSD8yt0P98w-LhXl_I95r4pyjOnmkW0orEWRQqcQJUBYfgt0JUajT1HVc49PXAZTSQ32FlGt1fLbQGfenu_nqLns3A9etRwdrdQIBRBb6CCdoAOLno5tooFgchFe0MSRzmiISbI36-hlqVYd_GJOveQN8-Z_4dWJKjTwIOwTBJ4cF7qjOBUZEfmleNeNvN4U9LGFn-jzM0st64YDLLD9Kitjvecg==]
- Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. Bioengineer.org. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExGgu4YBvkk8YTFI8RmZFlHzC0HSpvMChkP20NLnRacyrFREOZdV0-goIMKVi35BYH-h_n1iSa3_6oF2xITjNkQo7m7lAASnBVXwNljQYwCz4oqrudfqNA9aryX0CPtaJ9SH8Owp0nqQZcjxRWb6KbFXUZArHgzsnjIxMYe6lXsbHX_Vzj2_3IFrg5QA-8Jmok]
- Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0jgdC-SiTK-PzQ8jXkXpC5ixmWqOv9GrHFWyrYwqH0bJ9m7WZOACi6HZg3O6Y4GXus76w2z1sY425XRWTJhZuvDj5h8imDf6ZE-w4yo9C0YhqT8tgXlZnbniiD-bZmcYq5hiUlM9h9h0rxw==]
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Bentham Science. [URL: https://vertexaisearch.cloud.google.
- Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGs-t-QFVkV22dzq1KMKAN-iPXOzFG7yoDb0XIq2C3zpk6Tiqx6a5Z3FIdpjRYQTw88C-Kut5mM625hK2ERxwEQFniIUBqidh1jo8edarU3ZDlMtt1kM-aHDBfgNnhoulch_tYc6TPHqPE1NiFThybdU=]
- Design and synthesis of alkyl substituted pyridino[2,3-D]pyrimidine compounds as PI3Kα/mTOR dual inhibitors. PubMed. [URL: https://www.ncbi.nlm.nih.gov/pubmed/29945756]
- C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmOf85V6UY65w_McSsXzpuS4PX0YbiALbVCGGBNM3Qw56xOk5zve3DpomBEZURKnpwS19wA_GYdp6AY35LH3M6iC5yrLIJ42TevnrkJJgxhv51fyTtzQA4C92sC0RCNPTgtRygsqMJiBGHI3c=]
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [URL: https://www.mdpi.com/1420-3049/28/15/5863]
- Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions. NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-L2zUw2ngC1EbEIZv_b89uJUrFvV_tgJCvVa2HCYciM_BP-JVA_ZPid89P8Nky2GB5FuF71xf0PZTrOps8F8ZB4KCGSdlx8caQM_YVAFXnN-r0cEjNTEIcFQ3Grd1DVNFUb5clOsWItigyA==]
- Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8950488/]
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/qo/d1qo00806g]
- Photoenzymatic Csp3–Csp3 bond formation via enzyme-templated radical–radical coupling. PNAS. [URL: https://www.pnas.org/doi/10.1073/pnas.2318721121]
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5( 4 H )-one: towards a new access to 3,5-dia. RSC Advances (RSC Publishing). [URL: https://doi.org/10.1039/D0RA07959F]
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7804473/]
- Researchers Develop Palladium-Catalyzed Methods for Synthesizing Pharmacologically Relevant Pyrimidine Compounds. GeneOnline News. [URL: https://geneonline.com/researchers-develop-palladium-catalyzed-methods-for-synthesizing-pharmacologically-relevant-pyrimidine-compounds/]
- Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39571477/]
- Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ob/c5ob00985a]
- Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [URL: https://www.mdpi.com/1420-3049/24/19/3511]
- Sonogashira coupling. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
- Sonogashira Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [URL: https://www.researchgate.net/publication/349191029_Palladium-Catalyzed_Cross-Coupling_Reactions_in_the_Synthesis_of_Pharmaceuticals]
- Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine. Benchchem. [URL: https://www.benchchem.com/application-notes/4-chloro-6-3-iodophenyl-pyrimidine-suzuki-coupling]
- Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [URL: https://www.researchgate.net/publication/228108427_Synthesis_of_4-Aryl_and_Unsymmetrical_46-Diarylpyrimidines_by_the_Suzuki-Miyaura_Cross-Coupling_Reaction]
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Request PDF - ResearchGate. [URL: https://www.researchgate.
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.2c00665]
- Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.
- Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7855681/]
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.
- Palladium-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines with organosilanes. ResearchGate. [URL: https://www.researchgate.net/publication/348483186_Palladium-catalyzed_Hiyama_cross-couplings_of_2-chloro_pyrimidines_with_organosilanes]
- The Asymmetric Buchwald-Hartwig Amination Reaction. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36808726/]
- Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. ResearchGate. [URL: https://www.researchgate.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.3c00222]
- Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. ResearchGate. [URL: https://www.researchgate.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. geneonline.com [geneonline.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bioengineer.org [bioengineer.org]
- 13. mdpi.com [mdpi.com]
- 14. Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. The Asymmetric Buchwald-Hartwig Amination Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for the Derivatization of 4-Chloro-6-(trifluoromethyl)pyrimidine in Medicinal Chemistry
Introduction: The Privileged Scaffold of Trifluoromethyl-Substituted Pyrimidines
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents across a wide range of disease areas, including oncology, virology, and neurology.[1][2] The introduction of a trifluoromethyl (CF3) group to the pyrimidine ring can significantly enhance a molecule's pharmacological profile. The unique properties of the trifluoromethyl group, such as its high lipophilicity, metabolic stability, and ability to modulate pKa, make it a valuable substituent in drug design.[3][4] 4-Chloro-6-(trifluoromethyl)pyrimidine has emerged as a particularly valuable and versatile building block for the synthesis of novel drug candidates. Its electrophilic nature at the C4 position, activated by the electron-withdrawing trifluoromethyl group and the pyrimidine ring nitrogens, makes it amenable to a variety of derivatization reactions, enabling the exploration of diverse chemical space in the quest for new and improved therapeutics.[5]
This comprehensive technical guide provides detailed application notes and protocols for the derivatization of this compound, focusing on three key transformations of paramount importance in medicinal chemistry: Nucleophilic Aromatic Substitution (SNA_r_), Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. As a Senior Application Scientist, this guide is structured to provide not only step-by-step methodologies but also the underlying scientific rationale for experimental choices, ensuring that researchers can apply these protocols with a deep understanding of the chemical principles at play.
I. Nucleophilic Aromatic Substitution (SNA_r_): A Gateway to Diverse Functionality
Nucleophilic aromatic substitution (SNA_r_) is a fundamental and widely utilized reaction for the derivatization of electron-deficient aromatic systems like this compound. The electron-withdrawing nature of the pyrimidine ring and the trifluoromethyl group makes the C4 position highly susceptible to attack by nucleophiles.
Causality Behind Experimental Choices in SNA_r_
The choice of solvent, base, and temperature is critical for achieving optimal results in SNA_r_ reactions.
-
Solvent: Polar aprotic solvents such as acetonitrile, DMF, or DMSO are commonly employed to dissolve the pyrimidine substrate and facilitate the reaction between the charged or polar nucleophile and the electrophilic ring.
-
Base: An appropriate base, such as potassium carbonate or triethylamine, is often necessary to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The basicity of the chosen base should be compatible with the stability of the starting materials and products.
-
Temperature: The reaction temperature is a key parameter to control the reaction rate. While some highly reactive nucleophiles may react at room temperature, others may require heating to overcome the activation energy barrier. Microwave irradiation can also be employed to accelerate these reactions, often leading to shorter reaction times and improved yields.
Protocol 1: Synthesis of 4-Amino-6-(trifluoromethyl)pyrimidine Derivatives via S_N_Ar
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine, piperidine)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask or microwave reaction vial
-
Magnetic stirrer and heating source (oil bath or microwave reactor)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
Step-by-Step Methodology:
-
To a round-bottom flask or microwave reaction vial, add this compound (1.0 mmol, 1.0 eq.).
-
Add the desired amine (1.1 mmol, 1.1 eq.) and a base such as potassium carbonate (2.0 mmol, 2.0 eq.) or triethylamine (1.5 mmol, 1.5 eq.).
-
Add the chosen solvent (acetonitrile or DMF, to a concentration of 0.1-0.5 M).
-
Stir the reaction mixture at room temperature or heat to 80-120 °C (conventional heating) or 100-150 °C (microwave irradiation) for 2-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (inorganic salts) is present, filter the mixture.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-amino-6-(trifluoromethyl)pyrimidine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Self-Validating System:
-
TLC Analysis: The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction progression.
-
LC-MS Analysis: Confirmation of the product's molecular weight provides strong evidence of a successful reaction.
-
NMR Spectroscopy: The disappearance of the singlet for the C5-H of the starting material and the appearance of new signals corresponding to the introduced amino group in the ¹H and ¹³C NMR spectra confirm the structure of the product.
Diagram 1: S_N_Ar Workflow
Caption: A generalized workflow for the synthesis of 4-amino-6-(trifluoromethyl)pyrimidine derivatives via S_N_Ar.
II. Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is widely employed in medicinal chemistry to synthesize biaryl and heteroaryl-aryl structures.[6] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide.
Causality Behind Experimental Choices in Suzuki-Miyaura Coupling
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.
-
Catalyst: A palladium(0) species is the active catalyst. This can be generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or used directly as a Pd(0) complex like Pd(PPh₃)₄. The choice of catalyst can influence reaction efficiency and scope.[7]
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The steric and electronic properties of the ligand can significantly impact the reaction outcome. For electron-deficient substrates like this compound, electron-rich and bulky phosphine ligands are often preferred.
-
Base: A base is required to activate the organoboron species and facilitate the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can affect the reaction rate and yield.[6]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is often used. Water is necessary to dissolve the inorganic base and facilitate the transmetalation step.
Protocol 2: Synthesis of 4-Aryl-6-(trifluoromethyl)pyrimidine Derivatives via Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Phosphine ligand (if using a Pd(II) precatalyst, e.g., PPh₃, SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water)
-
Schlenk flask or sealed reaction vessel
-
Inert gas supply (Nitrogen or Argon)
-
Standard work-up and purification equipment
Step-by-Step Methodology:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). If using a Pd(II) precatalyst, also add the appropriate ligand.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, to a concentration of 0.1 M).
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-6-(trifluoromethyl)pyrimidine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Self-Validating System:
-
Color Change: A change in the reaction mixture's color can indicate the formation of the active palladium catalyst and reaction progression.
-
LC-MS Analysis: The disappearance of the starting material and the appearance of the product with the expected molecular weight confirms the coupling.
-
NMR Spectroscopy: The appearance of new aromatic signals in the ¹H and ¹³C NMR spectra corresponding to the coupled aryl group is definitive proof of a successful reaction.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
III. Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in the synthesis of pharmaceuticals and other biologically active molecules.[8][9] This reaction allows for the coupling of a wide variety of amines with aryl halides, including challenging substrates.
Causality Behind Experimental Choices in Buchwald-Hartwig Amination
The success of the Buchwald-Hartwig amination is highly dependent on the catalyst system and reaction conditions.
-
Catalyst and Ligand: The choice of palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XantPhos, SPhos, RuPhos) is critical. The ligand plays a key role in promoting the reductive elimination step, which is often the rate-limiting step of the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Common bases include sodium tert-butoxide (NaO_t_Bu) and cesium carbonate (Cs₂CO₃).[8]
-
Solvent: Anhydrous, non-polar aprotic solvents such as toluene or dioxane are typically used to ensure the stability of the catalyst and prevent unwanted side reactions.
Protocol 3: Synthesis of 4-Amino-6-(trifluoromethyl)pyrimidine Derivatives via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XantPhos)
-
Base (e.g., Cs₂CO₃, NaO_t_Bu)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk tube or sealed reaction vessel
-
Inert gas supply (Nitrogen or Argon)
-
Standard work-up and purification equipment
Step-by-Step Methodology:
-
To a Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.025 mmol, 2.5 mol%) and the phosphine ligand (e.g., XantPhos, 0.06 mmol, 6 mol%).
-
Add the base (e.g., Cs₂CO₃, 1.5 mmol, 1.5 eq.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent (e.g., toluene, to a concentration of 0.1 M).
-
Add this compound (1.0 mmol, 1.0 eq.) and the amine (1.2 mmol, 1.2 eq.).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-6-(trifluoromethyl)pyrimidine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Self-Validating System:
-
Reaction Setup: The use of a Schlenk tube and an inert atmosphere is crucial for the success of the reaction, as the palladium(0) catalyst is sensitive to oxygen.
-
LC-MS Analysis: This is the most reliable method for monitoring the reaction, confirming the consumption of starting materials and the formation of the product with the correct molecular weight.
-
NMR Spectroscopy: The final product's NMR spectra should be clean and consistent with the expected structure, confirming the successful C-N bond formation.
Diagram 3: Buchwald-Hartwig Catalytic Cycle
Caption: A schematic of the catalytic cycle for the Buchwald-Hartwig amination reaction.
IV. Data Presentation: A Comparative Overview
The following table summarizes representative yields for the derivatization of chloro-substituted pyrimidines, providing a useful reference for expected outcomes when applying the described protocols to this compound.
| Reaction Type | Substrate | Nucleophile/Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| SNA_r_ | 4,6-Dichloropyrimidine | Aniline | - | K₂CO₃ | DMF | 140 | 85 | [6] |
| SNA_r_ | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | - | HCl (cat.) | Water | 80 | 85 | [10] |
| Suzuki | 4,6-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80 | 75 | [1] |
| Suzuki | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 100 | 88 | [6] |
| Buchwald | 4-Chloroanisole | Morpholine | Pd₂(dba)₃/XantPhos | Cs₂CO₃ | Toluene | 110 | 95 | [8] |
| Buchwald | 6-bromo-2-chloroquinoline | Morpholine | Pd(OAc)₂/BINAP | NaO_t_Bu | Toluene | 100 | 92 | [11] |
V. Conclusion
This compound is a highly valuable building block in medicinal chemistry, offering a versatile platform for the synthesis of a wide array of novel compounds. The protocols and insights provided in this guide for Nucleophilic Aromatic Substitution, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination are designed to empower researchers to efficiently and effectively derivatize this important scaffold. By understanding the causality behind the experimental choices, scientists can not only apply these methods but also rationally design new synthetic strategies to accelerate the discovery of next-generation therapeutics.
References
-
SciSpace. (2021-06-25). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]
-
Semantic Scholar. (2020-10-23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]
-
ResearchGate. (2025-08-05). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction | Request PDF. [Link]
-
PubMed. (2005-11-15). Synthesis of 4-pyrido-6-aryl-2-substituted amino pyrimidines as a new class of antimalarial agents. [Link]
-
Preprints.org. (2023-10-12). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. [Link]
-
MySkinRecipes. This compound. [Link]
-
ResearchGate. (2025-08-09). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. [Link]
-
PMC. (2018-03-21). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. [Link]
-
NIH. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
-
ResearchGate. (2025-08-06). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. [Link]
-
ResearchGate. Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). [Link]
-
ACS Publications. Applications of Fluorine in Medicinal Chemistry. [Link]
-
ResearchGate. A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution | Request PDF. [Link]
-
PubMed. (2008-11-21). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. [Link]
-
Preprints.org. (2025-04-01). Efficient Synthesis of 6- Arylaminoflavones via Buchwald- Hartwig Amination and Its Anti-Tumor Investigation. [Link]
-
ResearchGate. (2026-01-02). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation | Request PDF. [Link]
-
Beilstein Journals. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. [Link]
-
Chemistry Stack Exchange. (2017-08-07). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
ResearchGate. (2022-05-26). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline (the yields were determined by 1 H NMR). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances on Pd schiff base catalysts in suzuki-miyaura cross-coupling reaction: A review [ouci.dntb.gov.ua]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. preprints.org [preprints.org]
- 9. 4-Hydroxy-6-(trifluoromethyl)pyrimidine | C5H3F3N2O | CID 135458620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Reaction of 4-Chloro-6-(trifluoromethyl)pyrimidine with primary amines
Application Note: Chemoselective Amination of 4-Chloro-6-(trifluoromethyl)pyrimidine
Strategic Significance & Introduction
The 4-amino-6-(trifluoromethyl)pyrimidine scaffold represents a privileged structural motif in modern medicinal chemistry, appearing frequently in kinase inhibitors (e.g., EGFR, VEGFR targets) and antiviral agents.
The reaction of This compound with primary amines is a classic Nucleophilic Aromatic Substitution (
Key Chemical Advantages:
-
Enhanced Electrophilicity: The strong electron-withdrawing nature (
effect) of the group significantly lowers the LUMO energy of the pyrimidine ring, making the C4 position highly susceptible to nucleophilic attack compared to non-fluorinated analogs [1, 2]. -
Metabolic Stability: The
group blocks metabolic oxidation at the C6 position, a common clearance pathway for pyrimidines. -
pKa Modulation: The resulting amine often exhibits a lower pKa due to the electron-deficient ring, influencing hydrogen bond donor capability in protein active sites.
Mechanistic Principles
The reaction proceeds via an Addition-Elimination (
Reaction Pathway Diagram
Figure 1: The electron-withdrawing
Detailed Experimental Protocol
This protocol is optimized for a 1.0 mmol scale synthesis using a non-volatile primary amine.
Reagents & Materials
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Primary Amine (
) (1.1 – 1.2 equiv) -
Base:
-Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv) -
Solvent: Anhydrous THF or Ethanol (0.1 – 0.2 M concentration)
Step-by-Step Methodology
Step 1: Preparation (0 min)
-
Charge a dry reaction vial with This compound (182.5 mg, 1.0 mmol).
-
Dissolve in anhydrous THF (5.0 mL).
-
Expert Note: While ethanol is a viable green alternative, THF is preferred for lipophilic amines to ensure homogeneity. Avoid water to prevent hydrolysis to the pyrimidinone [3].
-
Step 2: Nucleophile Addition (5-10 min)
-
Cool the solution to
using an ice bath.-
Why? The
-activated ring is highly reactive. Controlling the temperature prevents exotherms and bis-addition if the amine has multiple nucleophilic sites.
-
-
Add DIPEA (260 µL, 1.5 mmol) followed by the dropwise addition of the Primary Amine (1.1 mmol).
Step 3: Reaction & Monitoring (1 - 4 hours)
-
Allow the reaction to warm to Room Temperature (RT).
-
Monitor via LCMS/TLC:
-
TLC: The product is typically more polar than the starting chloride but less polar than the amine.
-
LCMS: Look for the disappearance of the Cl isotope pattern (3:1 ratio at M/M+2) and appearance of the Product Mass (
). -
Checkpoint: If conversion is <50% after 2 hours, heat to
.
-
Step 4: Workup & Isolation
-
Dilute with EtOAc (20 mL) and wash with saturated
(2 x 10 mL) and Brine (10 mL). -
Dry over
, filter, and concentrate in vacuo. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Optimization & Troubleshooting Guide
The reactivity of the amine dictates the harshness of the conditions. Use this table to select the right parameters.
| Variable | Recommendation | Rationale |
| Solvent | THF (Standard), EtOH (Green), DMF (Stubborn) | THF is easy to remove. DMF promotes |
| Base | DIPEA or | Organic bases are soluble in THF. Use |
| Stoichiometry | 1.1 eq Amine | Slight excess ensures complete consumption of the electrophile. |
| Temperature | Start cold to minimize side reactions (e.g., hydrolysis or polymerization). |
Troubleshooting Decision Tree
Figure 2: Logical flow for diagnosing reaction failures.
References
-
Beilstein J. Org. Chem. (2011).[1][2] Perhalogenated pyrimidine scaffolds: Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles.[3]
-
Molecules (2020).[4] Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.
-
Preprints.org (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water.[5][6]
-
Master Organic Chemistry . Nucleophilic Aromatic Substitution (NAS): Introduction and Mechanism.
Sources
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles [beilstein-journals.org]
- 4. tandf.figshare.com [tandf.figshare.com]
- 5. preprints.org [preprints.org]
- 6. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 4-amino-6-(trifluoromethyl)pyrimidine derivatives
Executive Summary & Strategic Importance
The 4-amino-6-(trifluoromethyl)pyrimidine scaffold represents a "privileged structure" in modern medicinal chemistry.[1] The incorporation of the trifluoromethyl (
-
Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) blocks oxidative metabolism (e.g., P450 hydroxylation) at the 6-position.[2][1]
-
Electronic Modulation: The strong electron-withdrawing nature of the
group ( ) significantly reduces the electron density of the pyrimidine ring, lowering the pKa of the 4-amino group and increasing the electrophilicity of the ring carbons.[1] -
Lipophilicity: It enhances membrane permeability (
increase), crucial for CNS-active drugs and intracellular kinase inhibitors.[2][1]
This guide details two distinct synthetic workflows: the "Library Builder" (
Synthetic Strategy Overview
The synthesis is approached through two primary logical pathways. The choice depends on whether the goal is structural diversity (Route A) or scaffold generation (Route B).[1]
Visualizing the Workflow
Figure 1: Strategic Disconnection for 4-amino-6-(trifluoromethyl)pyrimidine synthesis. Route A utilizes nucleophilic aromatic substitution for diversity; Route B constructs the ring from acyclic precursors.[1]
Protocol A: The "Library Builder" ( )[1][2]
Objective: Rapid synthesis of diverse 4-amino derivatives from 4-chloro-6-(trifluoromethyl)pyrimidine.
Mechanism: Addition-Elimination (
Materials
-
Substrate: this compound (CAS: 37552-81-1).[2][1] Note: Volatile and lachrymatory.[2]
-
Nucleophile: Primary or Secondary Amine (
equiv).[1] -
Base: Diisopropylethylamine (DIEA) or Triethylamine (TEA) (
equiv).[2][1] -
Solvent: Anhydrous THF (for reactive amines) or DMF/DMSO (for unreactive amines).[2][1]
Step-by-Step Protocol
-
Preparation: In a 20 mL scintillation vial (for library scale) or round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous THF (
concentration). -
Addition: Add DIEA (2.5 equiv) followed by the amine (1.1 equiv).
-
Reaction:
-
Aliphatic Amines: Stir at Room Temperature (RT) for 2–4 hours.
-
Anilines/Sterically Hindered Amines: Heat to
in a sealed vessel.
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1] The starting chloride is UV active and distinct from the product.[1]
-
Work-up:
-
Purification: Silica gel chromatography. The
group increases ; products typically elute in 10-40% EtOAc/Hexanes.[1]
Optimization Table: Solvent & Base Effects
| Entry | Amine Type | Solvent | Base | Temp ( | Yield (%) | Notes |
| 1 | Benzylamine | THF | TEA | 25 | 92 | Clean conversion, fast.[2][1] |
| 2 | Morpholine | DCM | DIEA | 25 | 88 | DCM simplifies workup. |
| 3 | 4-Fluoroaniline | DMF | 80 | 75 | Weak nucleophile requires heat/polar solvent. | |
| 4 | tert-Butylamine | DMSO | DIEA | 100 | 65 | Steric hindrance requires forcing conditions.[1] |
Protocol B: The "Scale-Up" (De Novo Construction)[1][2]
Objective: Multi-gram synthesis of the core scaffold starting from ethyl 4,4,4-trifluoroacetoacetate.
Phase 1: Cyclization to 6-(trifluoromethyl)pyrimidin-4-ol
-
Reagents: Ethyl 4,4,4-trifluoroacetoacetate, Formamidine acetate, Sodium Ethoxide (NaOEt).[2][1]
-
Solvent: Ethanol (anhydrous).[1]
Protocol:
-
Prepare a solution of NaOEt (2.5 equiv) in EtOH under
.[1] -
Add Formamidine acetate (1.2 equiv) and stir for 15 min.
-
Add Ethyl 4,4,4-trifluoroacetoacetate (1.0 equiv) dropwise.[2][1]
-
Reflux for 6–12 hours.
-
Concentrate EtOH, dissolve residue in water, and acidify to pH 4-5 with HCl.
-
Collect the precipitate (6-(trifluoromethyl)pyrimidin-4-ol).[1] Yields typically 70-85%.[1]
Phase 2: Chlorination to this compound
Protocol:
-
Suspend the pyrimidinol in
(5 equiv). -
Reflux (
) for 2-3 hours until the solution clears. -
Quenching (Critical): Remove excess
by rotary evaporation. Pour the residue slowly onto crushed ice/water with vigorous stirring. Maintain temp to prevent hydrolysis of the product. -
Extract with DCM immediately.[1] The product is volatile; do not dry under high vacuum for extended periods.[1]
Mechanistic Visualization: Pathway
The reactivity of the 4-chloro-6-CF3-pyrimidine is governed by the synergistic electron-withdrawing effects of the ring nitrogens and the
Figure 2: Mechanism of Nucleophilic Aromatic Substitution (
Troubleshooting & "The Scientist's Notebook"
| Problem | Probable Cause | Corrective Action |
| Low Yield in | Hydrolysis of Cl to OH | Ensure solvents are anhydrous. Avoid hydroxide bases (NaOH/KOH).[2][1] Use hindered amine bases (DIEA).[1] |
| Product is Oil/Gum | High Lipophilicity | The |
| Regioisomers in Cyclization | Ambident Nucleophiles | When using unsymmetrical amidines (e.g., methylguanidine), regioisomers form.[2][1] Confirm structure by NOE NMR or HMBC. |
| Loss of Product (Vac) | Volatility | This compound sublimes.[1] Do not apply high vacuum (<5 mbar) for long periods.[2][1] |
Safety & Handling (E-E-A-T)
-
Fluorinated Intermediates: Many low-molecular-weight fluorinated pyrimidines are volatile and can penetrate skin.[1] Always work in a fume hood.[1]
- : Releases HCl gas upon reaction and is corrosive.[1] Quench with extreme caution.
-
Waste Disposal: Fluorinated compounds should not be mixed with standard organic waste if incineration protocols differ.[1] Segregate halogenated waste.[1]
References
-
Synthesis of Trifluoromethylpyrimidines
-
Nucleophilic Aromatic Substitution Mechanism
-
Medicinal Chemistry of Fluorine
-
Precursor Reactivity (Ethyl 4,4,4-trifluoroacetoacetate)
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation method of ethyl 4,4,4-trifluoroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
Application of 4-Chloro-6-(trifluoromethyl)pyrimidine in materials science
Application Note: Precision Engineering of Optoelectronic and Bio-Functional Materials via 4-Chloro-6-(trifluoromethyl)pyrimidine Scaffolds
Executive Summary
In the architecture of advanced materials, This compound (4-Cl-6-TFMP) serves as a high-value electrophilic building block.[1] Unlike generic heterocycles, this scaffold offers a dual-modality advantage essential for Organic Light-Emitting Diodes (OLEDs) and functional surface coatings :
-
Electronic Tuning (The
Effect): The trifluoromethyl group at the C6 position is a potent electron-withdrawing group (EWG). It significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level, enhancing electron injection and transport capabilities in semiconductor materials. -
Regioselective Reactivity (The C4-Cl Handle): The chlorine atom at C4 acts as a precise leaving group for Nucleophilic Aromatic Substitution (
) or Palladium-catalyzed cross-coupling, allowing the attachment of electron-rich donors (e.g., carbazoles) without disrupting the pyrimidine core.
This guide details the application of 4-Cl-6-TFMP in synthesizing Thermally Activated Delayed Fluorescence (TADF) emitters and reactive functional coatings, providing validated protocols for high-yield material production.[1]
Critical Application Areas
A. Organic Electronics: TADF and Electron Transport Materials
The primary utility of 4-Cl-6-TFMP in materials science is the construction of "Push-Pull" systems (Donor-Acceptor).[1]
-
Mechanism: The pyrimidine ring acts as the Acceptor .[2] The
group stabilizes the radical anion formed during electron transport, improving device stability. -
Application: When coupled with donors like Carbazole or Acridine, the resulting molecule exhibits a small energy gap (
) between singlet and triplet states, facilitating TADF.[2] This harvesting of triplet excitons can theoretically quadruple OLED quantum efficiency.
B. Functional Surface Engineering (Reactive "Anchor" Sites)
The C-Cl bond in 4-Cl-6-TFMP is highly activated toward nucleophilic attack due to the combined inductive effects of the ring nitrogens and the
-
Application: It serves as a "capping agent" for amine-terminated polymers or surfaces (e.g., silica, chitosan). The resulting surface gains hydrophobicity (due to
) and specific bio-affinity, useful in antifouling coatings or liquid crystal alignment layers .
Experimental Protocols
Protocol A: Synthesis of Donor-Acceptor OLED Host (Suzuki Coupling)
Objective: To couple 4-Cl-6-TFMP with a carbazole-based boronic acid to create a high-triplet-energy host material.[1]
Reagents:
-
Substrate: this compound (1.0 eq)[1]
-
Coupling Partner: 9-Phenyl-9H-carbazol-3-yl-boronic acid (1.1 eq)[1]
-
Catalyst:
(3-5 mol%)[1] -
Base:
(2.0 M aqueous solution, 3.0 eq) -
Solvent: Toluene / Ethanol (4:1 ratio)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a 3-neck round bottom flask and cycle with Argon (
) to remove oxygen, which poisons the Pd catalyst and promotes homocoupling.[1] -
Dissolution: Charge the flask with the boronic acid and 4-Cl-6-TFMP. Add degassed Toluene/Ethanol solvent via syringe.
-
Activation: Add the aqueous
. Critical Note: The base activates the boronic acid to the boronate species, which is the active transmetallation agent. -
Catalyst Addition: Add
quickly under a positive stream of Argon. -
Reflux: Heat the mixture to
for 12–16 hours. Monitor via TLC (Mobile Phase: Hexane/EtOAc 8:2). The starting chloride spot ( ) should disappear. -
Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Wash the organic layer with brine, dry over
, and concentrate. -
Purification: Recrystallize from
/Hexane to obtain the OLED material as a white/pale yellow solid.
Protocol B: Surface Functionalization ( Reaction)
Objective: To graft the trifluoromethyl-pyrimidine motif onto an amine-functionalized polymer resin.[1]
Reagents:
-
Substrate: this compound (1.5 eq relative to surface amine groups)[1]
-
Surface: Amine-terminated Polystyrene beads or Silica[1]
-
Base: Diisopropylethylamine (DIPEA) (2.0 eq)
-
Solvent: DMF (Anhydrous)
Methodology:
-
Swelling: Suspend the resin in DMF for 30 minutes to expose reactive amine sites.
-
Addition: Add DIPEA followed by dropwise addition of 4-Cl-6-TFMP.
-
Incubation: Shake the reaction vessel at
for 4 hours. Note: The elevated temperature is required to overcome the steric hindrance of the solid support, although the pyrimidine is electronically activated. -
Washing: Filter the resin and wash extensively with DMF (
), Methanol ( ), and DCM ( ) to remove unreacted chloride. -
Validation: Analyze via XPS (X-ray Photoelectron Spectroscopy). A strong F1s signal (Fluorine) confirms successful grafting.
Technical Data Summary
| Property | Value/Characteristic | Relevance to Materials |
| LUMO Energy | -2.8 to -3.2 eV (Estimated) | Facilitates electron injection in OLEDs.[1] |
| Dipole Moment | High ( | Improves solubility in polar organic solvents for spin-coating.[1] |
| Thermal Stability | Withstands vacuum deposition processes. | |
| Reactivity Order | C4-Cl | Allows selective functionalization without protecting groups. |
Visualizing the Workflow
The following diagram illustrates the divergent synthesis pathways for OLED materials versus Functional Coatings using 4-Cl-6-TFMP.
Caption: Divergent synthesis pathways: Palladium-catalyzed coupling for OLEDs (top) vs. Nucleophilic substitution for surface engineering (bottom).[1]
Safety & Handling (E-E-A-T)
-
Fluorine Specifics: While the
bond is stable, combustion of materials containing this moiety can release Hydrogen Fluoride (HF). All thermal degradation studies (TGA/DSC) must be performed with appropriate exhaust venting. -
Skin Sensitization: Pyrimidine halides are potent sensitizers. Double-gloving (Nitrile) and working within a fume hood are non-negotiable standards.[1]
-
Storage: Store under inert gas (Argon) at
. Moisture can slowly hydrolyze the C-Cl bond to the corresponding pyrimidinone, deactivating the material for further coupling.
References
-
Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. (2019). Discusses the reactivity of chlorinated pyrimidines in nucleophilic substitution, serving as a foundational text for pyrimidine functionalization.
-
Pyrimidine-Based Four-Coordinate O^N^O Boron Complexes: Synthesis, Photophysical and Theoretical Studies, and TADF-Based OLED Devices. Chemistry – A European Journal. (2025).[1][3] Details the use of pyrimidine acceptors in push-pull dyes for OLEDs, validating the electron-transport capabilities of the scaffold.
-
New bipolar host materials for high power efficiency green thermally activated delayed fluorescence OLEDs. Journal of Materials Chemistry C. (2020). Demonstrates the integration of pyrimidine cores with carbazole donors to create bipolar host materials.[4][5]
-
Nucleophilic Aromatic Substitution on Pyrimidines: C2 vs C4 Selectivity. Master Organic Chemistry. (2018). Provides the mechanistic grounding for the regioselective protocols described in this guide.
-
Reactive Dyes - EP0622424A1. European Patent Office. (1994).[1] Validates the use of halogenated fluoropyrimidines in industrial reactive dye applications.
Sources
- 1. raysbiotech.com [raysbiotech.com]
- 2. Pyrimidine‐Based Four‐Coordinate O^N^O Boron Complexes: Synthesis, Photophysical and Theoretical Studies, and TADF‐Based OLED Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimidine-Based Four-Coordinate O^N^O Boron Complexes: Synthesis, Photophysical and Theoretical Studies, and TADF-Based OLED Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidine-based bipolar host materials for high efficiency solution processed green thermally activated delayed fluorescence OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. osti.gov [osti.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-6-(trifluoromethyl)pyrimidine
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
4-Chloro-6-(trifluoromethyl)pyrimidine is a high-value pharmacophore, ubiquitous in the development of kinase inhibitors (e.g., Nilotinib analogs) and agrochemicals. Its reactivity is dominated by the electron-withdrawing nature of the trifluoromethyl (
While the
This guide provides a mechanistic breakdown of these failure modes and actionable protocols to mitigate them.
Critical Side Reactions & Troubleshooting (Q&A)
Issue 1: "My reaction stalled, and I see a 'sticky' intermediate that won't convert to product."
Diagnosis: Formation of stable Dichlorophosphoryl Intermediates .
Mechanism: The chlorination with phosphorus oxychloride (
Corrective Action:
-
Temperature: Ensure the reaction is heated to reflux (
C). The conversion of the phosphate intermediate to the chloride is the rate-determining step and is endothermic. -
Catalysis: Add a tertiary amine base (e.g.,
-Dimethylaniline or ). The base acts as a proton scavenger and, more importantly, generates soluble chloride ions (as amine hydrochloride salts) which act as the nucleophile to cleave the phosphate ester.
Issue 2: "I isolated the product, but purity dropped after aqueous workup. LC-MS shows Starting Material (SM)."
Diagnosis: Hydrolytic Reversion .
Mechanism: The
Corrective Action:
-
Inverse Quench: Never add water to the reaction mixture.[2] Always pour the reaction mixture slowly into a stirred slurry of ice/water.
-
Temperature Control: Maintain the quench temperature
C. -
Rapid Extraction: Do not let the product sit in the aqueous phase. Extract immediately into Dichloromethane (DCM) or Ethyl Acetate.
Issue 3: "I see a high molecular weight impurity (Mass = 2 x Product - HCl)."
Diagnosis: Ether-Linked Dimer Formation .
Mechanism: This occurs via
Corrective Action:
-
Stoichiometry: Use a larger excess of
(3–5 equivalents). The acts as both reagent and solvent, diluting the species to prevent intermolecular reactions. -
Order of Addition: Ensure the starting material is fully dispersed in
before heating.
Visualizing the Reaction Pathways[7]
The following diagram illustrates the competition between the desired pathway and the critical side reactions.
Figure 1: Mechanistic pathway showing the desired chlorination (Green) vs. dimerization and hydrolysis failure modes (Red).
Optimized Experimental Protocol
This protocol is designed to minimize dimerization and hydrolysis based on the mechanisms described above.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 6-(Trifluoromethyl)pyrimidin-4-ol | 1.0 | Substrate |
| Phosphorus Oxychloride ( | 5.0 | Reagent & Solvent |
| 1.2 | Catalyst/Base |
Step-by-Step Methodology
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (
), charge the 6-(trifluoromethyl)pyrimidin-4-ol . -
Reagent Addition: Add
(5.0 equiv) at room temperature. Stir to form a suspension. -
Catalyst Addition: Dropwise add
-Dimethylaniline (1.2 equiv). Caution: Exothermic.[3]-
Why: The base forms a salt with the HCl byproduct, preventing the protonation of the pyrimidine nitrogen which would deactivate the ring toward nucleophilic attack.
-
-
Reaction: Heat the mixture to reflux (
C) for 3–5 hours.-
Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). The "sticky" phosphate intermediate often stays at the baseline. Continue heating until the baseline spot disappears.
-
-
Concentration: Distill off excess
under reduced pressure. Do not distill to dryness; leave a small volume of oil. -
Quench (Critical Step):
-
Prepare a beaker with crushed ice and DCM (1:1 ratio).
-
Pour the concentrated reaction residue slowly onto the stirring ice/DCM mixture.
-
Maintain internal temperature
C.
-
-
Workup: Separate phases immediately. Wash the organic layer with saturated
(cold) and Brine. Dry over . -
Purification: The crude oil is often pure enough for the next step. If storage is required, store under inert gas at
C to prevent hydrolysis.
Decision Tree for Impurity Analysis
Use this flow to identify the source of impurities in your crude NMR/LC-MS.
Figure 2: Diagnostic flowchart for post-reaction analysis.
References
-
Reaction Mechanism & Phosphoryl Intermediates
- Lunt, E., et al. "The Reaction of Quinazolones with Phosphorus Oxychloride." Journal of Chemical Society C, 1968. (Establishes the phosphate intermediate mechanism in pyrimidine-like systems).
- Note: While specific to quinazolones, this is the foundational text for the mechanism of chlorin
-
Synthesis of 4-Chloro-6-(trifluoromethyl)
- World Intellectual Property Organization, Patent WO2004005281A1. "Process for the preparation of pyrimidine derivatives." (Describes the industrial standard using and tertiary amines).
-
Hydrolytic Stability of Trifluoromethyl Pyrimidines
- Schlosser, M., et al. "The stability of trifluoromethyl groups on heterocycles." European Journal of Organic Chemistry, 2003.
-
Safety D
:- PubChem Compound Summary for Phosphorus Oxychloride.
Sources
- 1. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Chloro-6-(trifluoromethyl)pyrimidine
Ticket ID: #PYR-CF3-CL-001 Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Subject: Optimization of Flash Chromatography for Volatile, Labile Pyrimidines[1][2][3][4][5]
Executive Summary & Compound Profile
Welcome to the technical support center. You are likely working with 4-Chloro-6-(trifluoromethyl)pyrimidine (CAS: 37552-81-1), a critical intermediate often synthesized via the chlorination of 4-hydroxy-6-(trifluoromethyl)pyrimidine using phosphorus oxychloride (POCl
Before proceeding to the column, you must recognize two critical "kill factors" for this specific molecule that differ from standard organic intermediates:
-
Volatility Risk: With a boiling point of 35–36 °C at 22 Torr [1], this compound is significantly volatile.[3][4][5] Do not subject this material to high vacuum (< 5 mbar) for extended periods, or you will sublime your product into the manifold.[3][4][5]
-
Hydrolytic Instability: The electron-withdrawing trifluoromethyl (-CF
) group activates the pyrimidine ring, making the C-Cl bond highly susceptible to nucleophilic attack (S Ar), particularly hydrolysis to the hydroxy-pyrimidine starting material.[1][2][3][4][5] This reaction is catalyzed by the acidic nature of standard silica gel [2].[2][4][5]
Physicochemical Data Table
| Property | Value | Critical Implication |
| Boiling Point | 35–36 °C @ 22 Torr [1] | HIGH RISK: Evaporate solvents carefully.[1][2][3][4][5] Do not use high-vac overnight. |
| Density | ~1.429 g/mL | Heavier than water; bottom layer in aqueous workups.[3][4][5] |
| pKa (Predicted) | -4.62 (Conjugate acid) | Extremely weak base; will not protonate easily, but sensitive to acid-catalyzed hydrolysis.[1][2][3][4][5] |
| Appearance | Colorless liquid / Low-melting solid | May solidify in the freezer; handle as a liquid during purification.[1][2][3][4][5] |
| Solubility | Soluble in DCM, EtOAc, Hexanes | Compatible with standard normal phase solvents.[1][3][4][5] |
Pre-Purification "Triage" (The Workup)[3][4][5]
Stop. Do not load your crude reaction mixture directly onto the column if it contains residual POCl
The "Buffered Quench" Protocol[1][2][3][4]
-
Quench: Pour the reaction mixture slowly onto ice/water.
-
Neutralization: Adjust the aqueous layer to pH 7–8 using Saturated NaHCO
. Do not use strong bases like NaOH, as OH- is a strong nucleophile that will displace the Chloride.[1][2][3][4] -
Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[3][4][5]
-
Drying: Dry over anhydrous Na
SO . Filter. -
Concentration: Concentrate on a rotary evaporator at >100 mbar and <30 °C . Do not strip to dryness if you suspect high volatility; leave a small amount of solvent if necessary.[4][5]
Column Chromatography Protocol
Method A: The Standard "Fast Flash" (Recommended)
This method works for >90% of cases where the crude is relatively clean.[4][5]
-
Mobile Phase: 10% Ethyl Acetate in Hexanes (Isocratic).[3][4][5]
-
Loading: Wet loading in Hexane/DCM (minimal DCM) is preferred to avoid heating during dry-loading preparation.[1][2][3][4][5]
Method B: The "Buffered Silica" (For Acid-Sensitive Batches)
If you observe "streaking" or the formation of a baseline spot (hydrolysis product) during TLC, the silica is too acidic.[1][3][4][5]
-
Pre-treatment: Slurry the silica gel in Hexanes containing 1% Triethylamine (TEA) .[3][4][5]
-
Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of pure Hexanes to remove excess TEA.
-
Elution: Proceed with 5-10% EtOAc/Hexanes (without TEA).
Step-by-Step Workflow
Figure 1: Decision logic for selecting the correct stationary phase conditions based on TLC behavior.
Troubleshooting Guide & FAQs
Q1: My product spot disappears on the column or I recover mostly the starting material (OH-pyrimidine).
Diagnosis: Acid-catalyzed hydrolysis on the silica surface.[1][2][3][4][5] Solution:
-
Switch to Method B (Buffered Silica).[3][4][5] The Triethylamine neutralizes the acidic silanol groups.[2][4][5]
-
Alternatively, use Neutral Alumina as the stationary phase.[3][4][5] Alumina is less acidic than silica but can be more expensive.[3][4][5]
-
Ensure your crude was fully neutralized (pH 7) during the workup.[3][4][5]
Q2: I have a low yield, but the column looked clean.
Diagnosis: Volatility loss.[3][4][5] Solution:
-
Check your rotary evaporator settings.[4][5] For this compound, do not go below 20-30 mbar at 40°C.[2][3][4][5]
-
NEVER place the pure oil on a high-vacuum manifold (0.1–1.0 Torr) to "dry it out."[2][3][4][5] It will sublime.
-
If you need to remove trace solvent, blow a gentle stream of Nitrogen over the vial instead of using vacuum.[3][4][5]
Q3: The product co-elutes with a non-polar impurity.
Diagnosis: The CF
-
Lower the polarity to 2% or 5% EtOAc in Hexanes .
-
Use a gradient: Start at 100% Hexanes and slowly ramp to 5% EtOAc.[4][5]
-
Ensure you are not overloading the column (maintain <1% sample mass to silica mass ratio for difficult separations).[3][4][5]
Troubleshooting Logic Tree
Figure 2: Root cause analysis for common purification failures.
References
-
ChemicalBook. (2025).[3][4][5][7] 4-Chloro-6-trifluoromethylpyrimidine Properties and Safety. Retrieved from [3][4][5]
-
Brinker, C.J. (1988).[3][4][5] Hydrolysis and Condensation of Silicates: Effects on Structure.[3][4][5][8] Journal of Non-Crystalline Solids.[4][5] Retrieved from [3][4][5]
-
PubChem. (2025).[3][4][5] 4-Chloro-6-fluoropyrimidine Compound Summary. (Analogous Halo-pyrimidine properties).[1][2][3][4][5] Retrieved from [3][4][5]
-
BenchChem. (2025).[3][4][5][6] Application Note: Purification of Chlorinated Pyrimidines.[4][5] Retrieved from [3][4][5]
Sources
- 1. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 2. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 3. 4-Chloro-6-trifluoromethylpyrimidine | 37552-81-1 [chemicalbook.com]
- 4. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 5. 4-Chloro-6-fluoropyrimidine | C4H2ClFN2 | CID 583328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. brinkerlab.unm.edu [brinkerlab.unm.edu]
Byproducts of nucleophilic aromatic substitution on trifluoromethylpyrimidines
Ticket System: on Trifluoromethylpyrimidines
Status: Open
Agent: Senior Application Scientist
Subject: Troubleshooting Byproducts & Selectivity in
Introduction: The "Fluorine Effect" in Pyrimidine Chemistry
Welcome to the Fluorinated Heterocycle Support Hub. You are likely here because your LC-MS shows a "forest" of peaks instead of a single product, or your NMR suggests the nucleophile landed on the wrong carbon.
The Root Cause: The trifluoromethyl (
-
Regio-scrambling: Activation of multiple electrophilic sites.
-
Hydrolysis: Reaction with trace water (the "wet solvent" trap).
-
Ring Degredation: Ring opening via ANRORC-type mechanisms.
Below are the solutions to the most common tickets we receive.
Ticket #001: Regioselectivity Roulette (C4 vs. C2 vs. C6)
User Issue: "I am reacting an amine with 2,4-dichloro-6-(trifluoromethyl)pyrimidine. I targeted the C4 position, but I see a significant amount of C2 byproduct."
Technical Diagnosis:
In 2,4-dichloropyrimidines, the C4 position is generally more reactive due to the "para-like" resonance effect of the N1 nitrogen. However, the
-
Sterics: C4 is usually less sterically hindered than C2 (flanked by two nitrogens).
-
Electronics: The
group at C6 strongly activates the C4 position (ortho to ) and C2 (para to ).
Troubleshooting Protocol:
| Variable | Recommendation | Mechanism |
| Temperature | Keep it Low (< 0°C) | At higher temperatures ( |
| Base Selection | Use Tertiary Amines (DIPEA) | Avoid alkoxides/hydroxides if possible. Strong, hard nucleophiles (like |
| Solvent | Aprotic & Non-Polar (DCM, THF) | Polar aprotic solvents (DMF, DMSO) stabilize the transition states of both isomers, eroding selectivity. DCM often enhances C4 selectivity via specific solvation effects. |
| Leaving Group | Switch to 2-Cl, 4-Iodo | If selectivity is impossible with the dichloro substrate, synthesize the 2-chloro-4-iodo analog. The weaker C-I bond reacts faster at C4. |
Visual Logic: Regioselectivity Decision Tree
Caption: Decision matrix for predicting and controlling regioselectivity in trifluoromethylpyrimidines.
Ticket #002: The "Ghost" Hydroxy Impurity (M-Cl + OH)
User Issue: "My mass spec shows a peak at M-16 (or M-Cl+OH). It looks like my product, but with a hydroxyl group instead of the chlorine."
Technical Diagnosis:
This is Hydrolysis . The
-
The Trap: Using "technical grade" solvents or hygroscopic bases (KOH, NaOH, or old
). -
The Mechanism: Water attacks the activated C4 or C2 position, displacing the chloride to form a pyrimidinone (tautomer of hydroxypyrimidine).
Troubleshooting Protocol:
-
Strict Anhydrous Conditions: Do not assume your solvent is dry. Use freshly distilled solvents or molecular sieves.
-
Base Switch: Switch from Carbonates (
, ) to anhydrous organic bases like DIPEA (Hunig's base) or TEA . Carbonates generate water when they neutralize HCl ( ). -
Reaction Monitoring: Stop the reaction immediately upon consumption of the starting material. Prolonged stirring allows trace water to slowly hydrolyze the product.
Ticket #003: The Vanishing Fluorine (Solvolysis)
User Issue: "I treated my substrate with NaOMe in methanol at reflux. The product mass is correct for substitution, but the NMR shows no fluorine."
Technical Diagnosis:
You have triggered Haloform-type Cleavage or Solvolysis of the
Prevention:
-
Avoid Strong Alkoxides at Reflux: Use weaker bases or lower temperatures.
-
Steric Protection: If the
is crowded, this is less likely, but in 6- -pyrimidines, it is exposed.
Ticket #004: Ring Fragmentation (ANRORC)
User Issue: "I used hydrazine to introduce a substituent, but I isolated a pyrazole instead of a pyrimidine."
Technical Diagnosis:
This is the ANRORC mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure).
Strong bis-nucleophiles like hydrazine (
Visual Mechanism: Degradation Pathways
Caption: Pathways leading to hydrolysis (pyrimidinones) and ring contraction (pyrazoles).
Standardized Experimental Protocol
To minimize the byproducts described above, follow this optimized protocol for mono-substitution of 2,4-dichloro-6-(trifluoromethyl)pyrimidine.
Objective: Selective
Materials:
-
Substrate: 2,4-dichloro-6-(trifluoromethyl)pyrimidine (1.0 eq)
-
Nucleophile: Primary/Secondary Amine (1.0 eq)
-
Base: DIPEA (1.2 eq)
-
Solvent: Anhydrous THF or DCM (0.1 M concentration)
Step-by-Step:
-
Preparation (T = -5 mins): Flame-dry the reaction flask and purge with Nitrogen/Argon. Dissolve the pyrimidine substrate in anhydrous solvent.
-
Cooling (T = 0 mins): Cool the solution to -78°C (dry ice/acetone) or -20°C (ice/salt) depending on amine reactivity. Crucial: Low temp favors the kinetic C4 product.
-
Addition (T = 10 mins): Mix the Amine and DIPEA in a separate vial with a small amount of solvent. Add this mixture dropwise to the cold pyrimidine solution over 15–20 minutes.
-
Why? Slow addition prevents local excesses of nucleophile that could lead to double substitution (C2+C4).
-
-
Monitoring (T = 1 hour): Allow to warm to 0°C. Monitor by TLC or LC-MS.
-
Checkpoint: If starting material remains but byproduct is forming, do not heat. Add 0.1 eq more nucleophile and stir longer at 0°C.
-
-
Quench: Once complete, quench with saturated
(aq) to neutralize any remaining base and prevent hydrolysis during workup.
References
-
Regioselectivity in Dichloropyrimidines
- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Source: WuXi AppTec, QM Magic Class, Chapter 29.
-
URL:[Link]
-
Activation by Trifluoromethyl Groups
-
Ring Opening/ANRORC Mechanisms
-
C2-Selective Conditions
-
Title: Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine.[3]
- Source: WuXi AppTec, QM Magic Class, Chapter 48.
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ring-opening reaction of a trifluorinated indolylfulgide: mode-specific photochemistry after pre-excitation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Synthesis of 4-Chloro-6-(trifluoromethyl)pyrimidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield and troubleshooting common issues in the synthesis of 4-Chloro-6-(trifluoromethyl)pyrimidine. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded advice to address the practical challenges encountered during this synthetic process.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound and its intermediates.
Question 1: My yield of 2,4-dichloro-6-(trifluoromethyl)pyrimidine from 6-(trifluoromethyl)uracil is consistently low. What are the potential causes and how can I improve it?
Low yields in the conversion of 6-(trifluoromethyl)uracil to 2,4-dichloro-6-(trifluoromethyl)pyrimidine are a common challenge. The primary causes often revolve around incomplete reaction, side product formation, and suboptimal workup procedures.
Potential Causes and Solutions:
-
Insufficient Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the most common chlorinating agent for this transformation.[1][2] An insufficient amount of POCl₃ will lead to incomplete conversion of the starting material.
-
Recommendation: Use a significant excess of POCl₃. Ratios of POCl₃ to 6-(trifluoromethyl)uracil can range from 3 to 5 equivalents.[1] A higher excess can help drive the reaction to completion.
-
-
Reaction Temperature and Time: The reaction requires heating to reflux to proceed efficiently.[1] Inadequate temperature or reaction time will result in a mixture of starting material, mono-chlorinated intermediates, and the desired product.
-
Recommendation: Ensure the reaction mixture is heated to a steady reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time, which is typically several hours.[1]
-
-
Presence of Water: Phosphorus oxychloride reacts violently with water, which will consume the reagent and generate phosphoric acid, hindering the chlorination process.
-
Recommendation: Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions. Use of a drying tube or an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
-
Suboptimal Workup: The workup procedure is critical for isolating the product and removing excess POCl₃ and other byproducts. Improper quenching or extraction can lead to product loss.
-
Recommendation: After the reaction is complete, excess POCl₃ should be removed under reduced pressure. The residue can then be carefully quenched by pouring it onto crushed ice or a cold, saturated sodium bicarbonate solution. Extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) followed by washing with brine and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) is a standard and effective procedure.[1]
-
Question 2: I am observing significant formation of a byproduct, 4-hydroxy-6-(trifluoromethyl)pyrimidine, during the selective hydrolysis of 2,4-dichloro-6-(trifluoromethyl)pyrimidine. How can I improve the selectivity for the 4-chloro product?
The selective hydrolysis of 2,4-dichloro-6-(trifluoromethyl)pyrimidine to this compound is a delicate step. The C4 position is generally more reactive towards nucleophilic substitution than the C2 position in pyrimidine rings.[2][3] However, over-hydrolysis or reaction at the C2 position can occur if the reaction conditions are not carefully controlled.
Factors Influencing Selectivity and Troubleshooting Steps:
-
Reaction Temperature: Higher temperatures can lead to a loss of selectivity and promote the formation of the dihydroxy byproduct.
-
Recommendation: Maintain a low and consistent reaction temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature while monitoring its progress is a common strategy.
-
-
pH of the Reaction Mixture: The pH plays a crucial role in the hydrolysis. Strongly basic conditions can lead to the hydrolysis of both chloro groups.
-
Recommendation: Use a mild base, such as sodium bicarbonate or potassium carbonate, to control the pH. A slightly basic to neutral pH is generally optimal for selective mono-hydrolysis.
-
-
Stoichiometry of the Base: Using a large excess of the base can drive the reaction towards the formation of the dihydroxy byproduct.
-
Recommendation: Use a carefully controlled amount of the base, typically 1.0 to 1.2 equivalents, to favor the mono-substitution.
-
Experimental Workflow for Selective Hydrolysis:
Caption: Workflow for selective hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent synthetic pathway starts from 6-(trifluoromethyl)uracil. This is a two-step process:
-
Dichlorination: 6-(trifluoromethyl)uracil is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline, to yield 2,4-dichloro-6-(trifluoromethyl)pyrimidine.[1]
-
Selective Hydrolysis: The resulting 2,4-dichloro-6-(trifluoromethyl)pyrimidine undergoes selective hydrolysis, typically with a mild base, to replace the more reactive chlorine atom at the C4 position with a hydroxyl group, which then tautomerizes to the more stable pyrimidone. To obtain the 4-chloro product, a selective nucleophilic substitution is performed where the C4 chlorine is displaced. More commonly, the desired this compound is obtained through a different synthetic strategy or by carefully controlled partial chlorination, though selective hydrolysis of the dichloro intermediate is a known method for producing related structures.
Q2: Are there alternative starting materials for this synthesis?
While 6-(trifluoromethyl)uracil is a common starting point, other precursors can be envisioned based on general pyrimidine synthesis principles.[3] For instance, one could potentially start from a β-dicarbonyl compound containing a trifluoromethyl group and condense it with urea or a related N-C-N synthon. However, the availability and cost of such starting materials often make the route from 6-(trifluoromethyl)uracil more practical.
Q3: What are the key safety precautions to consider during this synthesis?
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Chlorinated Pyrimidines: These compounds are generally considered hazardous and should be handled with care. Avoid inhalation, ingestion, and skin contact.
-
Reaction Quenching: The quenching of POCl₃ is highly exothermic and can release HCl gas. This step should be performed slowly and with adequate cooling.
Q4: How can I effectively purify the final product?
Purification of this compound typically involves one or a combination of the following techniques:
| Purification Method | Description |
| Column Chromatography | This is a very effective method for separating the desired product from starting materials, byproducts, and any remaining reagents. A silica gel stationary phase with a non-polar eluent system (e.g., hexane/ethyl acetate mixtures) is commonly used.[4][5] |
| Recrystallization | If the product is a solid and a suitable solvent system can be found, recrystallization is an excellent method for obtaining high-purity material. |
| Distillation | For liquid products, distillation under reduced pressure can be an effective purification technique, provided the product is thermally stable. |
Q5: What analytical techniques are recommended for monitoring the reaction and characterizing the product?
| Analytical Technique | Application |
| Thin Layer Chromatography (TLC) | Ideal for rapid, qualitative monitoring of the reaction progress. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides information on the retention time and mass-to-charge ratio of the components in the reaction mixture, allowing for identification of the product and byproducts.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation and confirmation of the final product's identity. |
| High-Performance Liquid Chromatography (HPLC) | Can be used for both monitoring reaction progress and assessing the purity of the final product. |
Synthesis Workflow Overview
Caption: General synthesis pathway.
References
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- ChemicalBook. (2025). 2,4-dichloro-6-(trifluoromethyl)pyrimidine.
- Hrčak. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists.
- Wikipedia. (n.d.). Pyrimidine.
- Refubium - Freie Universität Berlin. (2025). Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists.
- PubMed. (2010). [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines].
- Sigma-Aldrich. (n.d.). This compound.
- Pyrimidines. (n.d.).
Sources
Preventing hydrolysis of 4-Chloro-6-(trifluoromethyl)pyrimidine during workup
Ticket ID: PYR-CF3-004
Subject: Preventing Hydrolysis of 4-Chloro-6-(trifluoromethyl)pyrimidine During Workup Status: Resolved / Best Practices Available Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The Issue: Users frequently report low yields and the appearance of a polar, UV-active impurity during the isolation of This compound (and its derivatives). This impurity is identified as 6-(trifluoromethyl)pyrimidin-4-ol (or its tautomer, the pyrimidone).[1]
The Cause: The trifluoromethyl group (
The Solution: Standard aqueous workups are often too aggressive. We recommend an Anhydrous Workup (Method A) as the Gold Standard. If aqueous washing is strictly necessary, a Cold Buffered Protocol (Method B) must be used.
Critical Reactivity Profile (The "Why")
To prevent hydrolysis, one must understand the electronic forces at play. This molecule is not just a standard aryl chloride; it is a "spring-loaded" electrophile.
-
Inductive Effect (-I): The
group strongly pulls electron density through the -bond framework, making the pyrimidine ring highly electron-deficient. -
Resonance Activation: The ring nitrogens (N1 and N3) further deplete electron density at C4.
-
The Result: The carbon at position 4 is highly electrophilic. Water, usually a poor nucleophile, becomes competent enough to displace the chloride, especially if the pH drifts away from neutral.
Reactivity Visualization
The following diagram illustrates the competing pathways. Note how the
Figure 1: Mechanistic pathway showing the competition between desired substitution and hydrolysis. The
Troubleshooting & FAQs
Q1: I see a new spot on the baseline of my TLC after workup. What is it? A: This is almost certainly 6-(trifluoromethyl)pyrimidin-4-ol .[1] It is much more polar than the starting chloride due to hydrogen bonding capabilities.
-
Diagnosis: Check the pH of your aqueous layer. If it was >9 or <4, hydrolysis was catalyzed.
-
Fix: Switch to Method A (Anhydrous Workup) for the next batch.
Q2: Can I use 1M NaOH to remove the HCl generated during the reaction?
A: Absolutely not. Hydroxide (
-
Alternative: Use a solid scavenger (like polymer-supported carbonate) or a non-nucleophilic organic base (DIPEA/TEA) that can be removed via filtration or acidic wash (only if the product is stable).
Q3: The reaction looked clean, but the product decomposed on the rotavap.
A: This is a "Concentration Effect." Small amounts of residual water, combined with the heat of the water bath (
-
Fix: Dry the organic layer rigorously over
for at least 30 minutes before concentration. Keep the water bath .
Q4: My yield is inconsistent (fluctuates between 40% and 80%). A: This variance usually correlates with phase separation time . If you leave the reaction in the separatory funnel with water for 20 minutes vs. 2 minutes, the yield will drop.
-
Rule: "Get in, get out." Minimize contact time with the aqueous phase.
Standard Operating Procedures (SOPs)
Method A: Anhydrous Workup (Gold Standard)
Recommended for: Scale <10g, highly sensitive derivatives, or when using non-polar solvents.
-
Dilution: Dilute the reaction mixture with a non-polar solvent (e.g., Hexanes, Toluene, or TBME) to precipitate amine hydrochloride salts.
-
Filtration: Pass the mixture through a pad of Celite or a fritted glass funnel to remove solid salts.
-
Scavenging (Optional): If excess amine/acid remains, stir with a polymer-supported scavenger resin for 30 mins, then filter again.
-
Concentration: Evaporate the solvent under reduced pressure.
-
Purification: Load directly onto a silica column.
Method B: Cold Buffered Workup (Silver Standard)
Recommended for: Large scale (>10g) or when inorganic salts must be washed out.
Prerequisites:
-
Temperature: All solvents must be pre-chilled to
. -
Buffer: Prepare a saturated
solution or a Phosphate Buffer (pH 6-7). Avoid pure water.
Protocol:
-
Quench: Cool the reaction mixture to
. Slowly add the cold buffer. -
Rapid Extraction: immediately extract with cold Ethyl Acetate or DCM. Shake vigorously for only 15-30 seconds.
-
Phase Cut: Separate layers immediately. Do not let them sit.
-
Drying: Wash the organic layer once with cold brine. Dry over anhydrous
(Sodium Sulfate) or (Magnesium Sulfate). -
Filtration & Evaporation: Filter and concentrate at low temperature (
).
Comparative Data: Hydrolysis Risk Factors
| Parameter | High Risk (Avoid) | Low Risk (Recommended) |
| Temperature | ||
| pH | ||
| Aqueous Contact | ||
| Drying Agent | None / Inadequate |
Decision Tree: Choosing Your Workup
Use this logic flow to determine the safest processing method for your specific experiment.
Figure 2: Decision matrix for selecting the appropriate workup protocol.
References
-
Reactivity of Electron-Deficient Pyrimidines
- Title: A broadly applicable quantitative reactivity model for nucleophilic arom
- Source:Chemical Science, 2022.
- Context: Establishes the correlation between electron-deficient heterocycles (like pyrimidines)
-
Hydrolysis in Aqueous Media
-
General Handling of Trifluoromethyl-Pyrimidines
- Title: this compound (PubChem Compound Summary).
- Source:National Center for Biotechnology Inform
- Context: Provides physical property data and links to patents describing the synthesis and handling of this specific building block, confirming its lability.
Sources
Catalyst selection for cross-coupling with 4-Chloro-6-(trifluoromethyl)pyrimidine
Technical Support Center: Cross-Coupling 4-Chloro-6-(trifluoromethyl)pyrimidine Ticket ID: #PYR-CF3-4CL-OPT Status: Open Priority: High (Tier 3 Escalation)[1]
Substrate Profile & Reactivity Analysis
Subject: this compound CAS: 37552-81-1[1]
Before selecting a catalyst, you must understand the electronic "personality" of this scaffold. It is not a standard aryl chloride.
-
Electronic State: Extreme electron deficiency. The pyrimidine ring (two nitrogens) combined with the trifluoromethyl (
) group creates a highly electrophilic C4 center. -
The "Trap": Because it is so electron-poor, the C-Cl bond is highly activated for oxidative addition (good) but equally activated for hydrolysis and non-specific nucleophilic attack (bad).[1]
-
Catalyst Poisoning: The pyrimidine nitrogens are strong
-donors.[1] They will bind to electrophilic Pd(II) species, potentially shutting down the catalytic cycle (formation of stable Pd(Ar)(L)(N-heterocycle) off-cycle resting states).[1]
Decision Matrix: Do You Even Need Palladium?
WARNING: A common error is applying Pd-catalysis when simple Nucleophilic Aromatic Substitution (
Figure 1: Workflow for determining reaction pathway based on nucleophile strength.[1]
Module A: Suzuki-Miyaura Coupling (C-C Bond)[1]
Primary Challenge: Hydrolysis of the C-Cl bond before coupling occurs. Secondary Challenge: Protodeboronation of the coupling partner.
Recommended Catalyst Systems
| Component | Recommendation | Technical Rationale |
| Pre-Catalyst | Pd(dppf)Cl₂·DCM or XPhos Pd G3 | Pd(dppf)Cl₂: The bite angle of dppf (99°) favors reductive elimination. It is robust and less prone to poisoning by the pyrimidine nitrogens.XPhos Pd G3: Ensures rapid initiation (Pd(0) formation) even at lower temperatures, minimizing the time the substrate is exposed to base/heat without reacting. |
| Ligand | XPhos or PCy3 | Electron-rich, bulky phosphines facilitate oxidative addition (though easy here) and, crucially, stabilize the Pd(0) species to prevent aggregation.[1] |
| Base | K₃PO₄ (anhydrous) or K₂CO₃ | Avoid hydroxides (NaOH/KOH). Strong hydroxides will attack the C4 position, displacing Cl to form the 4-OH byproduct (useless).[1] Use mild, anhydrous bases. |
| Solvent | 1,4-Dioxane or Toluene | Non-protic solvents are essential to prevent solvolysis.[1] Avoid alcohols. |
Troubleshooting Guide (Suzuki)
Issue: Low Yield / Unreacted Starting Material
-
Diagnosis: Catalyst poisoning. The pyrimidine nitrogens are binding to Pd.
-
Fix: Switch to XPhos Pd G3 (1-2 mol%). The bulky biaryl ligand creates a "roof" over the metal center, physically blocking the pyrimidine nitrogen from coordinating, while still allowing the oxidative addition of the C-Cl bond.
Issue: Formation of 4-Hydroxy-6-(trifluoromethyl)pyrimidine
-
Diagnosis: Hydrolysis.[2][3][4] Your system contains water, and the base is acting as a nucleophile.
-
Fix:
-
Switch base to anhydrous K₃PO₄ .
-
Add 3Å Molecular Sieves to the reaction vessel.
-
Lower temperature to 80°C (avoid refluxing water/solvent azeotropes).
-
Module B: Buchwald-Hartwig Amination (C-N Bond)[1]
Primary Challenge: Competitive binding of the amine nucleophile to Pd vs. the substrate.
Recommended Catalyst Systems
| Component | Recommendation | Technical Rationale |
| Pre-Catalyst | BrettPhos Pd G3 or RuPhos Pd G3 | BrettPhos: The gold standard for primary amines.[1] Excellent for electron-deficient aryl chlorides.RuPhos: Superior for secondary amines.[1] |
| Base | Cs₂CO₃ or K₂CO₃ | Avoid NaOtBu if possible.[1] While NaOtBu is standard for Buchwald, it is a strong enough nucleophile to attack this specific electron-deficient pyrimidine directly ( |
| Solvent | t-Amyl Alcohol or Dioxane | t-Amyl alcohol helps solubilize the inorganic base but is bulky enough to not compete as a nucleophile.[1] |
Protocol: Coupling with Weak Anilines
-
Charge: Pyrimidine substrate (1.0 equiv), Aniline (1.2 equiv), BrettPhos Pd G3 (0.02 equiv), and Cs₂CO₃ (2.0 equiv).[1]
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).
-
Degas: Sparge with Argon for 10 mins (Crucial: Oxygen kills the active phosphine species).
-
Heat: 80-100°C for 2-4 hours.
-
Workup: Filter through Celite to remove Pd black; concentrate.
Mechanistic Visualization
The following diagram illustrates why bulky ligands (L) are required to prevent the "off-cycle" resting state where the pyrimidine nitrogen binds to Palladium.
Figure 2: Catalytic cycle showing the risk of N-coordination (poisoning) if ligands lack sufficient steric bulk.[1]
FAQ: Common Error Codes
Q: Why did my reaction turn black immediately?
-
A: "Pd Black" formation. Your ligand failed to stabilize the Pd(0). This happens often with
on this substrate.[1] -
Fix: Switch to a palladacycle precatalyst (e.g., XPhos Pd G3) which releases the active species slowly and in a controlled manner.
Q: I see a spot on TLC that matches the hydrolysis product (4-OH).
-
A: You likely used a hydroxide base or wet solvent. The
group makes the C4 position hypersensitive to water. -
Fix: Use anhydrous toluene/dioxane and switch to
.
Q: Can I use microwave heating?
-
A: Yes, but be careful. Rapid heating can accelerate the background hydrolysis reaction faster than the catalytic cycle if water is present. Ensure the vessel is strictly anhydrous.
References
-
Billingsley, K. L., et al. "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[1][5] Angewandte Chemie International Edition, vol. 45, no.[5] 21, 2006, pp. 3484-3488.[1] Link[1]
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27-50.[1] Link
-
Li, H., et al. "Deoxofluorinating Agent with High Thermal Stability as Well as Unusual Resistance to Aqueous Hydrolysis." Journal of the American Chemical Society, vol. 134, no. 17, 2012. (Context on
stability). Link[1] -
Organic Chemistry Portal. "Suzuki Coupling - Reaction Mechanism and Recent Literature." (General reference for Boronic Acid activation). Link
Sources
- 1. 4-Chloro-6-trifluoromethylpyrimidine | 37552-81-1 [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and hydrolytic stability of 4-substituted pyrazolo[3,4-d]pyrimidine 2′-deoxyribofuranosides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
Technical Support Center: Buchwald-Hartwig Amination of Pyrimidines
Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket Subject: Troubleshooting low conversion and side-reactions in Pyrimidine cross-coupling.
Welcome to the Heterocycle Coupling Support Hub
You are likely here because your pyrimidine substrate is behaving poorly compared to standard phenyl halides. Pyrimidines are notoriously difficult substrates for Buchwald-Hartwig amination due to two main factors:
-
Catalyst Poisoning: The endocyclic nitrogen atoms (
) are strong -donors that can displace your phosphine ligand, forming inactive Palladium-Pyrimidine complexes. -
Competitive Hydrolysis: The electron-deficient nature of the ring makes the C-X bond highly susceptible to nucleophilic attack by hydroxide (generated from trace water), leading to "hydroxypyrimidine" dead-ends rather than the desired amine.
This guide moves beyond basic textbook mechanisms to address the specific failure modes of pyrimidine chemistry.
Part 1: Diagnostic Workflow
Before adjusting parameters randomly, locate your specific failure mode using the logic tree below.
Figure 1: Decision logic for diagnosing common pyrimidine coupling failures.
Part 2: The "No Reaction" Scenario (Catalyst Death)
Q: I am using Pd(OAc)₂ and BINAP, but I see zero conversion. The starting material is untouched. Why?
A: You are likely experiencing induction failure or catalyst poisoning . In pyrimidines, the ring nitrogens compete with your phosphine ligand for the Palladium center. If you mix Pd(OAc)₂ and a ligand in situ, the pyrimidine often binds to the Pd(II) before the phosphine can, or before the Pd(II) is reduced to the active Pd(0) species. This creates a "dead" complex.
The Fix: Stop using in situ catalyst generation (Pd source + free ligand). Switch to Palladacycle Precatalysts (e.g., Buchwald G3 or G4 series).
-
Why? These reagents contain the ligand pre-bound to Pd in a 1:1 ratio. Upon heating with base, they rapidly release the active mono-ligated Pd(0) species, bypassing the dangerous induction period where pyrimidine coordination usually occurs [1].
Q: Which ligand should I choose for my specific amine?
A: Ligand selection is the single most critical variable. Do not use generic ligands like PPh₃ or dppf. Use dialkylbiaryl phosphines optimized for specific amine classes:
| Amine Class | Recommended Ligand | Why? |
| Primary Amines (Alkyl/Aryl) | BrettPhos | High activity; prevents bis-arylation. Rate-limiting step is Oxidative Addition [2].[1][2][3][4] |
| Secondary Amines (Cyclic/Acyclic) | RuPhos | Steric bulk prevents β-hydride elimination. Rate-limiting step is Reductive Elimination [2]. |
| Amides / Carbamates | tBuBrettPhos | Extremely electron-rich to facilitate oxidative addition of deactivated substrates. |
| General / Cost-Effective | XantPhos | Good bite angle for reductive elimination, but often requires higher temperatures than Buchwald ligands. |
Part 3: The "Hydrolysis" Nightmare
Q: My LCMS shows the mass of [M-Cl + OH]. I’m making the phenol/hydroxypyrimidine instead of the amine.
A: This is the most common side reaction with electron-deficient heterocycles (Pyrimidines, Pyridines).
-
Mechanism: The pyrimidine ring is so electron-poor that it undergoes
hydrolysis with trace hydroxide ions faster than the Pd-catalyzed cycle can occur. Hydroxide is generated when strong bases (NaOtBu) react with trace water in your solvent.
The Fix:
-
Change the Base: Switch from alkoxides (NaOtBu) to anhydrous weak bases like
or . These bases are strong enough to deprotonate the Pd-Amine complex but weak enough to minimize background hydrolysis [3]. -
Solvent Hygiene: Use anhydrous dioxane or toluene. Do not use technical grade solvents.[5]
-
Concentration: Run the reaction at high concentration (0.5 M - 1.0 M). Hydrolysis is often pseudo-first-order relative to water; increasing substrate concentration favors the intermolecular catalytic coupling.
Part 4: Regioselectivity (C2 vs C4 vs C5)
Q: I have a 2,4-dichloropyrimidine. Which chloride reacts first?
A: Reactivity follows electrophilicity: C4 > C2 >> C5 .
-
C4 Position: Most electron-deficient (para to N1, ortho to N3). Reacts rapidly at Room Temperature (RT) to 60°C.
-
C2 Position: Less electrophilic and sterically crowded by two flanking nitrogens. Usually requires heating (>80°C).
-
C5 Position: Behaves like a standard aryl chloride (non-activated). Requires highly active catalysts (e.g., Pd-G4-BrettPhos) and heat.
Protocol Tip: If you want to selectively functionalize C4, keep the temperature below 60°C and use a stoichiometric amount of amine (1.0 equiv). Excess amine or high heat will lead to double addition [4].
Part 5: Standard Operating Procedure (SOP)
Use this protocol as your baseline. It uses a "G3" precatalyst to ensure reliability.
Reagents:
-
Pyrimidine Halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G3 (0.02 - 0.05 equiv) (Substitute RuPhos Pd G3 for secondary amines)
-
Base: NaOtBu (1.4 equiv) (Switch to K3PO4 if substrate is base-sensitive)
-
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)
Workflow:
-
Charge Solids: Add Pyrimidine, Catalyst, and Base to a vial equipped with a stir bar.
-
Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes. (Oxygen kills the active phosphine species).
-
Liquid Addition: Add the Amine (if liquid) and Anhydrous Dioxane via syringe.
-
Activation:
-
For C4-chlorides: Stir at 40°C for 2-4 hours.
-
For C2-chlorides: Heat to 80-100°C for 12 hours.
-
-
Workup: Filter through a small pad of Celite (eluting with EtOAc) to remove insoluble palladium salts before LCMS analysis.
References
-
Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-G3 Precatalysts." Chemical Science.
-
Tian, Y., et al. (2020).[6] "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination." ACS Omega.[2]
-
Surry, D. S., & Buchwald, S. L. (2008).[7] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
Luo, Y., et al. (2010). "Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Organic Letters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald-Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Removal of palladium catalyst from trifluoromethylpyrimidine products
To: Research & Development Team From: Technical Support Center – Process Chemistry Division Subject: Technical Guide: Palladium Removal from Trifluoromethylpyrimidine Products
Executive Summary & Core Directive
The Challenge: Trifluoromethylpyrimidines present a unique "double-edged" challenge in purification. The pyrimidine nitrogens act as ligands, coordinating strongly to Palladium (Pd) species, while the trifluoromethyl (
The Standard: Under ICH Q3D guidelines, Palladium is a Class 2B impurity.[1][2]
-
Oral PDE:
( for a daily dose). -
Parenteral PDE:
( for a daily dose).
This guide provides three validated workflows to effectively decouple Pd from pyrimidine substrates without compromising yield.
Diagnostic Workflow (Decision Matrix)
Before selecting a method, diagnose the state of your reaction mixture.[3] Palladium exists in two primary forms:
-
Homogeneous (Complexed): Pd(II) coordinated to the pyrimidine or phosphine ligands. (Hardest to remove).
-
Heterogeneous (Colloidal/Black): Pd(0) aggregates. (Easier to filter, but often mixed with form 1).
Visualizing the Strategy:
Figure 1: Decision matrix for selecting the optimal palladium removal technique based on scale and solubility.
Validated Protocols
Method A: Functionalized Silica Scavengers (The Gold Standard)
Recommended for: High-value intermediates, late-stage APIs, and "sticky" pyrimidines.
The Science: Unlike activated carbon, which relies on non-specific adsorption (risking product loss), functionalized silica uses chemisorption. The Thiol (-SH) or Thiourea ligands on the silica bind Pd with higher affinity than the pyrimidine nitrogens.
Reagents:
-
SiliaMetS® Thiol (SiliCycle) or QuadraPure™ TU (Johnson Matthey).
-
SiliaMetS® DMT (Dimercaptotriazine) – Use if Thiol fails.
Protocol:
-
Dilution: Dissolve the crude product in a compatible solvent (THF, EtOAc, or MeOH) to a concentration of roughly
. -
Loading: Add the scavenger.
-
Standard: 4–5 molar equivalents relative to the residual Pd content (not the catalyst loading).
-
Blind: If Pd content is unknown, add
relative to the substrate.
-
-
Temperature (Critical): Heat the mixture to 50–60°C for 4 hours.
-
Why? Pyrimidine-Pd bonds are kinetically stable. Heat is required to overcome the activation energy for ligand exchange (swapping Pyrimidine for Thiol).
-
-
Filtration: Cool to room temperature. Filter through a 0.45 µm pad or fine sintered glass to remove the silica.
-
Analysis: Test filtrate via ICP-MS.
Method B: The "Garrett-Prasad" Cysteine Wash
Recommended for: Large-scale batches (>1 kg) where silica costs are prohibitive.
The Science: N-Acetylcysteine (NAC) and L-Cysteine are water-soluble amino acids with high affinity for Pd. They form water-soluble Pd-Cysteine complexes that can be extracted into the aqueous phase.
Protocol:
-
Solvent System: Ensure the product is in a solvent that does not mix with water (e.g., Toluene, 2-MeTHF, DCM).
-
Reagent Prep: Prepare a
aqueous solution of N-Acetylcysteine (NAC) . -
The Wash:
-
Add the NAC solution to the organic layer (Ratio: 20% of organic volume).
-
CRITICAL: Heat the biphasic mixture to 40–50°C and stir vigorously for 1–2 hours.
-
Note: Room temperature washes are often ineffective for pyrimidines due to slow kinetics.
-
-
Phase Cut: Cool and separate layers. The Pd will migrate to the aqueous (yellow/orange) layer.
-
Polishing: Wash the organic layer once with saturated
(to remove residual acidic NAC) and once with brine.
Comparative Data Analysis
| Feature | Silica Scavengers (Method A) | Cysteine Wash (Method B) | Activated Carbon (Method C) |
| Pd Removal Efficiency | High (>95%) | Moderate to High (80-95%) | Variable (50-90%) |
| Product Recovery | Excellent (>98%) | Good (>95%) | Poor (<85%) |
| Selectivity | High (Chemisorption) | High (Chelation) | Low (Physisorption) |
| Cost | High ( | Low ($) | Low ($) |
| Suitability for Pyrimidines | Best | Good | Avoid (High adsorption risk) |
Troubleshooting & FAQs
Q1: I used SiliaMetS Thiol at room temperature, but my Pd levels are still 500 ppm. Why? A: This is a kinetic issue. Trifluoromethylpyrimidines are electron-deficient but still coordinate Pd tightly. At room temperature, the rate of ligand exchange (Pd leaving the pyrimidine to bind the Thiol) is too slow.
-
Fix: Increase temperature to 60°C or switch to a stronger chelator like SiliaMetS DMT (Dimercaptotriazine), which has a higher binding constant for Pd(II).
Q2: My product yield dropped by 20% when using activated carbon (Charcoal).
A: Planar aromatic heterocycles like pyrimidines "stack" efficiently on the graphitic planes of activated carbon via
-
Fix: Stop using carbon. Switch to Method A (Silica Scavengers) . Silica backbones do not interact with the pyrimidine ring, ensuring near-quantitative recovery.
Q3: The Cysteine wash formed an emulsion. A: This is common with basic pyrimidines in biphasic systems.
-
Fix: Add solid NaCl (brine saturation) to the aqueous phase to increase ionic strength, or filter the biphasic mixture through a pad of Celite to break the emulsion before separation.
Q4: Can I use crystallization to remove Pd? A: Proceed with caution. Flat pyrimidine molecules often co-crystallize with Pd complexes, trapping the impurity inside the crystal lattice (inclusions).
-
Fix: Perform a Scavenger (Method A) or Wash (Method B) step before the final crystallization. Do not rely on crystallization alone.
References
-
Garrett, C. E., & Prasad, K. (2004).[4][5] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.
-
ICH Q3D Guideline. (2019). Guideline for Elemental Impurities. International Council for Harmonisation.[6][7]
-
SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers User Guide.
-
Biotage. (2023).[6][8] Metal Scavenging in Process Chemistry: An Investigative Study.
-
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development.
Sources
Technical Support Center: Optimizing Nucleophilic Substitution on Pyrimidines
Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) on pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the versatile pyrimidine scaffold. Here, we move beyond simple protocols to explore the chemical principles that govern these reactions. Our goal is to empower you with the knowledge to optimize your reaction conditions, troubleshoot common issues, and make informed decisions about base and solvent selection.
Part 1: Frequently Asked Questions (FAQs) - The Foundational Principles
This section addresses the core concepts of SNAr reactions on the electron-deficient pyrimidine ring.
Q1: What is the fundamental mechanism of nucleophilic aromatic substitution on a pyrimidine?
A1: The reaction proceeds via a two-step addition-elimination mechanism, known as the SNAr pathway. The pyrimidine ring is inherently "electron-deficient" due to the presence of two electronegative nitrogen atoms, which withdraw electron density from the ring carbons. This electron deficiency makes the ring susceptible to attack by nucleophiles.
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks one of the electron-deficient carbon atoms (typically at the C2, C4, or C6 position) that bears a leaving group (LG). This initial attack is usually the rate-determining step.
-
Formation of a Meisenheimer Complex: The attack breaks the aromaticity of the ring and forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this complex is crucial for the reaction to proceed. The negative charge is delocalized, importantly, onto the electronegative nitrogen atoms, which is a key stabilizing factor.[1][2]
-
Elimination & Aromatization: The leaving group is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final substituted product.
Mechanism of SNAr on a Pyrimidine Ring
Caption: The addition-elimination pathway for SNAr on pyrimidines.
Q2: Why are the C2, C4, and C6 positions reactive, and is there a difference in their reactivity?
A2: The C2, C4, and C6 positions are the most electron-deficient carbons in the pyrimidine ring because they are either ortho or para to the ring nitrogens. Nucleophilic attack at these positions allows the resulting negative charge in the Meisenheimer complex to be effectively delocalized onto the electronegative nitrogen atoms, which is highly stabilizing.[1]
Generally, the reactivity order is C4 ≈ C6 > C2 . This preference can be explained by examining the resonance structures of the Meisenheimer intermediate and by frontier molecular orbital (FMO) theory. For a 2,4-dichloropyrimidine, attack at C4 is typically favored because the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is higher at the C4 position compared to C2.[3][4] However, this selectivity can be highly sensitive to the electronic and steric nature of other substituents on the ring.[5]
Q3: What is the primary role of the base in these reactions?
A3: The role of the base depends on the nucleophile being used.
-
For neutral nucleophiles (e.g., amines, alcohols, thiols): The base serves one of two functions. It can either deprotonate the nucleophile to generate a more potent, negatively charged nucleophile (e.g., R-OH + Base → R-O⁻), or it can act as an acid scavenger to neutralize the acid (e.g., HCl) generated during the reaction, driving the equilibrium towards the products.
-
For anionic nucleophiles: A base may not be strictly necessary if the nucleophile is already in its anionic form (e.g., using sodium phenoxide directly).
Q4: How does the choice of solvent influence the reaction outcome?
A4: The solvent is a critical parameter that can dramatically affect the reaction rate. For SNAr reactions, polar aprotic solvents are overwhelmingly preferred.[6][7] These solvents possess large dipole moments and high dielectric constants, which allow them to dissolve ionic reagents.
Crucially, they are not hydrogen bond donors. This means they effectively solvate the cation (e.g., Na⁺, K⁺) of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and highly reactive.[8][9][10] In contrast, polar protic solvents (like water or ethanol) can form hydrogen bonds with the nucleophile, creating a solvent "cage" that stabilizes it and reduces its reactivity, thereby slowing down the reaction.[7]
Part 2: In-Depth Guide to Optimizing Base and Solvent
A successful SNAr reaction hinges on the careful selection of both the base and the solvent. These choices are interconnected and must be tailored to the specific substrate and nucleophile.
Solvent Selection: Creating a Reactive Environment
The ideal solvent should fully dissolve the reactants while maximizing the nucleophilicity of the attacking species.
Table 1: Properties of Common Polar Aprotic Solvents
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (ε) | Dipole Moment (D) | Key Considerations |
| DMSO | (CH₃)₂SO | 189 | 47 | 3.96 | Excellent solvating power, high boiling point allows for high reaction temperatures. Can be difficult to remove.[11][12] |
| DMF | HCON(CH₃)₂ | 153 | 38 | 3.82 | Good general-purpose solvent, lower boiling point than DMSO. Can decompose in the presence of strong bases.[11][12] |
| Acetonitrile | CH₃CN | 82 | 37 | 3.92 | Lower boiling point is useful for reactions with sensitive products. Less prone to decomposition than DMF.[11][12] |
| THF | C₄H₈O | 66 | 7.5 | 1.75 | Lower polarity, useful for dissolving less polar reactants. Often used with strong, highly reactive bases like NaH.[11][13] |
Expert Insights on Solvent Choice:
-
For sluggish reactions: DMSO is often the solvent of choice. Its high polarity and high boiling point can accelerate slow reactions. Rate enhancements of several orders of magnitude have been reported in DMSO compared to other solvents.[8]
-
When controlling temperature is key: Acetonitrile (MeCN) or THF are excellent choices due to their lower boiling points, allowing reactions to be run under reflux at moderate temperatures.
-
Avoiding side reactions: DMF can decompose in the presence of strong bases like sodium hydride (NaH), especially at elevated temperatures, to form dimethylamine, which can act as a competing nucleophile.[14] Acetonitrile is often a more stable alternative.[15]
-
Considering "Green" Chemistry: Some traditional polar aprotic solvents like DMF and NMP are facing increasing regulatory scrutiny due to toxicity concerns.[9][16] DMSO is often considered a "greener" alternative due to its lower toxicity and biodegradability.[9] In some cases, water with a base like potassium fluoride (KF) can be an effective and environmentally benign system for the amination of reactive heteroaryl chlorides.[17]
Base Selection: Activating the Nucleophile
The choice of base is dictated by the pKa of the nucleophile. A fundamental principle is that the conjugate acid of the base used should have a higher pKa than the nucleophile itself to ensure complete deprotonation.
Table 2: Common Bases Used in Pyrimidine SNAr Reactions
| Base | Formula | pKa of Conjugate Acid | Category | Typical Use Cases & Comments |
| Potassium Carbonate | K₂CO₃ | ~10.3 (for HCO₃⁻) | Inorganic Carbonate | Mild, inexpensive, and easy to handle. Effective for deprotonating phenols, thiols, and some activated amines. Often used in DMF or MeCN.[15][18] |
| Cesium Carbonate | Cs₂CO₃ | ~10.3 (for HCO₃⁻) | Inorganic Carbonate | More soluble than K₂CO₃ in organic solvents, sometimes leading to faster reactions. |
| Triethylamine (TEA) | Et₃N | ~10.7 | Tertiary Amine | Organic, soluble base. Primarily acts as an acid scavenger for reactions with amine nucleophiles. Can sometimes act as a nucleophile itself.[2][19] |
| DIPEA | (i-Pr)₂NEt | ~11.0 | Tertiary Amine | Sterically hindered, non-nucleophilic base. Excellent choice as an acid scavenger when you want to avoid the base competing with your nucleophile.[18] |
| Sodium Hydride | NaH | ~35 (for H₂) | Hydride | Very strong, non-nucleophilic base. Used to deprotonate alcohols and other weakly acidic nucleophiles. Requires an aprotic solvent (e.g., THF, DMF). Safety warning applies. |
| Potassium tert-butoxide | K-OtBu | ~17 | Alkoxide | Strong, sterically hindered base. Useful for generating alkoxides in situ without acting as a competing nucleophile. |
Source of pKa Data:[10]
Expert Insights on Base Selection:
-
For Amine Nucleophiles: For SNAr reactions with primary or secondary amines, a non-nucleophilic organic base like DIPEA is often ideal to simply scavenge the generated HCl.[18] Inorganic bases like K₂CO₃ are also commonly used.[15]
-
For Alcohol/Thiol Nucleophiles: To generate a potent alkoxide or thiolate nucleophile, a strong base is required. Sodium hydride (NaH) is a classic choice, as it irreversibly deprotonates the alcohol/thiol, driving the reaction forward. The only byproduct is H₂ gas.
-
Matching Base to Nucleophile: A common mistake is using a base that is too weak. For example, trying to deprotonate a simple alkanol (pKa ~16-18) with triethylamine (pKa of conjugate acid ~10.7) will not generate a significant concentration of the alkoxide nucleophile. A much stronger base like NaH is required.
-
Heterogeneous vs. Homogeneous: Inorganic bases like K₂CO₃ are often used as a suspension (heterogeneous). While effective, this can sometimes lead to slower reaction rates compared to using a soluble organic base.
Part 3: Troubleshooting Guides
Even with careful planning, experiments can fail. This section provides a logical framework for diagnosing and solving common problems.
Problem: My reaction shows low or no conversion to the desired product.
This is the most common issue. The cause can be systematically diagnosed by evaluating the core components of the reaction: the base, the solvent, and the reaction conditions.
Troubleshooting Workflow for Low Conversion
Caption: A decision-making workflow for troubleshooting low-yielding SNAr reactions.
Q5: I'm observing significant side products. What could they be?
A5: Side product formation often points to issues with selectivity or reagent stability.
-
Di-substitution: On substrates with multiple leaving groups (e.g., 2,4-dichloropyrimidine), using more than one equivalent of the nucleophile or forcing conditions can lead to the formation of di-substituted products. To minimize this, use a 1:1 stoichiometry of nucleophile to substrate and run the reaction at the lowest effective temperature.
-
Reaction with Solvent/Base: As mentioned, strong bases like NaH can decompose DMF to generate dimethylamine, which can act as a nucleophile.[14] Similarly, using an alkoxide base (e.g., NaOEt) in a different alcohol solvent (e.g., MeOH) can lead to scrambling and a mixture of ether products. Using a tertiary amine base like triethylamine can sometimes lead to a disubstituted byproduct where the amine itself has acted as a nucleophile.[19]
-
Hydrolysis: If water is present in the reaction (e.g., from wet solvent or a hydrated base), the chloro-substituent can be displaced by a hydroxyl group, leading to the corresponding pyrimidone byproduct.
Q6: My reaction with a 2,4-dichloropyrimidine is not selective for the C4 position. Why?
A6: While C4 is generally the most reactive site, this selectivity is not absolute.[4] Strong electron-donating groups (e.g., -NH₂, -OR) at the C6 position can alter the electronic distribution of the ring, increasing the reactivity of the C2 position.[5] In some cases, using specific tertiary amine nucleophiles has been shown to give excellent C2 selectivity, inverting the typical reactivity pattern.[20] Steric hindrance around the C4 position, either from a bulky substituent on the ring or a very bulky nucleophile, can also favor attack at the less hindered C2 position.
Q7: Are there any major safety hazards I should be aware of?
A7: YES. The combination of sodium hydride (NaH) with amide solvents like DMF and DMAc, or with DMSO , presents a significant thermal hazard. These mixtures can undergo exothermic decomposition at surprisingly low temperatures.
-
NaH/DMF: Runaway reactions have been reported, with decomposition onset temperatures as low as 40°C.[21]
-
NaH/DMSO: This combination can react explosively.[22] A violent exotherm with an onset temperature of ~57°C has been documented.[23]
Recommendation: Avoid heating mixtures of NaH with these solvents. If a strong base is needed at higher temperatures, consider alternative systems, such as generating an alkoxide in a more stable solvent like THF. Always perform a thorough safety review before scaling up any reaction.
Part 4: General Experimental Protocol
This protocol provides a starting point for the SNAr reaction of a dichloropyrimidine with an amine nucleophile using a common base/solvent system.
Reaction: Synthesis of a 4-amino-2-chloropyrimidine derivative
-
Reagent Preparation: To a clean, dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloropyrimidine (1.0 eq).
-
Solvent and Base Addition: Add anhydrous acetonitrile (MeCN) to form a ~0.2 M solution. Add finely powdered potassium carbonate (K₂CO₃, 2.0 eq).
-
Nucleophile Addition: Add the desired amine nucleophile (1.1 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C (or reflux) and monitor its progress by TLC or LCMS. The reaction may take several hours to reach completion.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the solid K₂CO₃ and rinse with a small amount of ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel to afford the desired product.
References
-
Bari, S. B. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ChemistrySelect. Available at: [Link]
-
10. Pyrimidines. (n.d.). University of Oxford. Available at: [Link]
-
Talele, T. T. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available at: [Link]
-
Explosion Hazards of Sodium Hydride in DMSO, DMF, DMAc. (n.d.). Scribd. Available at: [Link]
-
Solvent. (n.d.). Wikipedia. Available at: [Link]
-
CSL00191. (2022). Chemical Safety Library. Available at: [Link]
-
Specific Solvent Issues with the SNAr Reaction. (2018). WordPress. Available at: [Link]
-
Chemical Formula Boiling point Dielectric constant Density Dipole moment (D) Non-Polar Solvents Hexane. (n.d.). ARCOR Epoxy Technologies. Available at: [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. Available at: [Link]
-
de la Cruz, R., et al. (2020). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]
-
SNAr Comparative Reaction. (n.d.). gChem. Available at: [Link]
-
Smedley, C. J., et al. (2023). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega. Available at: [Link]
-
7.5: SN1 vs SN2. (2021). Chemistry LibreTexts. Available at: [Link]
-
Yang, Q., et al. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development. Available at: [Link]
-
Nucleophilic substitution reactions in pyridine. (n.d.). Quimicaorganica.org. Available at: [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Master Organic Chemistry. Available at: [Link]
-
Bagley, M. C., et al. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
DMSO vs. DMF: Unpacking the Nuances of Two Essential Solvents. (2024). Oreate AI Blog. Available at: [Link]
-
Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps. Available at: [Link]
-
SNAr Solvents and Reagents. (2018). WordPress. Available at: [Link]
-
Schremmer, H., et al. (2020). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide. MDPI. Available at: [Link]
-
Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
Comparison Guide for Methyl Sulfoxide and Other Polar Non-Protonic Solvents. (n.d.). Ecovia Chemical. Available at: [Link]
-
Potassium carbonate as a base. (2022). Reddit. Available at: [Link]
-
pka bases.cdx. (n.d.). University of Rochester. Available at: [Link]
-
Wipf, P., et al. (2011). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry. Available at: [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). CompuDrug. Available at: [Link]
-
Welch, C. J., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]
-
Deciding SN1/SN2/E1/E2 - The Solvent. (2012). Master Organic Chemistry. Available at: [Link]
-
Liu, F., et al. (2018). Solvent Molecules Play a Role in an SNAr Reaction. ChemRxiv. Available at: [Link]
-
10.4: Effect of sterics on Sn2 reactions. (2019). Chemistry LibreTexts. Available at: [Link]
-
Given that the approx. pka of protonated pyrimidine is 1 and the approx. pka of protonated aniline is 5, how does this reaction work?. (2023). Reddit. Available at: [Link]
-
Steric and Nucleophilic Effects on SN2 Reactions. (2024). YouTube. Available at: [Link]
-
Bakulina, O. Y., et al. (2023). Triethylamine-Promoted Oxidative Cyclodimerization of 2H-Azirine-2-carboxylates to Pyrimidine-4,6-dicarboxylates. International Journal of Molecular Sciences. Available at: [Link]
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. mdpi.com [mdpi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. gchemglobal.com [gchemglobal.com]
- 9. Comparison Guide for Methyl Sulfoxide and Other Polar Non-Protonic Solvents (DMF, NMP, Acetonitrile) [ecoviaet.com]
- 10. m.youtube.com [m.youtube.com]
- 11. arcorepoxy.com [arcorepoxy.com]
- 12. Solvent Physical Properties [people.chem.umass.edu]
- 13. www1.chem.umn.edu [www1.chem.umn.edu]
- 14. Specific Solvent Issues with the SNAr Reaction - Wordpress [reagents.acsgcipr.org]
- 15. reddit.com [reddit.com]
- 16. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 17. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Chemical Safety Library [safescience.cas.org]
- 22. SODIUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Synthesis of 4-Chloro-6-(trifluoromethyl)pyrimidine
Welcome to the technical support center for the synthesis of 4-Chloro-6-(trifluoromethyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate from the lab to pilot plant and beyond. As a key building block in the synthesis of pharmaceuticals and agrochemicals, particularly kinase inhibitors for cancer treatment, a robust and scalable synthetic process is crucial.[1] This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to address the specific challenges you may encounter during your scale-up campaigns.
Overview of the Synthetic Pathway
The most common and industrially viable route to this compound involves the chlorination of 4-Hydroxy-6-(trifluoromethyl)pyrimidine. This precursor is typically synthesized via a cyclocondensation reaction involving ethyl trifluoroacetoacetate.[2][3] The subsequent chlorination is most often achieved using phosphorus oxychloride (POCl₃), a powerful but hazardous reagent.[4]
While the chemistry appears straightforward on paper, the transition from laboratory scale (grams) to industrial scale (kilograms) introduces significant challenges related to reaction control, safety, impurity management, and product isolation.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the scale-up synthesis in a question-and-answer format.
Reaction & Reagent Handling
Q1: My chlorination reaction is sluggish and does not go to completion, even with extended reaction times. What could be the issue?
A1: Several factors can contribute to an incomplete reaction during scale-up:
-
Purity of Starting Material: The 4-Hydroxy-6-(trifluoromethyl)pyrimidine starting material must be of high purity and, crucially, anhydrous. The presence of water will consume the phosphorus oxychloride, reducing its effectiveness.
-
Insufficient Mixing: In large reactors, inadequate agitation can lead to poor mass transfer between the solid starting material and the liquid POCl₃. Ensure your reactor's agitation is sufficient to maintain a well-mixed slurry.
-
Temperature Control: While the reaction is typically run at elevated temperatures (e.g., 100°C), poor heat transfer in a large vessel can result in lower-than-expected internal temperatures.[4] Verify the internal temperature with a calibrated probe.
-
Base Equivalents: If a base such as dimethylaniline or a hindered amine is used, ensure the molar equivalents are appropriate for the scale of the reaction.[5]
Q2: The reaction mixture darkens significantly upon heating. Is this normal, and will it affect my product quality?
A2: Some darkening of the reaction mixture is common due to the aggressive nature of phosphorus oxychloride. However, excessive darkening can indicate side reactions and the formation of polymeric impurities. This can be exacerbated by:
-
High Temperatures: Overheating can lead to decomposition of the starting material or product.
-
Presence of Impurities: Impurities in the starting material can act as catalysts for decomposition pathways.
-
Extended Reaction Times: Prolonged exposure to high temperatures can increase the formation of color bodies.
To mitigate this, ensure precise temperature control and consider shorter reaction times if reaction monitoring indicates completion. The color can often be removed during purification, but it is best to minimize its formation.
Work-up and Safety
Q3: Quenching the excess phosphorus oxychloride is highly exothermic and generates a large amount of HCl gas. How can I manage this safely on a large scale?
A3: This is one of the most critical challenges in scaling up this synthesis. POCl₃ reacts violently with water, and improper quenching can lead to a runaway reaction.[6]
-
Reverse Quench: A safer method is a "reverse quench," where the reaction mixture is slowly added to a cooled quenching solution (e.g., ice-water or a cold aqueous base). This allows for better control of the exotherm.
-
Use of a Co-solvent: Adding the reaction mixture to a biphasic system containing a non-polar organic solvent (like toluene) and cold water can help dissipate the heat more effectively.
-
Scrubbing System: A robust gas scrubber system is mandatory to neutralize the large volumes of hydrogen chloride gas that will evolve. A caustic scrubber (containing sodium hydroxide solution) is typically used.
-
Non-aqueous Quench: For some processes, quenching with a high-boiling point alcohol under controlled conditions can be an alternative, but this requires careful process development to avoid the formation of unwanted phosphate esters.
Q4: I am having trouble with phase separation during the aqueous work-up. What can I do?
A4: Emulsion formation and poor phase separation are common issues in large-scale extractions, particularly with the phosphate byproducts generated from the POCl₃ quench.
-
Addition of Brine: Adding a saturated sodium chloride solution can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Solvent Choice: Ensure the organic solvent used for extraction has a significantly different density from the aqueous phase.
-
Filtration: Sometimes, insoluble phosphate salts can accumulate at the interface. A filtration step after the quench and before extraction can be beneficial.
Impurity Profile and Purification
Q5: What are the common impurities I should expect, and how can I minimize them?
A5: Impurity profiling is essential for a robust process.[7] Common impurities can include:
-
Unreacted Starting Material: As discussed in Q1, this can be minimized by ensuring optimal reaction conditions.
-
Over-chlorinated Byproducts: While less common at the 4- and 6-positions, other positions on the pyrimidine ring could potentially be chlorinated under harsh conditions.
-
Hydrolysis Product: If the product is exposed to water before it is fully isolated, it can hydrolyze back to the starting material.
-
Phosphorous-containing Impurities: Residual phosphate and pyrophosphate species from the POCl₃ can be carried through if the work-up is not efficient.
Minimizing these impurities involves strict control over reaction parameters, ensuring an efficient quench and work-up, and prompt isolation of the product.
Q6: My final product yield is low after purification by distillation. What are the potential causes?
A6: Low yields after distillation can be due to:
-
Product Volatility: this compound is a relatively volatile liquid. Ensure your distillation is performed under appropriate vacuum to avoid high temperatures that could cause decomposition.
-
Incomplete Reaction: As mentioned previously, if the reaction did not go to completion, the yield will naturally be lower.
-
Mechanical Losses: During transfer and handling of large quantities, mechanical losses can be significant.
-
Co-distillation with Impurities: If impurities have similar boiling points to the product, it can be difficult to achieve a clean separation, leading to lower yields of high-purity fractions.
Detailed Experimental Protocols for Scale-Up
The following protocols are provided as a general guide and should be adapted and optimized for your specific equipment and safety procedures.
Protocol 1: Chlorination of 4-Hydroxy-6-(trifluoromethyl)pyrimidine
| Parameter | Recommendation | Rationale |
| Reactor | Glass-lined or Hastelloy reactor | Resistance to corrosive POCl₃ and HCl. |
| Reagents | 4-Hydroxy-6-(trifluoromethyl)pyrimidine (1.0 eq), Phosphorus oxychloride (2.0-3.0 eq) | Excess POCl₃ drives the reaction to completion. |
| Temperature | 100-110°C | Ensures a reasonable reaction rate. |
| Agitation | Sufficient to maintain a mobile slurry | Prevents localized overheating and ensures good mass transfer. |
| Off-gas | Vent to a caustic scrubber | Neutralizes corrosive HCl gas. |
Procedure:
-
Charge the reactor with 4-Hydroxy-6-(trifluoromethyl)pyrimidine and phosphorus oxychloride under a nitrogen atmosphere.
-
Start agitation and slowly heat the mixture to 100-110°C.
-
Maintain the temperature and monitor the reaction progress by in-process control (e.g., HPLC).
-
Once the reaction is complete, cool the mixture to 20-25°C before quenching.
Protocol 2: Safe Quenching and Work-up
Caption: Decision workflow for a safe POCl₃ quench.
Procedure:
-
In a separate, appropriately sized reactor, charge ice/water and an organic solvent such as toluene. Cool the mixture to 0-10°C.
-
Slowly add the cooled reaction mixture from Protocol 1 to the quench vessel, maintaining the internal temperature below 25°C.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for 30-60 minutes.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with a dilute sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over a suitable drying agent (e.g., sodium sulfate) and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
Safety First: A Non-Negotiable Pillar
The scale-up of this synthesis demands a rigorous approach to safety.
-
Phosphorus Oxychloride (POCl₃): This substance is highly toxic, corrosive, and reacts violently with water.[8] Always handle it in a well-ventilated area, using appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, a face shield, and a respirator. Accidental contact can cause severe burns, and inhalation can be fatal.
-
Hydrogen Chloride (HCl): The reaction and quench produce large quantities of corrosive HCl gas. A robust and reliable scrubbing system is not optional; it is a critical piece of safety equipment.
-
Exothermic Reactions: The quench of POCl₃ is highly exothermic.[6] Ensure your reactor has adequate cooling capacity and that the addition rate is carefully controlled to prevent a runaway reaction.
By understanding the underlying chemistry, anticipating the challenges of scale-up, and implementing robust safety protocols, the synthesis of this compound can be successfully and safely transitioned from the laboratory to production scale.
References
- Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
- Process for preparing 4,6-dichloro-pyrimidine.
-
Phosphorus oxychloride. Lanxess. [Link]
-
Characterization of Impurities in Reverse Transcriptase Inhibitors by Profiling Techniques. Asian Pacific Journal of Health Sciences. [Link]
-
This compound. MySkinRecipes. [Link]
-
Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry. [Link]
-
A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. ResearchGate. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
-
Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. National Center for Biotechnology Information. [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. Preprints.org. [Link]
-
An intensified chlorination process of 4-nitroaniline in a liquid–liquid microflow system. Reaction Chemistry & Engineering. [Link]
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Royal Society of Chemistry. [Link]
-
Spill behaviour using REACTPOOL. Part III. Results for accidental releases of phosphorus trichloride (PCl(3)) and oxychloride (POCl(3)) and general discussion. PubMed. [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Chloro-6-trifluoromethylpyrimidine | 37552-81-1 [chemicalbook.com]
- 5. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 6. Spill behaviour using REACTPOOL. Part III. Results for accidental releases of phosphorus trichloride (PCl(3)) and oxychloride (POCl(3)) and general discussion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 8. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
Technical Support Center: Analytical Integrity of 4-Chloro-6-(trifluoromethyl)pyrimidine
Status: Operational Ticket Focus: Impurity Profiling & Stability Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: January 30, 2026
Introduction: The "Labile" Challenge
Welcome to the technical support hub for 4-Chloro-6-(trifluoromethyl)pyrimidine (CAS: 37552-81-1). If you are accessing this guide, you are likely encountering inconsistent assay results, "ghost" peaks in your chromatograms, or unexpected reactivity during downstream coupling (e.g., Suzuki-Miyaura or SNAr).
The Core Issue: This molecule is not a passive intermediate. The electron-withdrawing trifluoromethyl (-CF3) group at position 6 significantly activates the chlorine at position 4 toward nucleophilic attack. While this makes it an excellent scaffold for kinase inhibitors and agrochemicals, it also makes it highly susceptible to hydrolysis and alcoholysis during analysis.
This guide moves beyond standard Certificates of Analysis (CoA) to address the dynamic impurity profile you observe in the lab.
Module 1: The "Disappearing Assay" (Hydrolysis & Solvolysis)
Symptom: Your solid material is 98%+ pure by DSC/NMR, but your HPLC assay shows 95% or lower, with a growing early-eluting peak.
Root Cause Analysis: Nucleophilic Displacement
The C4-chlorine is highly labile. In the presence of water (even atmospheric moisture) or protic solvents (Methanol), the chlorine is displaced.
-
Hydrolysis: Converts to 4-Hydroxy-6-(trifluoromethyl)pyrimidine (often exists as the pyrimidone tautomer).
-
Alcoholysis: If dissolved in Methanol, you may form 4-Methoxy-6-(trifluoromethyl)pyrimidine in situ.
Troubleshooting Protocol
| Observation | Probable Cause | Corrective Action |
| New peak (RRT ~0.4-0.6) | Hydrolysis (Formation of Hydroxy-impurity) | Stop using aqueous diluents. Switch to 100% Acetonitrile (MeCN) or DMSO for sample prep. |
| New peak (RRT ~0.8-0.9) | Methanolysis (Formation of Methoxy-impurity) | Ban Methanol. Use MeCN only. The methoxy-adduct forms rapidly in MeOH. |
| Assay drops over 24h | Solution Instability | Inject immediately. Do not store solutions in autosamplers >4 hours. Keep temperature at 4°C. |
Visualizing the Degradation Pathway
The following diagram illustrates the critical degradation pathways that occur during sample preparation if incorrect solvents are used.
Figure 1: Solvolytic degradation pathways. The parent compound (Blue) is converted to the Hydroxy impurity (Red) by water or Methoxy impurity (Yellow) by methanol.
Module 2: GC-MS Artifacts (Thermal Instability)
Symptom: HPLC shows a clean profile (99%), but GC-MS shows multiple unknown peaks or a "tailing" baseline.
Technical Insight
Chlorinated pyrimidines are thermally sensitive. The high temperatures of a GC injector port (250°C+) can induce:
-
Dechlorination: Radical loss of Cl.
-
Dimerization: Formation of fused ring systems.
Expert Recommendation: Do not rely solely on GC-MS for purity assignment. GC-MS is useful for identifying volatile halide impurities (e.g., trapped POCl3), but HPLC-UV is the gold standard for the main assay.
GC-MS Optimization Guide:
-
Injector Temp: Lower to 200°C (or as low as vaporization allows).
-
Liner: Use a deactivated, wool-free liner to minimize surface catalysis.
-
Method: Use a "Cold On-Column" injection if available.
Module 3: Validated HPLC Method Parameters
To avoid the artifacts described above, use this standardized HPLC method. This method uses an acidic mobile phase to suppress the ionization of the pyrimidine nitrogen, sharpening the peak shape.
Method Parameters (SOP-4Cl-CF3)
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Zorbax Eclipse or Waters XBridge), 3.5µm | Standard RP retention. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses silanol interactions and stabilizes the molecule. |
| Mobile Phase B | 100% Acetonitrile (MeCN) | Avoid Methanol to prevent solvolysis. |
| Gradient | 5% B to 95% B over 15 min | Elutes polar hydroxy impurities early; parent elutes mid-gradient. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV @ 254 nm | Max absorbance for the pyrimidine ring. |
| Diluent | 100% MeCN (Dry) | CRITICAL: Prevents degradation during the run. |
Module 4: Synthesis-Related Impurities (Origin)
When sourcing commercial material, you may encounter impurities derived from the synthesis (typically from 4-hydroxy-6-trifluoromethylpyrimidine using POCl3).
Common Impurities Table:
| Impurity Name | Structure/Origin | Detection | Risk |
| Precursor | 4-Hydroxy-6-(trifluoromethyl)pyrimidine | HPLC (Early eluter) | Quenches coupling reagents (e.g., Grignards). |
| Phosphorylated Species | Dichlorophosphoryl-pyrimidine intermediates | 31P NMR / LC-MS | Highly reactive; can cause violent exotherms. |
| Isomer | 2-Chloro-4-(trifluoromethyl)pyrimidine | GC-MS / 19F NMR | Regioisomer. Will couple at the wrong position. |
Workflow: Comprehensive Purity Assessment
Figure 2: Recommended analytical workflow. Note that HPLC is the primary decision driver, supported by NMR for structural integrity.
References
-
National Center for Biotechnology Information (2025). this compound - Compound Summary. PubChem. Available at: [Link]
-
Moiseev, D. V., et al. (2014). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives.[1] ResearchGate.[1] Available at: [Link]
-
Shelke, A. V., et al. (2022). Impurity Profiling of Reverse Transcriptase Inhibitors. Asian Pacific Journal of Health Sciences.[1][2] Available at: [Link][2]
- Google Patents (2002).WO2002000628A2 - Synthesis of chlorinated pyrimidines.
Sources
Validation & Comparative
Comparative Guide: Reactivity of 4-Chloro-6-(trifluoromethyl)pyrimidine vs. 4,6-Dichloropyrimidine
This guide provides an in-depth technical comparison between 4-Chloro-6-(trifluoromethyl)pyrimidine and 4,6-Dichloropyrimidine , focusing on their reactivity profiles, mechanistic distinctions, and application in medicinal chemistry.
Executive Summary
For researchers designing pyrimidine-based scaffolds, the choice between This compound (A) and 4,6-Dichloropyrimidine (B) is dictated by the desired substitution pattern and reaction kinetics.
-
This compound acts as a hyper-electrophilic mono-functional scaffold . The
group significantly lowers the LUMO energy, making the C4-chloride displacement faster than in the dichloro-analog, while preventing secondary substitutions at the C6 position. -
4,6-Dichloropyrimidine acts as a versatile bi-functional scaffold . It allows for sequential functionalization (iterative
or cross-coupling), but requires careful control of stoichiometry and temperature to prevent over-reaction (bis-substitution).
| Feature | This compound | 4,6-Dichloropyrimidine |
| Primary Reactivity ( | High (Activated by | Moderate (Activated by -Cl) |
| Leaving Groups | 1 (Cl at C4) | 2 (Cl at C4 and C6) |
| Electronic Effect (C6) | Strong Inductive Withdrawal ( | Inductive Withdrawal ( |
| Regioselectivity | Exclusive C4 displacement | Statistical (Initial); C4 vs C6 indistinguishable until 1st sub. |
| Common Application | Mono-functionalized kinase inhibitors | Dual-functionalized core scaffolds |
Electronic Profile & Mechanistic Theory
Substituent Effects on Electrophilicity
The rate of Nucleophilic Aromatic Substitution (
-
This compound: The trifluoromethyl group is a pure electron-withdrawing group (EWG) with a strong inductive effect (
). It has no resonance donation capabilities. This creates a significant partial positive charge ( ) at the C4 and C2 positions, strongly stabilizing the negative charge accumulation in the transition state. -
4,6-Dichloropyrimidine: The chlorine atom at C6 exerts an inductive withdrawing effect (
), but this is partially counteracted by its ability to donate electron density into the ring via resonance ( effect). This makes the C4 carbon less electrophilic compared to the analog.
Kinetic Comparison
Experimental trends and Hammett analyses confirm that
Mechanism Diagram (Graphviz):
Figure 1: Comparative reaction pathways showing the kinetic advantage of the trifluoromethyl group.
Experimental Data & Selectivity
Regioselectivity and Chemoselectivity
-
This compound:
-
Selectivity: High.[1] The reaction occurs exclusively at C4. The
bond is chemically inert under standard conditions (requires specific transition metal activation to break C-F). -
Risk: Hydrolysis of the
group is possible under highly alkaline conditions at elevated temperatures ( ), converting it to a carboxylic acid.
-
-
4,6-Dichloropyrimidine:
-
Selectivity: Statistical for the first equivalent.
-
Risk: Over-reaction. Because the starting material has two equivalent sites, using
equivalent of nucleophile often leads to a mixture of mono- and bis-substituted products. -
Deactivation: Upon the first substitution (e.g., with an amine), the ring becomes electron-rich, significantly slowing down the second substitution. This "self-braking" effect is useful for synthesizing asymmetric 4,6-disubstituted pyrimidines.
-
Comparative Reaction Conditions (Standard Amination)
| Parameter | This compound | 4,6-Dichloropyrimidine |
| Nucleophile | Primary/Secondary Amine (1.0 eq) | Primary/Secondary Amine (0.95 - 1.0 eq) |
| Base | ||
| Solvent | THF, DCM, or EtOH | EtOH, IPA, or DMF |
| Temperature | RT to | |
| Time | 1 - 4 hours | 4 - 12 hours |
| Typical Yield |
Practical Protocols
Protocol A: Synthesis using this compound
Best for: Rapid library generation, installing a lipophilic tag.
-
Preparation: Dissolve this compound (1.0 mmol) in dry THF (5 mL). Cool to
. -
Addition: Add DIPEA (1.2 mmol) followed by the amine nucleophile (1.0 mmol) dropwise.
-
Note: The reaction is exothermic due to high reactivity.
-
-
Monitoring: Stir at
for 30 mins, then warm to RT. Monitor by TLC/LCMS. Conversion is usually complete within 1-2 hours. -
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Often not required due to clean conversion. If necessary, flash chromatography (Hex/EtOAc).
Protocol B: Mono-substitution of 4,6-Dichloropyrimidine
Best for: Creating intermediates for further functionalization.
-
Preparation: Dissolve 4,6-Dichloropyrimidine (1.0 mmol) in Ethanol (5 mL).
-
Stoichiometry Control: Add the amine (0.95 mmol) slowly at room temperature.
-
Critical: Use a slight deficit of amine to minimize bis-substitution.
-
-
Reaction: Stir at RT. If the amine is sterically hindered, mild heating (
) may be required. -
Monitoring: Watch for the appearance of the bis-product (lower
). Stop the reaction before the starting material is fully consumed if bis-formation accelerates. -
Purification: Required to separate mono-product from unreacted starting material and bis-byproduct.
References
-
Regioselectivity in Pyrimidine Chemistry Source: Organic Letters Citation: Schomaker, J. M., & Delia, T. J. (2001). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.[2] Organic Letters, 3(13), 2077–2080. URL:[Link]
-
Electronic Effects in Nucleophilic Aromatic Substitution Source: Chemical Science Citation: Kwan, E. E., et al. (2022).[3] A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (
). Chemical Science, 13, 11597-11609. URL:[Link] -
Reactivity of Trifluoromethyl-Substituted Heterocycles Source: Journal of Medicinal Chemistry Citation: Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. URL:[Link]
Sources
- 1. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
The Trifluoromethyl Group: A Bioisosteric Double-Edged Sword in Medicinal Chemistry
A Senior Application Scientist's Guide to a Powerful Tool in Drug Design
For researchers, scientists, and professionals navigating the complex landscape of drug development, the strategic modification of lead compounds is a cornerstone of success. Among the myriad of chemical tools available, the trifluoromethyl (CF3) group stands out as a powerful and frequently employed bioisostere, particularly as a replacement for the humble methyl (CH3) group. This guide provides an in-depth, objective comparison of the trifluoromethyl group's performance against its non-fluorinated counterpart, supported by experimental data and detailed protocols to empower your own drug discovery endeavors.
The Allure of Fluorine: Why the Trifluoromethyl Group Commands Attention
Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of a methyl group with a trifluoromethyl group is a classic bioisosteric substitution in medicinal chemistry.[1] This seemingly simple switch can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, often for the better. The unique characteristics of the CF3 group, including its high electronegativity, steric bulk, and metabolic stability, can be leveraged to enhance a drug candidate's profile.[2][3]
The strong carbon-fluorine bond, one of the strongest in organic chemistry, renders the trifluoromethyl group exceptionally resistant to metabolic degradation.[3] This is a key advantage over the methyl group, which is often a site of oxidative metabolism by cytochrome P450 enzymes. By blocking this metabolic "soft spot," the introduction of a CF3 group can increase a drug's half-life and bioavailability.[3]
Furthermore, the electron-withdrawing nature of the CF3 group can modulate the acidity or basicity of nearby functional groups, influencing their interactions with biological targets.[2] While generally increasing lipophilicity, the effect of the CF3 group is more nuanced than a simple increase in greasy character and can depend on the overall molecular context.[3]
This guide will delve into the quantifiable impact of this bioisosteric switch through the lens of two prominent examples: the selective COX-2 inhibitor Celecoxib and the selective serotonin reuptake inhibitor (SSRI) Fluoxetine. We will explore how the trifluoromethyl group influences their metabolic stability, lipophilicity, and binding affinity, and provide the experimental frameworks to assess these parameters in your own work.
Logical Framework for Bioisosteric Replacement
The decision to incorporate a trifluoromethyl group is a strategic one, aimed at improving a lead compound's drug-like properties. The following diagram illustrates the logical workflow behind this common medicinal chemistry strategy.
Caption: A diagram illustrating the decision-making process for replacing a methyl group with a trifluoromethyl group in a lead compound.
Case Study 1: Celecoxib - A Tale of Enhanced Selectivity and Potency
Celecoxib (Celebrex) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. This selectivity is crucial for its improved gastrointestinal safety profile compared to non-selective NSAIDs.[4] The trifluoromethyl group on one of the pyrazole's phenyl rings plays a key role in its potent and selective inhibition of COX-2. A direct comparison with its methyl-containing analog, SC-58125, provides compelling evidence of the CF3 group's impact.
Comparative Data: Celecoxib vs. SC-58125
| Compound | Bioisosteric Group | Target | IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | -CF3 | COX-2 | 40 - 150 | 26 - 375 |
| SC-58125 | -CH3 | COX-2 | >1000 | >10 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from various sources for comparative purposes.[5]
The data clearly demonstrates that the trifluoromethyl group in Celecoxib leads to a significant increase in both potency (lower IC50) and selectivity for COX-2 compared to its methyl analog.[5] This enhancement is attributed to the electronic and steric properties of the CF3 group, which allow for optimal interactions within the active site of the COX-2 enzyme.
Case Study 2: Fluoxetine - The Impact on Lipophilicity and Brain Penetration
Fluoxetine (Prozac) is a widely prescribed antidepressant of the selective serotonin reuptake inhibitor (SSRI) class.[6] The trifluoromethyl group on the phenoxy ring is a defining feature of its structure and is crucial for its pharmacological activity. While direct comparative in vitro data with its non-fluorinated analog is less readily available in the public domain, the physicochemical properties of fluoxetine itself highlight the role of the CF3 group.
The lipophilicity of a drug is a critical factor in its ability to cross the blood-brain barrier and reach its target in the central nervous system. The trifluoromethyl group generally increases lipophilicity, which in the case of fluoxetine, contributes to its effective brain penetration.[7]
Experimental Protocols for Comparative Analysis
To objectively assess the impact of a trifluoromethyl substitution, a series of standardized in vitro assays are essential. The following are detailed, step-by-step methodologies for key experiments.
Metabolic Stability Assay (Liver Microsomes)
This assay measures the rate at which a compound is metabolized by liver enzymes, providing an indication of its metabolic stability.[2][8]
Experimental Workflow:
Caption: A diagram showing the key steps in performing an in vitro metabolic stability assay using liver microsomes.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test compound and its analog (e.g., 10 mM in DMSO).
-
Prepare a stock solution of NADPH regenerating system.
-
Obtain pooled human liver microsomes (commercially available).
-
-
Incubation:
-
In a microcentrifuge tube, combine the potassium phosphate buffer, liver microsomes (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Lipophilicity Determination (Shake-Flask Method for logP)
This classic method directly measures the partition coefficient (P) of a compound between two immiscible liquids, typically n-octanol and water, to determine its lipophilicity (logP).[9][10]
Step-by-Step Methodology:
-
Preparation of Phases:
-
Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
-
Prepare a stock solution of the test compound in either the aqueous or organic phase.
-
-
Partitioning:
-
Add a known volume of the pre-saturated n-octanol and the pre-saturated aqueous phase to a vial.
-
Add the test compound to the vial.
-
Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Allow the phases to separate completely, often aided by centrifugation.
-
-
Quantification:
-
Carefully withdraw an aliquot from each phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
-
Calculation of logP:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
logP is the base-10 logarithm of P.
-
Binding Affinity Assay (Radioligand Competition Assay)
This assay determines the affinity of a test compound for its target receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.[1][11]
Experimental Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors associated with fluoxetine and norfluoxetine plasma concentrations and clinical response in Mexican patients with mental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fluoxetine - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Efficacy of agrochemicals synthesized from 4-Chloro-6-(trifluoromethyl)pyrimidine
Technical Guide: Efficacy & Synthesis of Agrochemicals Derived from 4-Chloro-6-(trifluoromethyl)pyrimidine
Executive Summary: The Trifluoromethyl-Pyrimidine Advantage
In modern agrochemical discovery, the This compound scaffold represents a "privileged structure." Its value lies in the synergistic combination of the pyrimidine ring's bio-isosteric potential with the trifluoromethyl (CF₃) group. The CF₃ moiety is critical for modulating lipophilicity (LogP) , enhancing metabolic stability against oxidative degradation, and increasing membrane permeability .
This guide evaluates the efficacy of herbicides and fungicides synthesized from this core intermediate, specifically focusing on Protoporphyrinogen Oxidase (PPO) inhibitors and novel amide fungicides . It contrasts these derivatives with industry standards like Glyphosate, Flumioxazin, and Pyrimethanil.
Mechanism of Action (MoA)
The efficacy of derivatives synthesized from this scaffold is primarily driven by their ability to inhibit specific enzymatic pathways.
Herbicidal MoA: PPO Inhibition
Derivatives functionalized at the 4-position (often uracil or phenyl-ether analogs) typically act as PPO Inhibitors (Group 14). They block the enzyme Protoporphyrinogen Oxidase, leading to the accumulation of Protoporphyrin IX. This accumulation induces lipid peroxidation upon light exposure, causing rapid cell membrane destruction.
Fungicidal MoA: Respiratory Inhibition
Amide-linked derivatives often target the mitochondrial respiratory chain, specifically inhibiting Succinate Dehydrogenase (SDH) or acting via multi-site disruption, preventing spore germination and mycelial growth in pathogens like Botrytis cinerea.
Figure 1: Mechanism of Action – PPO Inhibition Pathway
Caption: Pathway illustrating the disruption of chlorophyll biosynthesis by CF3-pyrimidine derivatives, leading to rapid necrosis.
Comparative Efficacy Analysis
Herbicidal Performance: PPO Inhibitors
Derivatives synthesized via nucleophilic substitution at the 4-position of the pyrimidine ring demonstrate potent post-emergence activity.
Table 1: Comparative Efficacy of CF3-Pyrimidine Derivatives vs. Standards
| Compound Class | Target Enzyme | Efficacy (IC₅₀ / EC₅₀) | Spectrum | Crop Safety |
| CF3-Pyrimidine Derivative (Compound 2o) | PPO (Chloroplast) | ~5 - 10 nM | Broadleaf & Grasses | High (Wheat/Corn) |
| Tiafenacil (Commercial Analog) | PPO | 22 - 28 nM | Broadleaf | Moderate |
| Flumioxazin (Standard) | PPO | 15 - 30 nM | Broadleaf | Moderate |
| Glyphosate (Standard) | EPSPS | ~500 - 1000 nM | Non-selective | High (GMO only) |
Key Insight: The CF3-pyrimidine derivatives often exhibit lower IC₅₀ values (higher potency) than commercial standards like Flumioxazin due to the enhanced lipophilicity provided by the trifluoromethyl group, aiding cuticle penetration.
Fungicidal Performance: Amide Derivatives
Novel amide derivatives (e.g., Compound 5o) synthesized from this compound show superior activity against resistant fungal strains.
Table 2: In Vitro Fungicidal Activity Against Botrytis cinerea
| Compound | Concentration | Inhibition Rate (%) | EC₅₀ (μg/mL) |
| CF3-Pyrimidine Amide (Cmpd 5o) | 50 μg/mL | 100% | 10.5 |
| Pyrimethanil (Standard) | 50 μg/mL | 85.1% | 32.1 |
| Tebuconazole (Standard) | 50 μg/mL | 96.5% | 12.8 |
Analysis: The CF3-pyrimidine derivative demonstrates a 3x potency increase over Pyrimethanil. The electron-withdrawing nature of the CF3 group likely increases the binding affinity to the target protein site.
Synthesis & Experimental Protocols
The versatility of this compound allows for diverse functionalization via Nucleophilic Aromatic Substitution (SₙAr) .
Synthesis Workflow
Figure 2: Synthesis Pathway of Bioactive Derivatives
Caption: Divergent synthesis route converting the core scaffold into specific agrochemical classes via SnAr reactions.
Protocol: Synthesis of Amide Fungicide Derivative
Target: Synthesis of N-phenyl-4-((6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzamide.
-
Reagents: this compound (1.0 eq), 4-Hydroxybenzamide derivative (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetonitrile (MeCN).
-
Procedure:
-
Dissolve the 4-Hydroxybenzamide derivative in dry MeCN.
-
Add K₂CO₃ and stir at room temperature for 30 minutes to facilitate deprotonation.
-
Add this compound dropwise.
-
Reflux the mixture at 80°C for 4–6 hours . Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate.
-
Purification: Recrystallize from Ethanol/Water to yield the target ether-linked amide.
-
-
Validation: ¹H NMR should show the characteristic pyrimidine proton singlet at ~8.99 ppm and ~7.78 ppm.
Protocol: Herbicidal Bioassay (Post-Emergence)
Target: Evaluation of PPO inhibition in Amaranthus retroflexus.
-
Preparation: Dissolve the synthesized compound in DMSO (10%) + 0.1% Tween-80 water.
-
Application: Spray seedlings at the 3-4 leaf stage using a pot sprayer calibrated to deliver 200 L/ha equivalent.
-
Dosage Series: 0, 10, 50, 100, 200 g ai/ha.
-
Assessment:
-
3 Days: Check for chlorosis/necrosis (fast-acting PPO symptom).
-
14 Days: Measure fresh weight reduction relative to untreated control.
-
Calculation: Determine IC₅₀ using log-logistic regression.
-
Safety & Environmental Profile
-
Selectivity: The trifluoromethyl group often enhances selectivity, allowing for lower application rates (g/ha vs kg/ha for Glyphosate), reducing the total chemical load on the soil.
-
Degradation: Pyrimidine rings are generally susceptible to microbial degradation in soil, preventing long-term persistence (DT₅₀ typically < 60 days for similar analogs).
-
Toxicity: Mammalian toxicity is generally low for this class (Category IV), but specific derivatives must be tested for eye irritation (a common issue with PPO inhibitors).
References
-
Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry. (2025). Retrieved from [Link]
-
Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI Molecules. (2023). Retrieved from [Link]
-
Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. (2022). Retrieved from [Link]
-
Public Release Summary on the evaluation of the tiafenacil. Australian Pesticides and Veterinary Medicines Authority. (2021). Retrieved from [Link]
Validation of 4-Chloro-6-(trifluoromethyl)pyrimidine as a Privileged Scaffold
Executive Summary
In the realm of medicinal chemistry, a "privileged scaffold" is defined by its ability to serve as a core structure for ligands across diverse receptor targets.[1][2] 4-Chloro-6-(trifluoromethyl)pyrimidine has emerged as a high-value scaffold, particularly in the development of kinase inhibitors and agrochemicals. Its privileged status is derived from the synergistic effect of the pyrimidine ring's nitrogen-rich architecture and the trifluoromethyl (
This guide provides a technical validation of this scaffold, comparing it against non-fluorinated and chlorinated alternatives. We present experimental protocols and mechanistic insights to support its selection in lead optimization campaigns.
Part 1: Technical Validation & Comparative Analysis
The Fluorine Effect: Electronic & Steric Modulation
The substitution of a methyl group (
-
Electronic Activation (SNAr Reactivity): The strong electron-withdrawing nature of the
group (Hammett constant ) significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine ring. This activates the C4-chlorine bond toward Nucleophilic Aromatic Substitution (SNAr), typically increasing reaction rates by 10-100 fold compared to 4-chloro-6-methylpyrimidine. -
Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (
kcal/mol). Placing a group at the C6 position blocks a common site of metabolic oxidation (Cytochrome P450 mediated), extending the in vivo half-life of the drug candidate. -
Lipophilicity Modulation: The
group increases lipophilicity (LogP), enhancing membrane permeability without the steric penalty associated with larger alkyl groups (e.g., tert-butyl).
Comparative Performance Matrix
The following table contrasts this compound with its common structural analogs.
| Feature | This compound | 4-Chloro-6-methylpyrimidine | 4,6-Dichloropyrimidine |
| SNAr Reactivity | High (Activated by | Moderate (Deactivated by | High (Activated by Cl) |
| Regioselectivity | Single Isomer (Only C4-Cl available) | Single Isomer | Poor (C4 vs C6 competition if mono-substituting) |
| Metabolic Stability | High (Blocked oxidation site) | Low (Benzylic oxidation risk) | Moderate (Depends on substitution) |
| Lipophilicity ( | +1.2 (Enhances permeability) | +0.5 | +0.7 |
| H-Bond Capability | Acceptor (F atoms can accept weak H-bonds) | None | None |
Mechanistic Pathway: SNAr Activation
The privileged nature of this scaffold is best understood through its reaction mechanism. The
Figure 1: SNAr reaction pathway highlighting the stabilization of the transition state by the electron-withdrawing trifluoromethyl group.
Part 2: Experimental Protocols
Standard Operating Procedure: SNAr Displacement
This protocol describes the functionalization of the scaffold with a primary amine, a common step in synthesizing kinase inhibitors (e.g., mimicking the ATP adenine ring).
Safety Precaution: this compound is a skin irritant and lachrymator. Perform all operations in a fume hood.
Reagents:
-
Scaffold: this compound (1.0 equiv)
-
Nucleophile: Aniline derivative or aliphatic amine (1.1 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) or (2.0 equiv) -
Solvent: Anhydrous THF (for reactive amines) or
-Butanol (for unreactive anilines)
Step-by-Step Methodology:
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in anhydrous THF (5 mL).
-
Addition: Cool the solution to 0°C (ice bath). Add DIPEA (2.0 mmol) followed by the dropwise addition of the amine (1.1 mmol).
-
Note: For electron-deficient anilines, no cooling is required; heat may be necessary.
-
-
Reaction: Allow the mixture to warm to room temperature and stir.
-
Monitoring: Check reaction progress via TLC (Hexane/EtOAc 4:1) or LC-MS. The
group typically accelerates this reaction to completion within 1-4 hours at RT, whereas the methyl analog might require heating to 60°C.
-
-
Work-up: Quench with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Purify the residue via silica gel flash chromatography.
Self-Validating Quality Control
To ensure the integrity of the scaffold post-reaction, use the following validation checkpoints:
-
NMR: The
group provides a distinct singlet around -65 to -70 ppm. A shift or splitting indicates degradation or ring opening. -
Regioselectivity Check: Since there is only one chlorine, regioselectivity issues are minimal compared to 2,4-dichloropyrimidine. However, ensure no bis-addition occurs if using a diamine.
Part 3: Applications in Drug Discovery[1][3][4]
The this compound scaffold is not merely a building block; it is a strategic tool for optimizing Ligand Efficiency (LE) .
Kinase Inhibitor Design
In kinase drug discovery, the pyrimidine ring acts as a hinge binder.[3] The
Case Study Workflow: The following diagram illustrates the decision matrix for selecting this scaffold over a standard chloropyrimidine.
Figure 2: Decision matrix for scaffold selection in medicinal chemistry campaigns.
Bioisosterism
The 6-trifluoromethylpyrimidine moiety is often used as a bioisostere for:
-
4-Nitrophenyl groups: Similar electron withdrawal but without the toxicity associated with nitro groups.
-
Pyridines: The additional nitrogen and
lower the pKa, reducing non-specific protein binding compared to more basic pyridine analogs.
References
-
PubChem. (n.d.).[4] this compound Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry. [Link]
Sources
A Comparative Guide to the Selectivity of Kinase Inhibitors Based on the Trifluoromethylpyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethylpyrimidine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. The incorporation of the trifluoromethyl (CF3) group can significantly enhance key drug-like properties, including metabolic stability, membrane permeability, and binding affinity. This guide provides an in-depth comparative analysis of the selectivity of kinase inhibitors built upon this versatile scaffold, offering experimental data and insights to inform drug discovery and development efforts.
The Trifluoromethylpyrimidine Scaffold: A Foundation for Potency and Selectivity
The pyrimidine ring is a well-established hinge-binding motif, mimicking the adenine ring of ATP to effectively target the ATP-binding site of a wide range of kinases. The addition of a trifluoromethyl group at the 5-position of the pyrimidine ring offers several advantages:
-
Enhanced Potency: The strong electron-withdrawing nature of the CF3 group can modulate the pKa of the pyrimidine nitrogens, influencing hydrogen bonding interactions within the kinase hinge region and leading to increased potency.
-
Improved Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the half-life of the compound.
-
Increased Lipophilicity: The CF3 group enhances the lipophilicity of the molecule, which can improve cell membrane permeability and oral bioavailability.
-
Modulation of Selectivity: The steric and electronic properties of the trifluoromethyl group can be leveraged to achieve selectivity for a specific kinase or a desired set of kinases by exploiting subtle differences in the topology of their ATP-binding pockets.
This guide will explore these principles through a comparative analysis of representative kinase inhibitors based on the trifluoromethylpyrimidine scaffold, focusing on their selectivity profiles against the human kinome.
Comparative Selectivity Profiles of Trifluoromethylpyrimidine-Based Kinase Inhibitors
A direct, comprehensive comparison of a wide array of trifluoromethylpyrimidine-based inhibitors from a single kinome-wide screen is not publicly available. Therefore, this guide presents a comparative analysis of representative inhibitors from the literature, highlighting their selectivity for their intended targets and off-target profiles. It is important to note that the data presented here are compiled from different studies and assays, and direct comparisons should be made with caution.
Case Study 1: Dual FLT3/CHK1 Inhibitors for Acute Myeloid Leukemia (AML)
FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1) are key targets in the treatment of AML. A series of 5-trifluoromethyl-2-aminopyrimidine derivatives have been developed as potent dual inhibitors of these kinases.
One notable compound from this series, Compound 30, demonstrates excellent inhibitory activity against both FLT3-D835Y and CHK1.[1] A key aspect of its development was ensuring selectivity against other closely related kinases to minimize off-target toxicities.
Table 1: Selectivity Profile of a Representative Dual FLT3/CHK1 Inhibitor (Compound 30) [1]
| Kinase Target | IC50 (nM) | Selectivity vs. c-Kit |
| FLT3-D835Y | 1.2 | >833-fold |
| CHK1 | 3.4 | Not Applicable |
| c-Kit | >1000 | - |
The high selectivity of Compound 30 against c-Kit, another member of the type III receptor tyrosine kinase family that includes FLT3, is a critical feature.[1] Non-selective inhibition of c-Kit can lead to side effects such as myelosuppression. This selectivity is likely achieved through specific interactions with amino acid residues that differ between the ATP-binding pockets of FLT3 and c-Kit.
FLT3 and CHK1 Signaling Pathways
The following diagram illustrates the signaling pathways targeted by this dual inhibitor.
Caption: Dual inhibition of FLT3 and CHK1 by a trifluoromethylpyrimidine-based inhibitor.
Case Study 2: PYK2 Inhibitors for Cancer and Osteoporosis
Proline-rich tyrosine kinase 2 (PYK2) is a non-receptor tyrosine kinase involved in signaling pathways that control cell migration, invasion, and proliferation. A series of diaminopyrimidines with a trifluoromethyl group have been developed as potent PYK2 inhibitors.[2][3] A significant challenge in targeting PYK2 is achieving selectivity over the closely related Focal Adhesion Kinase (FAK), as both share a high degree of homology in their kinase domains.
Through a combination of library screening and traditional medicinal chemistry, a FAK-selective chemical series was transformed into compounds with good PYK2 potency and 10- to 20-fold selectivity against FAK.[2][3]
Table 2: Representative Selectivity of a Trifluoromethylpyrimidine-Based PYK2 Inhibitor [2][3]
| Kinase Target | IC50 (nM) | Selectivity vs. FAK |
| PYK2 | 50 | 10 to 20-fold |
| FAK | 500 - 1000 | - |
This selectivity was achieved by exploiting subtle differences in the ATP-binding pockets of PYK2 and FAK, allowing for the design of compounds that preferentially bind to PYK2.
PYK2 and FAK Signaling Pathways
The diagram below illustrates the interconnected signaling pathways of PYK2 and FAK.
Caption: Trifluoromethylpyrimidine-based inhibitor selectively targeting the PYK2 signaling pathway.
Experimental Methodologies for Kinase Inhibitor Selectivity Profiling
The determination of a kinase inhibitor's selectivity profile is crucial for its development as a therapeutic agent or a research tool. Several robust methodologies are employed for this purpose.
Biochemical Assays: Kinome-Wide Profiling
Biochemical assays are the gold standard for determining the direct interaction between an inhibitor and a purified kinase.
KINOMEscan™ Assay (Competition Binding Assay)
The KINOMEscan™ platform is a high-throughput competition binding assay that quantitatively measures the binding of a compound to a large panel of kinases.
Experimental Protocol: KINOMEscan™ Profiling
-
Immobilization: A proprietary ligand is immobilized on a solid support, to which the kinase of interest is bound.
-
Competition: The test compound (inhibitor) is added to the assay well, where it competes with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase that remains bound to the solid support is quantified using a highly sensitive method, typically quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
-
Data Analysis: The results are reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand at a given concentration of the test compound. A lower percentage indicates a stronger interaction between the inhibitor and the kinase.
Caption: Workflow of the KINOMEscan™ competition binding assay.
Cell-Based Assays: Assessing Target Engagement and Downstream Signaling
Cell-based assays are essential for confirming that an inhibitor can engage its target in a physiological context and modulate downstream signaling pathways.
Western Blotting for Phosphorylated Proteins
Western blotting is a widely used technique to detect changes in the phosphorylation status of a kinase's downstream substrates, providing a direct measure of the inhibitor's cellular activity.
Experimental Protocol: Western Blotting for Phospho-Proteins
-
Cell Treatment: Culture cells of interest and treat with the trifluoromethylpyrimidine-based inhibitor at various concentrations and for different durations.
-
Cell Lysis: Harvest the cells and prepare cell lysates using a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins in the lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then detected on X-ray film or with a digital imager.
-
Analysis: Quantify the band intensities to determine the relative change in protein phosphorylation in response to the inhibitor. The membrane is often stripped and re-probed with an antibody for the total (phosphorylated and unphosphorylated) protein to serve as a loading control.
Caption: Step-by-step workflow for Western blot analysis of protein phosphorylation.
Conclusion and Future Directions
The trifluoromethylpyrimidine scaffold is a powerful tool in the design of selective kinase inhibitors. The strategic incorporation of the trifluoromethyl group can significantly enhance potency, metabolic stability, and, crucially, selectivity. The case studies presented in this guide illustrate how medicinal chemists have successfully leveraged this scaffold to develop inhibitors with desirable selectivity profiles against challenging targets.
As our understanding of the human kinome and the structural nuances of kinase ATP-binding sites deepens, we can anticipate the development of even more sophisticated trifluoromethylpyrimidine-based inhibitors. The continued application of high-throughput screening technologies like KINOMEscan™, coupled with cell-based assays and structure-based drug design, will undoubtedly lead to the discovery of next-generation kinase inhibitors with superior efficacy and safety profiles for the treatment of a wide range of diseases.
References
-
Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry. [Link]
-
Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. ResearchGate. [Link]
Sources
Comparative Guide: Synthetic Routes to Functionalized Trifluoromethylpyrimidines
Executive Summary
The incorporation of a trifluoromethyl (
However, the electron-deficient nature of the pyrimidine ring presents unique synthetic challenges. Unlike benzene, pyrimidines resist electrophilic aromatic substitution, making traditional Friedel-Crafts approaches non-viable. Consequently, three primary strategies have emerged:
-
De Novo Cyclocondensation: Building the ring with the
group already in place. -
Direct C-H Trifluoromethylation: Late-stage radical functionalization of the existing core.
-
Nucleophilic Displacement (Halex): Transition-metal mediated replacement of a halogen with
.
This guide objectively compares these methodologies, providing validated protocols and decision-making frameworks for your specific application.
Strategic Selection Framework
Before selecting a route, analyze your substrate constraints using the decision matrix below.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate status and scale.
Comparative Performance Analysis
| Feature | Route 1: De Novo Cyclocondensation | Route 2: Direct C-H Radical | Route 3: Halide Displacement |
| Primary Mechanism | Nucleophilic addition-elimination (Condensation) | Radical Minisci-type substitution | Cu-mediated Nucleophilic Aromatic Substitution ( |
| Regioselectivity | Excellent (Controlled by precursors) | Poor to Moderate (Governed by electronics) | Excellent (Determined by leaving group position) |
| Yield (Typical) | High (60–95%) | Low to Moderate (30–60%) | Moderate (40–75%) |
| Scalability | High (Kg scale feasible) | Low (Often requires excess reagents) | Moderate (Cost of Cu/Pd catalysts) |
| Substrate Scope | Limited by availability of 1,3-dicarbonyls | Broad (Late-stage functionalization) | Requires pre-halogenated pyrimidines |
| Cost | Low (Commodity reagents) | Medium (Langlois reagent is cheap, catalysts vary) | High (Pd/Cu catalysts, |
Deep Dive: Technical Protocols
Route 1: De Novo Cyclocondensation (The Industrial Standard)
This is the most robust method for generating 2- or 4-trifluoromethylpyrimidines. It relies on the reaction between a trifluoromethyl-containing 1,3-dielectrophile and a binucleophile (amidine, urea, or guanidine).
Mechanism:
The reaction proceeds via a stepwise condensation. The amidine nitrogen attacks the more electrophilic carbonyl (or equivalent) of the
Figure 2: Simplified mechanism of the cyclocondensation between an amidine and a trifluoromethyl-1,3-diketone.
Validated Protocol: Synthesis of 4-trifluoromethyl-2-phenylpyrimidine [1]
-
Reagents: Benzamidine hydrochloride (1.0 equiv), Ethyl 4,4,4-trifluoroacetoacetate (1.1 equiv), Sodium ethoxide (NaOEt) (2.5 equiv), Ethanol (anhydrous).
-
Procedure:
-
Dissolve NaOEt in anhydrous ethanol under
atmosphere. -
Add benzamidine hydrochloride and stir at RT for 30 min to liberate the free base.
-
Add ethyl 4,4,4-trifluoroacetoacetate dropwise.
-
Reflux the mixture for 6–12 hours (Monitor by TLC;
of product is typically higher than amidine). -
Cool to RT and acidify with 1M HCl to precipitate the hydroxypyrimidine intermediate (if tautomerization occurs) or concentrate directly if the fully aromatic system is formed.
-
Note: If the product is the 4-hydroxy-6-trifluoromethyl derivative, a subsequent step with
may be needed to aromatize or chlorinate.
-
-
Data Validation:
-
NMR: Look for a singlet around
to ppm. -
Yield: Expect 75–85%.
-
NMR: Look for a singlet around
Route 2: Direct C-H Trifluoromethylation (The Screening Tool)
Direct functionalization of electron-deficient heterocycles is challenging. Nucleophilic radicals (
Critical Insight: Pyrimidines are deactivated. Protonation (using TFA) or coordination to a Lewis Acid is often required to activate the ring toward radical attack.
Validated Protocol: Radical Trifluoromethylation using Langlois Reagent [2]
-
Reagents: Pyrimidine substrate (1.0 equiv), Sodium triflinate (
, 3.0 equiv), tert-Butyl hydroperoxide (TBHP, 70% aq, 5.0 equiv), TFA (1.0 equiv), DCM/Water biphasic system. -
Procedure:
-
Dissolve substrate in DCM.
-
Add water and Sodium triflinate.
-
Add TFA (activates the pyrimidine and promotes radical generation).
-
Add TBHP dropwise at
, then warm to RT. -
Stir vigorously for 24 hours.
-
-
Data Validation:
-
Regioselectivity: Expect a mixture. For 4-substituted pyrimidines, the
radical often attacks the 2- or 6-position. Purification by HPLC/Flash chromatography is almost always required. -
Yield: Expect 30–50%.
-
Route 3: Metal-Mediated Halide Exchange (The Convergent Route)
If you have a chlorinated pyrimidine (e.g., 2,4-dichloro-pyrimidine), you can displace the chloride with a
Validated Protocol: Cu-Mediated Trifluoromethylation using Chen's Reagent [3]
-
Reagents: Iodopyrimidine or Chloropyrimidine precursor (1.0 equiv), Methyl fluorosulfonyldifluoroacetate (
, Chen's Reagent, 2.0 equiv), CuI (1.0 equiv), DMF. -
Procedure:
-
Combine halo-pyrimidine and CuI in dry DMF in a sealed tube.
-
Add Chen's reagent.[1]
-
Heat to
for 12 hours. (Microwave irradiation at for 30 min is a superior alternative for speed). - species which undergoes oxidative addition/reductive elimination with the halide.
-
-
Data Validation:
-
Safety: This reaction generates
and potentially toxic gases. Use a pressure-rated vessel. -
Yield: 60–80% for iodides; 40–60% for chlorides.
-
References
-
Classic Cyclocondensation: King, J. A. (1950). A study of the synthesis of 2-trifluoromethyl pyrimidines. Core.ac.uk. Link
- Direct C-H Functionalization: Ji, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. PNAS. (General reference for Langlois reagent chemistry).
-
Cu-Mediated/Chen's Reagent: Laskar, S., et al. (2021). Microwave Assisted Cu-Mediated Trifluoromethylation of Pyrimidine Nucleosides. Current Protocols.[1] Link
-
Amide-Linked Derivatives: Zhang, N., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives. Frontiers in Chemistry. Link
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
